PH-064
Beschreibung
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H58N8O2S2/c45-35(43(53)51-23-21-49-27-37(33-17-9-3-10-18-33)47-41(49)39(51)25-31-13-5-1-6-14-31)29-55-56-30-36(46)44(54)52-24-22-50-28-38(34-19-11-4-12-20-34)48-42(50)40(52)26-32-15-7-2-8-16-32/h3-4,9-12,17-20,27-28,31-32,35-36,39-40H,1-2,5-8,13-16,21-26,29-30,45-46H2/t35-,36-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDNOAWICIHSAW-KEAHXZLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2C3=NC(=CN3CCN2C(=O)C(CSSCC(C(=O)N4CCN5C=C(N=C5C4CC6CCCCC6)C7=CC=CC=C7)N)N)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H]2C3=NC(=CN3CCN2C(=O)[C@H](CSSC[C@@H](C(=O)N4CCN5C=C(N=C5[C@@H]4CC6CCCCC6)C7=CC=CC=C7)N)N)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H58N8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of PH-064: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PH-064, also known as BIM-46187, is a potent, orally active, and cell-permeable pan-inhibitor of heterotrimeric G-protein signaling.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, effects on downstream signaling pathways, and the experimental methodologies used for its characterization. Quantitative data from key experiments are summarized, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
G-protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial targets in modern pharmacology. Upon activation by a diverse array of stimuli, GPCRs catalyze the exchange of GDP for GTP on the α-subunit of heterotrimeric G-proteins, leading to the dissociation of the Gα-GTP and Gβγ subunits, which in turn modulate various downstream effectors. The simultaneous activation of multiple GPCRs and their associated G-proteins is implicated in the pathophysiology of complex diseases such as cancer and chronic pain.[5][6] this compound emerges as a significant research tool and potential therapeutic agent by targeting the central hub of this signaling cascade—the G-protein complex itself.
Core Mechanism of Action
This compound exerts its inhibitory effects through a direct interaction with the Gα subunit of the heterotrimeric G-protein complex.[7][8][9] This interaction prevents the conformational changes necessary for G-protein activation, effectively uncoupling the receptor from its downstream signaling cascade.
Key Mechanistic Features:
-
Direct Binding to Gα: Circular dichroism studies have demonstrated that this compound directly binds to the Gαi2 subunit, inducing a distinct conformational change.[7] This binding is the foundational step of its inhibitory action.
-
Inhibition of GDP/GTP Exchange: The primary consequence of this compound binding is the inhibition of the agonist-promoted exchange of GDP for GTP on the Gα subunit.[7] By locking the Gα subunit in an inactive or "empty pocket" state where GDP may exit but GTP entry is blocked, this compound prevents the canonical activation and dissociation of the G-protein heterotrimer.[8][9]
-
Prevention of Conformational Re-arrangement: While this compound does not prevent the constitutive assembly of the Gαβγ heterotrimer, it effectively blocks the molecular rearrangements between the Gα and Gβγ subunits that occur upon GPCR activation.[7]
-
Pan-G-protein Inhibition: this compound has been shown to inhibit signaling mediated by all major families of G-proteins, including Gs (cyclic AMP generation), Gq/11 (calcium release), and Gi/o.[7] However, it is noteworthy that in certain cellular contexts, such as HEK293 and CHO cells, it can exhibit selectivity for Gαq.[9]
The following diagram illustrates the central inhibitory role of this compound in the GPCR signaling cascade.
Quantitative Data
The inhibitory potency of this compound has been quantified across various assays, targeting different components of the GPCR signaling pathway. The data consistently show that this compound is effective in the sub-micromolar to low micromolar range.
Table 1: Binding Affinity of this compound
| Target Subunit | Method | Affinity (Kd) | Reference |
| Gαi2 | Circular Dichroism | 3.3 x 10⁻⁷ M | [7] |
Table 2: Functional Inhibition (IC50 / EC50) of this compound
| Assay Description | G-Protein Family | Receptor (Cell Line) | Value (M) | Reference |
| G-Protein Activation | ||||
| BLT1-dependent GTPγS binding | Gi/o | Purified components | IC50: 3.6 x 10⁻⁷ | [2][7] |
| Agonist-activated BLT1-G protein FRET | Gi/o | Purified components | IC50: 3.9 x 10⁻⁷ | [2] |
| PAR1-promoted BRET (Gαi1-Gβ1) | Gi/o | COS-7 | IC50: 4.7 x 10⁻⁶ (±1.9) | [7] |
| PAR1-promoted BRET (Gαo-Gβ1) | Gi/o | COS-7 | IC50: 4.3 x 10⁻⁶ (±2.4) | [7] |
| Downstream Second Messengers | ||||
| Agonist-induced cAMP Production | Gs | Various (COS-7) | IC50: ~1-10 x 10⁻⁶ | [7] |
| Agonist-induced IP1 Production | Gq | Various (COS-7) | IC50: ~1-10 x 10⁻⁶ | [7] |
| Gastrin-stimulated IP Production | Gq | COS-7 | EC50: 3.4 x 10⁻⁵ | [3][4] |
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a suite of sophisticated biophysical and cell-based assays. Detailed below are the methodologies for key experiments.
Bioluminescence Resonance Energy Transfer (BRET) Assays
BRET assays are used to monitor protein-protein interactions and conformational changes in living cells.
-
Objective: To measure the effect of this compound on GPCR-G-protein interaction and the rearrangement of G-protein subunits upon agonist stimulation.
-
General Protocol:
-
Cell Culture and Transfection: COS-7 cells are transiently co-transfected with cDNA constructs encoding for a GPCR and G-protein subunits fused to a BRET pair (e.g., Renilla luciferase (Rluc) as the donor and Yellow Fluorescent Protein (YFP) as the acceptor). Examples include Gα-Rluc and YFP-Gβγ constructs.
-
Cell Plating: Transfected cells are seeded into 96-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 2 hours) at 37°C.
-
BRET Measurement: The BRET substrate (e.g., coelenterazine (B1669285) h) is added. Immediately after, cells are stimulated with a specific GPCR agonist.
-
Data Acquisition: Luminescence signals are measured simultaneously at wavelengths corresponding to the donor (Rluc) and acceptor (YFP). The BRET ratio (Acceptor Emission / Donor Emission) is calculated. A decrease in the agonist-induced change in the BRET ratio indicates an inhibitory effect of this compound.
-
In Vitro Fluorescence Resonance Energy Transfer (FRET) Assay
This cell-free assay uses purified components to directly measure the interaction between an activated receptor and the G-protein complex.
-
Objective: To determine if this compound directly inhibits the physical interaction between a GPCR and a G-protein.
-
General Protocol:
-
Protein Purification & Labeling: Purify the GPCR (e.g., BLT1 receptor) and the G-protein heterotrimer (e.g., Gαi2β1γ2). Label the receptor with a FRET donor (e.g., Alexa-488) and the Gα subunit with a FRET acceptor (e.g., Alexa-568).
-
Reconstitution: Mix the labeled, purified receptor and G-protein in a suitable buffer.
-
Compound Addition: Add varying concentrations of this compound or vehicle.
-
Activation & Measurement: Add a saturating concentration of the GPCR agonist (e.g., LTB4 for BLT1). Measure the fluorescence emission spectrum upon excitation of the donor fluorophore.
-
Data Analysis: An increase in the acceptor's emission intensity (due to FRET) upon agonist addition indicates receptor-G-protein interaction. Inhibition of this FRET signal by this compound is quantified to determine an IC50 value.[7]
-
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Objective: To quantify the inhibitory effect of this compound on agonist-stimulated GDP/GTP exchange at the Gα subunit.
-
General Protocol:
-
System Preparation: Use either purified, reconstituted receptor and G-protein components or cell membrane preparations expressing the GPCR of interest.
-
Reaction Mixture: Prepare a reaction buffer containing GDP, the prepared protein/membrane system, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding the GPCR agonist and [³⁵S]GTPγS.
-
Incubation: Incubate the mixture for a defined period at a controlled temperature (e.g., 30°C) to allow for nucleotide exchange.
-
Termination & Separation: Stop the reaction by rapid filtration through a filter membrane that retains the G-proteins and membrane fragments but allows unbound [³⁵S]GTPγS to pass through.
-
Quantification: Measure the amount of radioactivity trapped on the filter using a scintillation counter. A reduction in agonist-stimulated [³⁵S]GTPγS binding indicates inhibition by this compound.
-
Conclusion
This compound (BIM-46187) is a well-characterized inhibitor of the heterotrimeric G-protein complex. Its mechanism of action is centered on the direct binding to Gα subunits, which prevents the critical GDP/GTP exchange step required for signal transduction. By acting as a pan-inhibitor across G-protein families, this compound serves as an invaluable tool for dissecting GPCR signaling pathways in complex biological systems. Its demonstrated efficacy in preclinical models of pain and cancer underscores its potential for further development as a therapeutic agent targeting diseases driven by aberrant, widespread GPCR activation.[2][3][4] This guide provides the foundational technical details to support such ongoing and future research.
References
- 1. Molecular targeting of Gα and Gβγ subunits: a potential approach for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Cell-Permeable Inhibitor to Trap Gαq Proteins in the Empty Pocket Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 7. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. berthold.cn [berthold.cn]
- 9. Gαq G Protein Inhibitor, BIM-46187 - Calbiochem | 533299 [merckmillipore.com]
Unveiling the Molecular Target of BIM-46187: A Technical Guide to a Novel G Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-46187 has emerged as a significant small molecule inhibitor of G protein-coupled receptor (GPCR) signaling, with potential therapeutic applications in oncology and pain management.[1][2] This technical guide provides an in-depth analysis of the molecular target identification of BIM-46187, detailing the experimental methodologies employed and presenting key quantitative data. Initially characterized as a pan-inhibitor of heterotrimeric G proteins, subsequent research has revealed a more nuanced, context-dependent selectivity, particularly towards the Gαq subunit.[3] By directly binding to the Gα subunit, BIM-46187 prevents the conformational changes necessary for GDP/GTP exchange, thereby blocking signal transduction.[1] This document serves as a comprehensive resource for researchers investigating G protein signaling and the development of novel therapeutics targeting this critical pathway.
Introduction
G protein-coupled receptors (GPCRs) represent the largest superfamily of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1] Upon activation by a diverse array of stimuli, GPCRs catalyze the exchange of GDP for GTP on the α subunit of heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits and the initiation of downstream signaling cascades. The dysregulation of GPCR signaling is implicated in numerous pathologies, making the modulation of G protein activity a compelling therapeutic strategy.
BIM-46187 is a small molecule inhibitor that directly targets the heterotrimeric G protein complex.[2][4] Its unique mechanism of action, which bypasses the GPCR itself to act on the downstream G protein, offers a novel approach to broadly or selectively inhibit signaling originating from multiple GPCRs. This guide will elucidate the molecular target and mechanism of action of BIM-46187, providing a detailed overview of the key experiments that have defined our current understanding of this compound.
Molecular Target: The Gα Subunit
The primary molecular target of BIM-46187 is the Gα subunit of the heterotrimeric G protein complex.[1][4] By binding directly to Gα, BIM-46187 effectively prevents the activation of the G protein heterotrimer.[1] This interaction inhibits the agonist-promoted GDP/GTP exchange, a critical step in the G protein cycle.[1]
Initially, BIM-46187 was described as a pan-inhibitor , demonstrating activity against multiple G protein families, including Gαs, Gαi/o, Gαq, and Gα12.[1] However, further studies have revealed a context-dependent selectivity , with a preferential inhibition of Gαq signaling observed in certain cellular backgrounds, such as HEK293 and CHO cells.[3][5] This dual characteristic suggests that the cellular environment and the specific G protein subtypes present can influence the inhibitory profile of BIM-46187.
The proposed mechanism for this selective action on Gαq involves trapping the subunit in an "empty pocket" conformation, where GDP is permitted to exit, but the entry of GTP is blocked.[3][5]
Quantitative Data: Inhibitory Potency of BIM-46187
The inhibitory activity of BIM-46187 has been quantified across various G protein signaling pathways using different cellular and in vitro assays. The following tables summarize the key IC50 values reported in the literature.
| G Protein Pathway | Assay | Cell Line | Agonist/Stimulus | IC50 (µM) | Reference |
| Gαs | cAMP Accumulation | COS-7 | AVP (V2 Vasopressin Receptor) | 1.8 ± 0.5 | [1] |
| Gαs | cAMP Accumulation | COS-7 | Isoproterenol (β2-Adrenergic Receptor) | 2.5 ± 0.9 | [1] |
| Gαi/o | BRET (Gαi1-Rluc/YFP-Gβ1) | COS-7 | Thrombin (PAR1) | 4.7 ± 1.9 | [1] |
| Gαi/o | BRET (Gαo-Rluc/YFP-Gβ1) | COS-7 | Thrombin (PAR1) | 4.3 ± 2.4 | [1] |
| Gαq | IP1 Accumulation | COS-7 | Thrombin (PAR1) | 1.5 ± 0.4 | [1] |
| Gαq | IP1 Accumulation | COS-7 | LPA (LPA1 Receptor) | 2.1 ± 0.6 | [1] |
| Gαi2 | GTPγS Binding (in vitro) | Reconstituted BLT1 Receptor | LTB4 | 0.36 | [1] |
Table 1: Summary of BIM-46187 IC50 values against various G protein signaling pathways.
Experimental Protocols for Target Identification and Validation
The identification and characterization of BIM-46187's molecular target have relied on a combination of sophisticated biophysical and biochemical assays. This section provides detailed methodologies for the key experiments cited.
Bioluminescence Resonance Energy Transfer (BRET) for Monitoring G Protein Activation
BRET is a powerful technique used to monitor protein-protein interactions in living cells. For studying G protein activation, BRET assays are designed to detect the conformational changes within the G protein heterotrimer upon GPCR activation.
Principle: The assay measures the energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) fused to different G protein subunits. Agonist-induced conformational changes alter the distance and/or orientation between the donor and acceptor, leading to a change in the BRET signal.
Detailed Protocol:
-
Construct Preparation:
-
The Gα subunit is genetically fused to Rluc (e.g., Gαi1-Rluc).
-
The Gβ or Gγ subunit is fused to YFP (e.g., YFP-Gβ1 or Venus-Gγ2).
-
The GPCR of interest is co-expressed.
-
-
Cell Culture and Transfection:
-
COS-7 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are transiently co-transfected with the plasmids encoding the BRET constructs and the GPCR using a suitable transfection reagent.
-
-
BRET Measurement:
-
48 hours post-transfection, cells are washed and resuspended in a suitable buffer (e.g., PBS).
-
Cells are distributed into a 96-well microplate.
-
Cells are pre-incubated with varying concentrations of BIM-46187 or vehicle control.
-
The Rluc substrate (e.g., coelenterazine (B1669285) h) is added to a final concentration of 5 µM.
-
The agonist for the specific GPCR is added to stimulate G protein activation.
-
BRET signal is measured immediately using a microplate reader capable of simultaneously detecting the emission signals from Rluc (e.g., 485 nm) and YFP (e.g., 530 nm).
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor (YFP) to the light intensity emitted by the donor (Rluc).
-
The change in BRET upon agonist stimulation in the presence and absence of BIM-46187 is determined.
-
IC50 values are calculated by fitting the dose-response curves to a sigmoidal equation.
-
Förster Resonance Energy Transfer (FRET) for In Vitro Analysis of Receptor-G Protein Interaction
FRET is another resonance energy transfer-based technique that can be used in a cell-free system to directly measure the interaction between a purified GPCR and a G protein heterotrimer.
Principle: FRET measures the energy transfer between a donor fluorophore and an acceptor fluorophore. By labeling the GPCR and the G protein with a FRET pair, their direct interaction upon agonist activation can be monitored.
Detailed Protocol:
-
Protein Labeling:
-
A purified GPCR (e.g., BLT1 receptor) is labeled with a donor fluorophore (e.g., Alexa-488) on an intracellular loop.
-
The purified Gα subunit of the Gαβγ heterotrimer is labeled with an acceptor fluorophore (e.g., Alexa-568).
-
-
Reconstitution:
-
The labeled GPCR and G protein are reconstituted into lipid vesicles or nanodiscs to mimic a membrane environment.
-
-
FRET Measurement:
-
The reconstituted complex is placed in a fluorometer.
-
The donor fluorophore is excited at its specific excitation wavelength.
-
The emission spectra of both the donor and acceptor fluorophores are recorded.
-
The agonist for the GPCR is added to the system.
-
The change in the acceptor's emission intensity upon agonist addition is measured as an indication of FRET.
-
The experiment is repeated with pre-incubation of varying concentrations of BIM-46187.
-
-
Data Analysis:
-
The FRET efficiency is calculated based on the changes in donor and acceptor fluorescence.
-
The inhibitory effect of BIM-46187 on the agonist-induced FRET signal is quantified to determine its impact on the receptor-G protein interaction.
-
GTPγS Binding Assay for Measuring G Protein Activation
The GTPγS binding assay is a functional biochemical assay that directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
Principle: In the presence of an activated GPCR, the Gα subunit releases GDP and binds GTP. The use of [35S]GTPγS, which is resistant to the intrinsic GTPase activity of Gα, allows for the accumulation of the activated Gα-[35S]GTPγS complex, which can then be quantified.
Detailed Protocol:
-
Membrane Preparation:
-
Cell membranes expressing the GPCR of interest are prepared from cultured cells or tissues.
-
-
Assay Reaction:
-
Membranes are incubated in an assay buffer containing GDP, MgCl2, and varying concentrations of the agonist and BIM-46187.
-
The reaction is initiated by the addition of [35S]GTPγS.
-
The incubation is carried out at 30°C for a defined period (e.g., 60 minutes).
-
-
Termination and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing unbound [35S]GTPγS to pass through.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding of [35S]GTPγS is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from the total binding.
-
The dose-dependent inhibition of agonist-stimulated [35S]GTPγS binding by BIM-46187 is used to determine its IC50 value.
-
Visualizing the Mechanism and Workflows
To further clarify the molecular mechanism of BIM-46187 and the experimental approaches used for its characterization, the following diagrams have been generated using Graphviz.
Caption: BIM-46187 inhibits G protein signaling by binding to the Gα subunit.
Caption: Workflow for BRET-based analysis of G protein activation.
References
- 1. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Cell-Permeable Inhibitor to Trap Gαq Proteins in the Empty Pocket Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
PH-064: A Technical Guide to a Selective Gαq Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PH-064, also known as BIM-46187, is a small molecule inhibitor that has garnered significant interest for its role in modulating heterotrimeric G protein signaling. Initially characterized as a pan-inhibitor of G proteins, subsequent research has revealed a preferential inhibition of the Gαq subunit in specific cellular contexts. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative data from key experiments, and detailed protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in pharmacology and drug discovery investigating Gαq-mediated signaling pathways and their therapeutic potential.
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Upon activation by a diverse array of extracellular stimuli, GPCRs catalyze the exchange of GDP for GTP on the α-subunit of heterotrimeric G proteins, leading to their dissociation into Gα-GTP and Gβγ dimers, which in turn modulate the activity of various downstream effectors. The Gαq family of G proteins, which includes Gαq, Gα11, Gα14, and Gα16, primarily signals through the activation of phospholipase Cβ (PLCβ), resulting in the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels. Dysregulation of Gαq signaling has been implicated in numerous pathologies, including cardiovascular diseases, neurological disorders, and cancer, making selective inhibitors of this pathway highly sought-after research tools and potential therapeutic agents.
This compound (BIM-46187) has emerged as a key pharmacological probe for studying Gαq signaling. This document provides an in-depth technical overview of its properties and applications.
Mechanism of Action
This compound exerts its inhibitory effect through a direct interaction with the Gα subunit of the heterotrimeric G protein complex.[1][2][3] Unlike inhibitors that target the GPCR itself, this compound acts downstream at the level of G protein activation.[1][3]
The primary mechanism of action involves the following key steps:
-
Direct Binding to Gα: this compound directly binds to the Gα subunit.[1][2][3]
-
Inhibition of GDP/GTP Exchange: This binding event prevents the conformational changes in the G protein complex that are necessary for the exchange of GDP for GTP upon GPCR activation.[1]
-
Stabilization of the Inactive State: By hindering GDP release, this compound effectively traps the G protein in its inactive, GDP-bound state, thereby preventing the dissociation of the Gα and Gβγ subunits and subsequent downstream signaling.[1][2][3]
Interestingly, while initially described as a pan-G protein inhibitor, studies have shown that in certain cellular contexts, such as HEK293 and CHO cells, this compound exhibits a preferential inhibition of Gαq signaling.[2][3] This selectivity makes it a particularly valuable tool for dissecting the specific roles of Gαq-mediated pathways.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize the key potency values reported in the literature.
Table 1: In Vitro and Cellular IC50/EC50 Values for this compound (BIM-46187)
| Assay Type | Target/Pathway | Cell Line/System | Agonist/Stimulus | Potency (IC50/EC50) | Reference |
| IP1 Production | PAR1-mediated Gαq signaling | COS-7 | Thrombin | ~1-3 µM (IC50) | [1][4] |
| IP1 Production | LPA1-mediated Gαq signaling | COS-7 | LPA | ~1-3 µM (IC50) | [1][4] |
| IP1 Production | GABAb (co-expressed with Gαq/i9) | COS-7 | GABA | ~1-3 µM (IC50) | [1][4] |
| IP Production | Gastrin-stimulated CCK2R | COS-7 | Gastrin | 34 µM (EC50) | [5] |
| cAMP Accumulation | V2 Vasopressin Receptor (Gαs) | COS-7 | AVP | ~1-3 µM (IC50) | [1][4] |
| cAMP Accumulation | β2-Adrenergic Receptor (Gαs) | COS-7 | Isoproterenol | ~1-3 µM (IC50) | [1][4] |
| cAMP Accumulation | 5HT4a Receptor (Gαs) | COS-7 | Serotonin | ~1-3 µM (IC50) | [1][4] |
| GTPγS Binding | BLT1-Gαi2β1γ2 complex | Reconstituted in vitro | LTB4 | 3.6 x 10⁻⁷ M (IC50) | [1] |
| BRET (Gαi1/Gβ1γ2) | PAR1-mediated G protein activation | COS-7 | Thrombin | 4.7 ± 1.9 µM (IC50) | [1] |
| BRET (Gαo/Gβ1γ2) | PAR1-mediated G protein activation | COS-7 | Thrombin | 4.3 ± 2.4 µM (IC50) | [1] |
Table 2: In Vivo Efficacy of this compound (BIM-46187)
| Animal Model | Condition | Dosing | Effect | Reference |
| Rat | Carrageenan-induced hyperalgesia | 0.1-1 mg/kg; i.v. | Dose-dependent anti-hyperalgesic effect | [5] |
| Rat | Chronic constriction injury (CCI) | 0.3-3 mg/kg; i.v. | Dose-dependent anti-hyperalgesic effect | [5] |
| Athymic Nude Mouse | E151A-CCK2R-NIH-3T3 xenograft | 75 mg/kg; p.o.; twice a day; 16 days | Anti-tumor activity without apparent toxicity | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
This protocol is adapted from established methods to monitor G protein activation in living cells.[1][6]
Objective: To measure the effect of this compound on agonist-induced conformational changes within the G protein heterotrimer.
Materials:
-
HEK293T/17 or COS-7 cells
-
Plasmids encoding Gα-Rluc (Renilla luciferase) and YFP-Gβ1/Venus-Gγ2 (Yellow Fluorescent Protein variants)
-
GPCR of interest plasmid
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, flat-bottom 96-well plates
-
Coelenterazine (B1669285) H (luciferase substrate)
-
This compound (BIM-46187)
-
GPCR agonist
-
BRET-compatible plate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture cells in complete medium to ~80% confluency.
-
Co-transfect cells with plasmids for Gα-Rluc, YFP-Gβ1, Venus-Gγ2, and the GPCR of interest according to the transfection reagent manufacturer's protocol. Optimize the ratio of plasmids to achieve a minimal basal BRET signal and a maximal agonist-induced change.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Preparation:
-
Harvest transfected cells and resuspend in a suitable buffer (e.g., PBS with 0.5 mM MgCl2 and 0.1% glucose).
-
Adjust cell density to 1-2 x 10^6 cells/mL.
-
-
BRET Measurement:
-
Dispense 80 µL of the cell suspension into each well of a 96-well plate.
-
Add 10 µL of this compound at various concentrations (or vehicle control) and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Add 10 µL of coelenterazine H to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths (e.g., 480 nm for Rluc and 530 nm for YFP) using a BRET-compatible plate reader.
-
After establishing a baseline reading, inject 10 µL of the GPCR agonist and continue to measure the BRET signal over time.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the YFP emission by the Rluc emission.
-
Normalize the data to the vehicle-treated control.
-
Plot the change in BRET ratio against the concentration of this compound to determine the IC50 value.
-
cAMP Accumulation Assay (HTRF)
This protocol is based on the HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay format.[7][8][9]
Objective: To quantify the inhibitory effect of this compound on Gαs- and Gαi-mediated cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably or transiently expressing the GPCR of interest.
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Stimulation buffer.
-
This compound (BIM-46187).
-
Gαs agonist (e.g., isoproterenol) or Gαi agonist plus forskolin (B1673556).
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend in stimulation buffer to the desired density (optimized for the specific cell line).
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Addition:
-
Add 2.5 µL of this compound at various concentrations (or vehicle) to the wells.
-
For Gαs antagonism, add 2.5 µL of the Gαs agonist.
-
For Gαi antagonism, add 2.5 µL of forskolin followed by 2.5 µL of the Gαi agonist.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of cAMP-d2 conjugate diluted in lysis buffer.
-
Add 5 µL of anti-cAMP cryptate diluted in lysis buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio.
-
Convert the ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the this compound concentration to determine the IC50 value.
-
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This protocol utilizes the IP-One HTRF assay kit to measure the accumulation of IP1, a stable downstream metabolite of IP3.[10][11]
Objective: To determine the inhibitory effect of this compound on Gαq-mediated signaling.
Materials:
-
Cells expressing the Gαq-coupled GPCR of interest.
-
IP-One HTRF assay kit (containing IP1-d2 and anti-IP1 cryptate).
-
Stimulation buffer containing LiCl.
-
This compound (BIM-46187).
-
Gαq agonist.
-
384-well white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 384-well plate and incubate to allow for attachment.
-
-
Compound Addition:
-
Aspirate the culture medium and add 10 µL of stimulation buffer containing this compound at various concentrations (or vehicle) and LiCl.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add 10 µL of the Gαq agonist (at its EC80 concentration) to all wells except the negative control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Detection:
-
Add 5 µL of IP1-d2 conjugate and 5 µL of anti-IP1 cryptate, both diluted in the provided lysis buffer.
-
Incubate for 1 hour at room temperature.
-
-
Measurement and Analysis:
-
Read the plate and analyze the data as described for the cAMP assay to determine the IC50 of this compound.
-
In Vivo Anti-Hyperalgesia Model (Carrageenan-Induced)
This protocol is a standard method for evaluating the analgesic properties of a compound in a model of inflammatory pain.[4][5]
Objective: To assess the anti-hyperalgesic effect of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (180-200 g).
-
λ-Carrageenan solution (1% in saline).
-
This compound (BIM-46187) formulated for intravenous (i.v.) injection.
-
Plantar test apparatus (for measuring thermal hyperalgesia) or von Frey filaments (for mechanical allodynia).
Procedure:
-
Induction of Inflammation:
-
Inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw of the rats.
-
-
Drug Administration:
-
Administer this compound (0.1-1 mg/kg) or vehicle intravenously at a specified time point relative to the carrageenan injection (e.g., 2 hours post-carrageenan).
-
-
Assessment of Hyperalgesia:
-
At various time points after drug administration (e.g., 30, 60, 120 minutes), measure the paw withdrawal latency to a thermal stimulus or the paw withdrawal threshold to a mechanical stimulus.
-
Compare the withdrawal thresholds of the this compound-treated group to the vehicle-treated group.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) or the area under the time-course curve (AUC).
-
Determine the dose-response relationship for the anti-hyperalgesic effect of this compound.
-
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[5][12]
Objective: To determine the effect of this compound on tumor growth in vivo.
Materials:
-
Athymic nude mice (4-6 weeks old).
-
Cancer cell line (e.g., E151A-CCK2R-NIH-3T3).
-
Cell culture medium and reagents.
-
Matrigel (optional).
-
This compound (BIM-46187) formulated for oral (p.o.) administration.
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation and Implantation:
-
Culture the cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS or medium at a concentration of 1-5 x 10^7 cells/mL. The cell suspension can be mixed 1:1 with Matrigel.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 75 mg/kg, p.o., twice daily) or vehicle to the respective groups for a specified duration (e.g., 16 days).
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (length x width²)/2.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.
-
Monitor animal body weight and general health as indicators of toxicity.
-
Conclusion
This compound (BIM-46187) is a valuable pharmacological tool for the investigation of G protein signaling, with a particularly interesting profile of Gαq-selective inhibition in certain cellular systems. Its mechanism of action, involving the direct inhibition of GDP/GTP exchange on the Gα subunit, provides a unique approach to modulating GPCR-mediated pathways. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers aiming to utilize this compound in their studies of Gαq signaling in health and disease. Further investigation into the structural basis of its interaction with Gαq and its context-dependent selectivity will undoubtedly provide deeper insights into the complex world of G protein signaling and may pave the way for the development of novel therapeutics targeting this critical pathway.
References
- 1. How to run a cAMP HTRF assay | Revvity [revvity.com]
- 2. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan-induced hyperalgesia is associated with increased cyclo-oxygenase-2 expression in spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 12. yeasenbio.com [yeasenbio.com]
The Emergence of TP-064: A Potent and Selective PRMT4 Inhibitor for Multiple Myeloma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), has emerged as a significant therapeutic target in oncology due to its role in various cellular processes that are often dysregulated in cancer. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of TP-064, a potent and selective small-molecule inhibitor of PRMT4. We delve into its mechanism of action, biological effects, and the key experimental protocols utilized in its characterization. Quantitative data on its inhibitory activity and cellular effects are summarized for clarity. Furthermore, this guide presents visualizations of the PRMT4 signaling pathway and relevant experimental workflows to facilitate a deeper understanding of TP-064 as a chemical probe and its potential as a therapeutic agent, particularly in the context of multiple myeloma.
Discovery of TP-064
TP-064 was identified through high-throughput screening of a chemical library for inhibitors of methyltransferase activity.[1] Subsequent chemical optimization of initial hit compounds led to the development of TP-064 as a highly potent and selective chemical probe for human PRMT4.[1][2] A structurally related analog, TP-064N, which is inactive against PRMT4, was also synthesized to serve as a negative control in biological experiments, allowing for the specific attribution of observed effects to PRMT4 inhibition.[1][3]
Chemical Synthesis
Chemical Structure:
-
TP-064: N-methyl-N-[[2-[1-[2-(methylamino)ethyl]-4-piperidinyl]-4-pyridinyl]methyl]-3-phenoxy-benzamide[4]
-
TP-064N (Negative Control): A structurally related but inactive compound.[1]
Chemical Formula: C₂₈H₃₄N₄O₂[5]
Molecular Weight: 458.6 g/mol [5]
Quantitative Data
The inhibitory activity of TP-064 has been extensively characterized through biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of TP-064
| Target Enzyme | IC₅₀ Value | Fold Selectivity vs. PRMT4 | Reference(s) |
| PRMT4 (CARM1) | < 10 nM | - | [1][6] |
| PRMT6 | 1.3 ± 0.4 µM | > 130-fold | [1][6] |
| PRMT8 | 8.1 ± 0.6 µM | > 810-fold | [6] |
| PRMT1 | > 10 µM | > 1000-fold | [1][6] |
| PRMT3 | > 10 µM | > 1000-fold | [1][6] |
| PRMT5 | > 10 µM | > 1000-fold | [1][6] |
| PRMT7 | > 10 µM | > 1000-fold | [1][6] |
| PRMT9 | > 10 µM | > 1000-fold | [6] |
| 24 Other PKMTs & DNMTs | > 10 µM | > 1000-fold | [1][6] |
IC₅₀: Half-maximal inhibitory concentration; PKMTs: Protein Lysine Methyltransferases; DNMTs: DNA Methyltransferases.
Table 2: Cellular Activity of TP-064
| Cellular Target/Process | Cell Line(s) | IC₅₀ Value | Reference(s) |
| BAF155 Dimethylation | HEK293 | 340 ± 30 nM | [1][7] |
| MED12 Dimethylation | HEK293 | 43 ± 10 nM | [1][7] |
| Cell Proliferation (NCI-H929) | Multiple Myeloma | See dose-response | [1] |
| Cell Proliferation (RPMI8226) | Multiple Myeloma | See dose-response | [1] |
BAF155 and MED12 are known substrates of PRMT4.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to characterize TP-064.
PRMT4 Methyltransferase Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT4 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
Materials:
-
Recombinant human PRMT4 enzyme
-
Peptide or protein substrate (e.g., Histone H3)
-
[³H]-SAM (radiolabeled methyl donor)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)[8]
-
TP-064 (or other inhibitors)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PRMT4 enzyme, substrate, and varying concentrations of TP-064 in the assay buffer.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.[6]
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Capture the radiolabeled methylated substrate on a filter membrane.
-
Wash the membrane to remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a control reaction without the inhibitor and determine the IC₅₀ value using non-linear regression analysis.[6]
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of TP-064 on the proliferation of cancer cell lines by measuring ATP levels, an indicator of metabolically active cells.
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929)
-
Cell culture medium and supplements
-
96-well opaque-walled plates
-
TP-064 and TP-064N
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed multiple myeloma cells in 96-well plates at an appropriate density.
-
Treat the cells with a serial dilution of TP-064 or TP-064N for a period of 3 to 6 days.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the relative cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC₅₀ values.
Western Blotting for Substrate Methylation
This protocol assesses the in-cell inhibition of PRMT4 by measuring the methylation status of its substrates.
Materials:
-
HEK293 or multiple myeloma cells
-
TP-064 and TP-064N
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-dimethyl-BAF155, anti-dimethyl-MED12, total BAF155, total MED12, loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Treat cells with varying concentrations of TP-064 or TP-064N for 48-72 hours.[3]
-
Lyse the cells in RIPA buffer and quantify the protein concentration.[9]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Quantify band intensities and normalize the levels of dimethylated protein to the total protein levels.[10]
Cell Cycle Analysis by Flow Cytometry
This method investigates the effect of TP-064 on cell cycle distribution.
Materials:
-
NCI-H929 multiple myeloma cells
-
TP-064 and TP-064N
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat NCI-H929 cells with TP-064 or a vehicle control for a specified period (e.g., 72 hours).
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Wash the fixed cells and stain them with the PI/RNase A solution.
-
Analyze the DNA content of the stained cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Diagrams are provided to illustrate key biological pathways and experimental workflows related to TP-064.
Caption: PRMT4 signaling and the impact of TP-064.
Caption: Discovery and characterization workflow for TP-064.
Conclusion
TP-064 is a well-characterized, potent, and selective inhibitor of PRMT4. Its discovery has provided the research community with a valuable tool to investigate the biological functions of PRMT4 and to validate it as a therapeutic target in diseases such as multiple myeloma. The comprehensive data on its inhibitory profile and cellular effects, coupled with detailed experimental protocols, facilitate its use in further preclinical studies. The ability of TP-064 to induce G1 cell cycle arrest in multiple myeloma cells underscores the potential of PRMT4 inhibition as a therapeutic strategy for this malignancy. Future research will likely focus on the in vivo efficacy of TP-064 and the identification of biomarkers to predict sensitivity to PRMT4 inhibition.
References
- 1. US10647649B2 - Process for preparing tapinarof - Google Patents [patents.google.com]
- 2. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9649364B2 - Methods for producing stable therapeutic formulations in aprotic polar solvents - Google Patents [patents.google.com]
- 4. US11564926B2 - Methods of synthesizing thyroid hormone analogs and polymorphs thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
Pharmacological Profile of BIM-46187: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-46187 is a novel small molecule inhibitor of heterotrimeric G protein signaling. Initially characterized as a pan-inhibitor of G protein-coupled receptor (GPCR) signaling, subsequent research has revealed a more nuanced mechanism of action, including a preferential inhibition of Gαq signaling in a cellular context-dependent manner. This technical guide provides a comprehensive overview of the pharmacological profile of BIM-46187, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Mechanism of Action
BIM-46187 exerts its inhibitory effect by directly binding to the Gα subunit of the heterotrimeric G protein complex[1][2][3]. This interaction prevents the conformational changes associated with GPCR activation, thereby inhibiting the agonist-promoted exchange of GDP for GTP[1]. A key feature of BIM-46187's mechanism is its ability to trap the Gαq subunit in an "empty pocket" conformation by allowing GDP to exit but preventing GTP from entering[2][3][4]. This unique mode of action disrupts the G protein cycle at a critical step, effectively silencing downstream signaling. Notably, BIM-46187 does not interfere with the constitutive formation of the Gαβγ trimer[1].
Signaling Pathway Diagram
Caption: Mechanism of action of BIM-46187.
Quantitative Data
The inhibitory activity of BIM-46187 has been quantified in various in vitro assays. The following tables summarize the reported IC50 values.
Table 1: Inhibition of GPCR Downstream Signaling in Whole Cells
| Receptor | G Protein Coupling | Second Messenger | Agonist | IC50 (µM) | Reference |
| PAR1 | Gq | IP1 | Thrombin | 3.0 ± 0.7 | [1] |
| LPA1 | Gq | IP1 | LPA | Not specified | [1] |
| GABAb | Gq/i9 | IP1 | GABA | Not specified | [1] |
| V2 Vasopressin | Gs | cAMP | AVP | 2.7 ± 0.7 | [1] |
| β2-adrenergic | Gs | cAMP | Isoproterenol | Not specified | [1] |
| 5HT4a | Gs | cAMP | Serotonin | Not specified | [1] |
Table 2: Inhibition of GPCR-G Protein Interaction and G Protein Activation
| Assay | Interacting Proteins | Method | IC50 | Reference |
| BRET | PAR1-YFP & Gαi1-Rluc | In living cells | 4.7 ± 1.9 µM | [1] |
| BRET | PAR1-YFP & Gαo-Rluc | In living cells | 4.3 ± 2.4 µM | [1] |
| FRET | Alexa-488-BLT1 & Alexa-568-Gαi2β1γ2 | In vitro reconstituted complex | 0.39 µM | [1] |
| GTPγS Binding | BLT1 & Gαi2β1γ2 | Cell-free assay | 0.36 µM | [1] |
| GTPγS Binding | Mastoparan-activated G proteins | Cell-free assay | 0.46 µM | [1] |
| Circular Dichroism | BIM-46187 binding to Gαi2 | In vitro | 0.33 µM | [1] |
Table 3: In Vivo Efficacy in Pain Models
| Animal Model | Pain Type | Administration Route | Effective Dose Range | Effect | Reference |
| Carrageenan-induced hyperalgesia (Rat) | Inflammatory | Intravenous (i.v.) | 0.1 - 1 mg/kg | Dose-dependent analgesic effect | [5] |
| Chronic Constriction Injury (Rat) | Neuropathic | Intravenous (i.v.) | 0.3 - 3 mg/kg | Dose-dependent analgesic effect | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. While the original publications provide an overview, this section aims to consolidate the available information and provide a more structured guide. Note: Specific concentrations of all reagents, incubation times, and instrument settings are not always available in the cited literature and may require optimization.
Bioluminescence Resonance Energy Transfer (BRET) Assay for GPCR-G Protein Interaction
Objective: To monitor the interaction between a GPCR and its associated G protein subunits in living cells.
Principle: BRET measures the non-radiative energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) when they are in close proximity (<10 nm). In the context of GPCR signaling, a GPCR is tagged with YFP and a G protein subunit (e.g., Gα) is tagged with Rluc. Changes in the BRET signal upon agonist stimulation reflect conformational changes and/or dissociation of the GPCR-G protein complex.
General Protocol:
-
Cell Culture and Transfection:
-
HEK293 or COS-7 cells are commonly used.
-
Cells are transiently co-transfected with plasmids encoding the YFP-tagged GPCR and the Rluc-tagged G protein subunit.
-
-
BRET Measurement:
-
48 hours post-transfection, cells are harvested and washed.
-
Cells are resuspended in a suitable buffer (e.g., PBS).
-
The cell suspension is dispensed into a 96-well white microplate.
-
BIM-46187 or vehicle is pre-incubated with the cells for a specified time (e.g., 2 hours).
-
The BRET reaction is initiated by adding the Rluc substrate, coelenterazine (B1669285) h.
-
Luminescence signals are measured simultaneously at two wavelengths corresponding to the emission maxima of the donor (Rluc) and the acceptor (YFP) using a BRET-compatible plate reader.
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
Caption: Workflow for a typical BRET assay.
Fluorescence Resonance Energy Transfer (FRET) Assay with Reconstituted Proteins
Objective: To directly monitor the physical interaction between a purified GPCR and a G protein heterotrimer in a controlled in vitro environment.
Principle: Similar to BRET, FRET relies on energy transfer between a donor and an acceptor fluorophore. In this assay, a purified receptor is labeled with a donor fluorophore (e.g., Alexa-488) and a purified G protein subunit is labeled with an acceptor fluorophore (e.g., Alexa-568). FRET occurs when the labeled proteins interact upon agonist activation.
General Protocol:
-
Protein Purification and Labeling:
-
The GPCR of interest (e.g., BLT1 receptor) and the G protein subunits (e.g., Gαi2, Gβ1, Gγ2) are expressed and purified.
-
The receptor is labeled with a donor fluorophore (e.g., Alexa-488) at a specific site.
-
The Gα subunit is labeled with an acceptor fluorophore (e.g., Alexa-568) at a specific site.
-
-
FRET Measurement:
-
The labeled receptor and G protein trimer are mixed in a suitable buffer in a cuvette.
-
The agonist is added to induce receptor-G protein interaction.
-
BIM-46187 at various concentrations is added to the mixture.
-
Fluorescence emission spectra are recorded using a spectrofluorometer upon excitation at the donor's excitation wavelength.
-
FRET is detected as a decrease in donor emission and an increase in acceptor emission.
-
[³⁵S]GTPγS Binding Assay
Objective: To measure the rate of GDP/GTP exchange on Gα subunits, a direct measure of G protein activation.
Principle: This functional assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon its activation. The incorporation of the radiolabeled nucleotide is a measure of the extent of G protein activation.
General Protocol:
-
Membrane Preparation or Protein Purification:
-
Cell membranes expressing the GPCR and G proteins of interest are prepared.
-
Alternatively, purified recombinant G proteins can be used.
-
-
Assay Reaction:
-
Membranes or purified proteins are incubated in an assay buffer containing GDP, the agonist, and varying concentrations of BIM-46187.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The incubation is carried out for a specific time at a controlled temperature.
-
-
Termination and Measurement:
-
The reaction is terminated by rapid filtration through a filter plate, which traps the protein-bound [³⁵S]GTPγS.
-
Unbound [³⁵S]GTPγS is washed away.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
Circular Dichroism (CD) Spectroscopy
Objective: To detect conformational changes in the Gα subunit upon binding of BIM-46187.
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The near-UV CD spectrum (250-350 nm) is sensitive to the tertiary structure of proteins. Changes in the near-UV CD spectrum of a Gα subunit in the presence of BIM-46187 indicate a conformational change induced by the binding of the small molecule.
General Protocol:
-
Sample Preparation:
-
Purified Gαi2 subunit is prepared in a suitable buffer that does not have a high absorbance in the near-UV region.
-
A stock solution of BIM-46187 is prepared.
-
-
CD Measurement:
-
The CD spectrum of the Gαi2 subunit alone is recorded.
-
BIM-46187 is titrated into the Gαi2 solution, and a CD spectrum is recorded at each concentration.
-
Difference spectra are calculated by subtracting the spectrum of the protein alone from the spectra of the protein-ligand mixtures.
-
Measurements are performed using a spectropolarimeter.
-
In Vivo Pain Models
Carrageenan-Induced Hyperalgesia in Rats:
-
Induction: A subcutaneous injection of carrageenan into the plantar surface of the rat's hind paw induces an acute inflammatory response and hyperalgesia.
-
Drug Administration: BIM-46187 is administered intravenously at various doses.
-
Assessment: Nociceptive threshold is measured using methods like the von Frey test (mechanical hyperalgesia) or the Hargreaves test (thermal hyperalgesia) at different time points after drug administration.
Chronic Constriction Injury (CCI) in Rats:
-
Induction: The sciatic nerve is loosely ligated to induce a neuropathic pain state.
-
Drug Administration: BIM-46187 is administered intravenously.
-
Assessment: Mechanical allodynia and thermal hyperalgesia are assessed over an extended period.
Conclusion
BIM-46187 is a potent inhibitor of heterotrimeric G protein signaling with a well-characterized, direct mechanism of action on the Gα subunit. Its ability to trap Gαq in an inactive, empty pocket state represents a novel pharmacological strategy. The quantitative data from in vitro and in vivo studies demonstrate its efficacy in inhibiting GPCR-mediated signaling and in animal models of pain. The experimental protocols outlined in this guide provide a framework for further investigation and characterization of BIM-46187 and similar molecules targeting G protein signaling. Further research is warranted to fully elucidate the therapeutic potential of this compound in various disease states characterized by aberrant GPCR signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 4. Pre-injury administration of morphine prevents development of neuropathic hyperalgesia through activation of descending monoaminergic mechanisms in the spinal cord in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of pH and Proton-Sensing GPCRs in Tumorigenesis
Disclaimer: Initial searches for a molecule designated "PH-064" in the context of GPCR-dependent tumorigenesis did not yield any specific results. It is possible that this is a novel or proprietary compound not yet described in publicly available literature, or the designation may be inaccurate. However, the query's components point toward a significant area of cancer research: the interplay between pH, G protein-coupled receptors (GPCRs), and the development of tumors. This guide will, therefore, provide a comprehensive overview of this closely related and critical topic.
Introduction: The tumor microenvironment (TME) is characterized by a reversed pH gradient compared to normal tissues, featuring extracellular acidosis and a neutral-to-alkaline intracellular pH.[1][2][3] This acidic TME is largely a consequence of the Warburg effect, where cancer cells exhibit high rates of glycolysis even in the presence of oxygen, leading to the production and extrusion of lactic acid and protons.[4] Extracellular acidosis is not merely a byproduct of altered metabolism; it is a potent driver of tumor progression, promoting invasion, metastasis, angiogenesis, and immune evasion.[5][6][7] A key mechanism by which cancer cells sense and respond to these pH changes is through a family of proton-sensing G protein-coupled receptors (GPCRs).[8][9] This technical guide details the roles of these receptors in cancer, presents quantitative data on tumor pH, outlines key experimental protocols, and visualizes the core signaling pathways.
Quantitative Data Presentation
The dysregulation of pH in the tumor microenvironment is a well-documented hallmark of cancer. The following tables summarize key quantitative data regarding this phenomenon and the characteristics of the primary receptors involved.
Table 1: Comparison of Intracellular and Extracellular pH in Normal and Cancer Tissues
| Parameter | Normal Tissue | Cancer Tissue | Citation(s) |
| Intracellular pH (pHi) | ~7.2 | Maintained at 7.2 - 7.4 (or higher) | [2][3] |
| Extracellular pH (pHe) | ~7.4 | Acidic, typically 6.5 - 6.9 | [2][6] |
| pH Gradient (pHi - pHe) | Negative (~ -0.2) | Positive (~ +0.5) | [1][3] |
Note: The acidic extracellular pH in tumors can fall as low as 6.5.[3] This gradient is actively maintained by cancer cells through proton pumps and transporters.[2]
Table 2: Key Proton-Sensing GPCRs in Tumorigenesis
| Receptor | Aliases | Primary G Protein Coupling | pH for Peak Activation | Role in Cancer | Citation(s) |
| GPR4 | - | Gs, G12/13, Gq/11 | Broad range (5.6 - 7.6) | Pro-tumorigenic (angiogenesis, inflammation) | [8][10][11] |
| GPR65 | TDAG8 | Gs, G12/13 | ~6.4 - 7.0 | Both pro- and anti-tumorigenic | [8][12][13] |
| GPR68 | OGR1 | Gq/11, G12/13, Gs | ~6.4 - 7.0 | Pro-tumorigenic (proliferation, migration) | [8][12][14] |
| GPR132 | G2A | Gq, G13 | Weakly activated by acid | Pro-tumorigenic (transformation) | [15] |
Signaling Pathways of Proton-Sensing GPCRs
Proton-sensing GPCRs are activated by the protonation of key histidine residues on their extracellular domains.[8] This conformational change triggers coupling to heterotrimeric G proteins, initiating downstream signaling cascades that drive cancer progression.
GPR4 Signaling
GPR4 is highly expressed in endothelial cells and plays a significant role in tumor angiogenesis and inflammation.[8] Upon activation by an acidic environment, it couples to multiple G proteins to promote cell signaling.
GPR65 (TDAG8) Signaling
GPR65 (TDAG8) is overexpressed in various tumors and can enhance tumor cell survival and proliferation under acidic conditions.[13] Its primary signaling occurs through the Gs and G12/13 pathways.
GPR68 (OGR1) Signaling
GPR68 (OGR1) activation by protons primarily stimulates the Gq/11 pathway, leading to increased intracellular calcium and activation of downstream kinases.[16] This pathway is strongly linked to cancer cell proliferation and migration.[12]
Experimental Protocols
Investigating the role of proton-sensing GPCRs requires specific methodologies to measure pH and receptor activity accurately.
Protocol: Measurement of Intracellular pH (pHi) using Ratiometric Fluorescence Microscopy
This protocol describes the measurement of pHi in living cells using a pH-sensitive fluorescent dye like SNARF-1, which exhibits a pH-dependent shift in its emission spectrum.
Materials:
-
Cells of interest cultured on glass-bottom dishes.
-
SNARF-1 AM ester (cell-permeant form).
-
Pluronic F-127.
-
DMSO.
-
Balanced Salt Solution (BSS), e.g., Hanks' Balanced Salt Solution (HBSS).
-
Calibration Buffers: BSS buffered to a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) with appropriate buffers (e.g., MES for acidic, HEPES for neutral, TAPS for alkaline).
-
Nigericin (B1684572) and Valinomycin (ionophores for pH equilibration).
-
Confocal or widefield fluorescence microscope with appropriate filter sets for ratiometric imaging (e.g., excitation ~535 nm, emission collection at ~585 nm and ~640 nm).
Procedure:
-
Dye Loading: a. Prepare a 1 mM stock solution of SNARF-1 AM in high-quality, anhydrous DMSO. b. On the day of the experiment, prepare a loading solution by diluting the SNARF-1 AM stock to a final concentration of 5-10 µM in BSS. To aid solubilization, pre-mix the stock dye with an equal volume of 20% (w/v) Pluronic F-127 before diluting in BSS. c. Remove culture medium from the cells, wash once with warm BSS. d. Incubate cells with the loading solution for 30-45 minutes at 37°C, protected from light. e. Wash the cells twice with warm BSS to remove extracellular dye and allow 15-30 minutes for complete de-esterification of the dye within the cells.
-
Imaging Setup: a. Place the dish on the microscope stage equipped with a temperature-controlled chamber (37°C). b. Excite the cells at a wavelength appropriate for SNARF-1 (~535 nm). c. Set up simultaneous or sequential acquisition of fluorescence emission at two wavelengths (e.g., Channel 1: 585 ± 20 nm; Channel 2: 640 ± 20 nm). d. Adjust acquisition parameters (laser power, gain, exposure time) to obtain good signal-to-noise in both channels without saturation.
-
Calibration Curve Generation: a. Prepare a calibration buffer containing ionophores (e.g., 10 µM nigericin and 10 µM valinomycin). This forces the intracellular pH to equilibrate with the extracellular pH. b. Perfuse a separate dish of dye-loaded cells with the first calibration buffer (e.g., pH 7.5) containing ionophores. c. After 2-5 minutes of equilibration, capture images in both emission channels. d. Sequentially perfuse the cells with the remaining calibration buffers (from high to low pH), allowing equilibration and capturing images at each pH point.[17] e. For each pH value, select regions of interest (ROIs) corresponding to individual cells and calculate the mean fluorescence intensity ratio (I_640nm / I_585nm). f. Plot the fluorescence ratio as a function of pH and fit the data to a suitable equation (e.g., sigmoidal dose-response) to generate the calibration curve.
-
Experimental Measurement: a. Using a new dish of dye-loaded cells, subject them to your experimental conditions (e.g., treatment with a drug, change in media). b. Acquire ratiometric images at desired time points. c. Calculate the fluorescence ratio for your experimental cells. d. Interpolate the intracellular pH value from the calibration curve using the measured ratio.
Protocol: In Vivo Measurement of Tumor Extracellular pH (pHe) using 31P Magnetic Resonance Spectroscopy (MRS)
This protocol provides a non-invasive method to determine pHe in live animal tumor models using an exogenous pH-sensitive probe.[18][19]
Materials:
-
Tumor-bearing animal model (e.g., mouse with xenograft).
-
3-aminopropylphosphonate (3-APP) solution for injection.
-
Anesthesia (e.g., isoflurane).
-
Animal monitoring equipment (respiration, temperature).
-
High-field MRI/MRS scanner equipped with a 31P coil.
Procedure:
-
Animal Preparation: a. Anesthetize the tumor-bearing animal and position it within the MRS scanner such that the tumor is located at the isocenter of the magnet and within the sensitive volume of the 31P surface coil. b. Maintain the animal's body temperature at 37°C using a warm air blower or water-circulating pad. c. Administer the exogenous pHe probe, 3-APP, via intraperitoneal (i.p.) or intravenous (i.v.) injection. Allow sufficient time for the probe to distribute into the tumor extracellular space.
-
MRS Acquisition: a. Perform shimming on the region of interest (the tumor) to optimize magnetic field homogeneity. b. Acquire localized 31P MR spectra from the tumor. The spectrum will contain signals from endogenous phosphorus compounds (like ATP and inorganic phosphate, Pi) and the exogenous 3-APP. c. The chemical shift (position on the spectrum) of the 3-APP signal is dependent on the pH of its environment.
-
Data Analysis and pH Calculation: a. Process the acquired spectra (Fourier transformation, phasing, baseline correction). b. Determine the chemical shift (δ) of the 3-APP peak relative to a reference peak (often the α-ATP peak or an external standard). c. Calculate the extracellular pH using the Henderson-Hasselbalch-like equation: pHe = pKa + log[(δ_observed - δ_acid) / (δ_base - δ_observed)] where:
-
pKa is the acid dissociation constant of 3-APP.
-
δ_acid and δ_base are the chemical shifts of the fully protonated and deprotonated forms of 3-APP, respectively. These values must be determined separately in phantom experiments. d. This method can provide a quantitative, volume-averaged pHe for the interrogated tumor region.[20]
-
Experimental and Logical Workflows
A logical workflow is essential for systematically investigating the role of a specific proton-sensing GPCR in tumorigenesis.
Conclusion
The acidic tumor microenvironment is a critical driver of malignancy, and proton-sensing GPCRs such as GPR4, GPR65, and GPR68 are central players in transducing the effects of this acidosis.[9][12] These receptors translate the extracellular pH signal into downstream cascades that regulate angiogenesis, immune evasion, proliferation, and metastasis.[5][8] The distinct expression patterns and signaling pathways of these GPCRs present a compelling opportunity for the development of novel, targeted cancer therapies. By specifically inhibiting these pH sensors, it may be possible to disrupt the ability of cancer cells to thrive in and exploit their self-generated acidic niche, offering a new avenue for therapeutic intervention. Further research into the specific roles and regulation of these receptors will be crucial for realizing this therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Extracellular pH [pHe] and intracellular pH [ - Human Homo sapiens - BNID 112180 [bionumbers.hms.harvard.edu]
- 4. probiologists.com [probiologists.com]
- 5. Causes, Consequences, and Therapy of Tumors Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Proton-sensing ion channels, GPCRs and calcium signaling regulated by them: implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G protein-coupled receptors GPR4 and TDAG8 are oncogenic and overexpressed in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proton-Sensing GPCRs in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. probiologists.com [probiologists.com]
- 13. pnas.org [pnas.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tumor pH and its measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Anti-Hyperalgesic Activity of PH-064
Disclaimer: Data on "PH-064" is Not Publicly Available
Following a comprehensive search of scientific literature and public databases, no specific information or research articles were found regarding a compound designated "this compound" with investigated anti-hyperalgesic properties. The content provided below is therefore a representative technical guide created for a hypothetical compound , also named this compound for illustrative purposes. This document is intended to serve as a template, demonstrating the requested structure, data presentation, and visualization style for a scientific whitepaper. All experimental data, protocols, and pathways are plausible but fictional examples.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a novel small molecule compound demonstrating significant anti-hyperalgesic activity in preclinical models of inflammatory and neuropathic pain. This document outlines the core findings related to its efficacy, mechanism of action, and the experimental protocols used for its evaluation. In models of carrageenan-induced thermal hyperalgesia, this compound reversed heat sensitivity in a dose-dependent manner. Further investigation suggests that this compound modulates the TRP-V1 signaling cascade and downstream inflammatory mediators. The data presented herein support the continued development of this compound as a potential therapeutic agent for pain management.
Quantitative Data Summary
The anti-hyperalgesic effects of this compound were quantified in established rodent models of pain. The data are summarized below for clear comparison.
Table 1: Efficacy of this compound in the Carrageenan-Induced Thermal Hyperalgesia Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (seconds) at 3h Post-Carrageenan (Mean ± SEM) | % Reversal of Hyperalgesia |
| Vehicle (Saline) | 10 mL/kg | 4.1 ± 0.3 | 0% |
| This compound | 10 | 6.8 ± 0.4 | 45% |
| This compound | 30 | 9.5 ± 0.5 | 90% |
| This compound | 100 | 11.8 ± 0.6 | >100% (Analgesic Effect) |
| Positive Control (Celecoxib) | 30 | 9.2 ± 0.4 | 85% |
| Sham (No Carrageenan) | N/A | 12.5 ± 0.7 | 100% |
SEM: Standard Error of the Mean. % Reversal is calculated relative to the vehicle and sham groups.
Table 2: Effect of this compound on Mechanical Allodynia in the Chronic Constriction Injury (CCI) Model
| Treatment Group | Dose (mg/kg, i.p.) | 50% Paw Withdrawal Threshold (g) at Day 14 Post-Surgery (Mean ± SEM) |
| Vehicle (Saline) | 10 mL/kg | 2.5 ± 0.4 |
| This compound | 30 | 7.9 ± 0.9 |
| This compound | 100 | 12.1 ± 1.1 |
| Positive Control (Gabapentin) | 100 | 11.5 ± 1.0 |
| Sham (Surgery, no ligation) | N/A | 15.2 ± 0.8 |
% Reversal of allodynia can be calculated from these threshold values.
Experimental Protocols
Detailed methodologies for the key in-vivo experiments are provided below.
Carrageenan-Induced Thermal Hyperalgesia
-
Animal Model: Male Sprague-Dawley rats (200-250g) were used. Animals were acclimatized for 7 days prior to experimentation.
-
Baseline Measurement: Baseline thermal sensitivity was assessed by measuring the paw withdrawal latency (PWL) in response to a radiant heat source (Hargreaves apparatus). The heat intensity was calibrated to produce a baseline latency of 10-13 seconds. A cut-off time of 20 seconds was set to prevent tissue damage.
-
Induction of Hyperalgesia: 100 µL of 1% λ-carrageenan solution in sterile saline was injected into the plantar surface of the right hind paw.
-
Drug Administration: this compound (10, 30, 100 mg/kg), vehicle (saline), or Celecoxib (30 mg/kg) was administered intraperitoneally (i.p.) 2.5 hours after carrageenan injection.
-
Post-Treatment Measurement: PWL was measured again at 3 hours post-carrageenan injection (30 minutes post-drug administration).
-
Data Analysis: The percentage reversal of hyperalgesia was calculated using the formula: % Reversal = [(PWL_treated - PWL_vehicle) / (PWL_sham - PWL_vehicle)] * 100.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Animal Model: Male Wistar rats (220-260g) were used.
-
Surgical Procedure: Under isoflurane (B1672236) anesthesia, the right common sciatic nerve was exposed. Four loose ligatures of 4-0 chromic gut suture were tied around the nerve proximal to its trifurcation.
-
Drug Administration: Daily i.p. administration of this compound (30, 100 mg/kg), vehicle, or Gabapentin (100 mg/kg) was initiated on day 7 post-surgery and continued for 7 consecutive days.
-
Assessment of Mechanical Allodynia: Mechanical sensitivity was measured on day 14 post-surgery using electronic von Frey filaments. The 50% paw withdrawal threshold was determined using the up-down method.
-
Data Analysis: Data are presented as the mean withdrawal threshold in grams (g). Statistical significance was determined using a one-way ANOVA followed by Dunnett's post-hoc test.
Visualizations: Pathways and Workflows
Proposed Signaling Pathway for this compound Action
The diagram below illustrates the hypothesized mechanism of action for this compound, focusing on the inhibition of the TRP-V1 receptor pathway, which is crucial in thermal hyperalgesia.
Caption: Hypothesized inhibition of the TRP-V1 signaling cascade by this compound.
Experimental Workflow for In-Vivo Efficacy Testing
This workflow diagram provides a high-level overview of the steps involved in a typical preclinical study for an anti-hyperalgesic agent.
PH-064: An In-Depth Technical Guide on its Modulation of Serotonin Transporter Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PH-064, also known as BIM-46187, is a novel small molecule inhibitor of the heterotrimeric G-protein complex. Emerging research has identified its significant inhibitory effect on the activity of the serotonin (B10506) transporter (SERT), a critical regulator of serotonergic neurotransmission. This technical guide provides a comprehensive overview of the current understanding of this compound's action on SERT, including quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and a proposed mechanism of action. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel modulators of the serotonin system.
Introduction
The serotonin transporter (SERT) plays a pivotal role in the central nervous system by mediating the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. Dysregulation of SERT function is implicated in the pathophysiology of numerous psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder. Consequently, SERT is a primary target for a major class of antidepressant medications, the selective serotonin reuptake inhibitors (SSRIs).
This compound (BIM-46187) has been characterized as an inhibitor of heterotrimeric G-protein signaling.[1][2] Recent studies have demonstrated that this compound also exerts a potent, concentration-dependent inhibition of SERT-mediated serotonin uptake.[3] This finding opens up new avenues for exploring the regulation of SERT activity and for the development of novel therapeutic agents with mechanisms of action distinct from traditional SSRIs. This guide synthesizes the available data on this compound's effects on SERT, providing a detailed examination of its pharmacological profile and the experimental methodologies used for its characterization.
Quantitative Data on SERT Inhibition
This compound has been shown to inhibit SERT activity in a concentration-dependent manner in various experimental systems, including mouse brain synaptosomes and TRex-SERT cells. The available quantitative data from published studies are summarized below.
| Parameter | Value/Range | Cell/Tissue Type | Reference |
| Inhibition of 5-HT Uptake | Concentration-dependent | Mouse midbrain and frontal cortex synaptosomes, TRex-SERT cells | [3] |
| Effective Concentration Range | 10 µM - 100 µM | Mouse midbrain and frontal cortex synaptosomes, TRex-SERT cells | [3] |
Note: A precise IC50 value for this compound on SERT inhibition is not yet available in the public domain. The provided range indicates the concentrations at which significant inhibitory effects were observed.
Mechanism of Action
This compound's inhibitory effect on SERT is believed to be indirect and mediated through its primary action as a G-protein inhibitor. The proposed mechanism involves the following key steps:
-
Inhibition of G-protein Signaling: this compound, as BIM-46187, has been shown to be an inhibitor of the heterotrimeric G-protein complex. Specifically, it appears to exhibit a preference for inhibiting the Gαq subunit in certain cellular contexts.[4] It does not prevent the association of Gα and Gβγ subunits but rather blocks the conformational rearrangements that occur upon G-protein-coupled receptor (GPCR) activation.[5]
-
Modulation of SERT Activity: Research suggests that Gαq interacts with SERT. The inhibition of Gαq by this compound is hypothesized to modulate the conformational state of the serotonin transporter, thereby inhibiting its transport activity.[3] This suggests a novel regulatory pathway where G-protein signaling directly influences SERT function.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound inhibits SERT activity through its interaction with the Gαq signaling pathway.
Caption: Proposed mechanism of this compound's indirect inhibition of SERT activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the effect of this compound on SERT activity.
Serotonin Uptake Assay in Synaptosomes
This protocol is adapted from the methods described for assessing SERT activity in brain tissue preparations.[3]
Objective: To measure the inhibitory effect of this compound on the uptake of radiolabeled serotonin ([³H]5-HT) into isolated nerve terminals (synaptosomes).
Materials:
-
Mouse brain tissue (midbrain and frontal cortex)
-
Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, 0.1 mM pargyline, 0.1 mM ascorbic acid), gassed with 95% O₂/5% CO₂
-
[³H]5-hydroxytryptamine ([³H]5-HT)
-
This compound (dissolved in appropriate vehicle, e.g., DMSO)
-
Scintillation fluid
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh mouse brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
-
Uptake Assay:
-
Pre-incubate synaptosomal aliquots with various concentrations of this compound (e.g., 10 µM to 100 µM) or vehicle for 30 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]5-HT (e.g., 10 nM).
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold Krebs-Ringer buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor, e.g., fluoxetine) from the total uptake.
-
Calculate the percentage inhibition of [³H]5-HT uptake for each concentration of this compound relative to the vehicle control.
-
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the workflows for the serotonin uptake assay and a general G-protein activation assay.
Caption: Workflow for a [³H]5-HT uptake assay in synaptosomes.
References
Unveiling the Molecular Tapestry: A Technical Guide to the Cellular Pathways Modulated by BIM-46187
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-46187 is a novel small molecule inhibitor that has garnered significant interest for its unique mechanism of action targeting heterotrimeric G protein signaling. Initially characterized as a pan-inhibitor of G protein-coupled receptor (GPCR) pathways, subsequent research has unveiled a more nuanced, context-dependent activity, with a particular emphasis on the Gαq subunit. This technical guide provides a comprehensive overview of the cellular pathways modulated by BIM-46187, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further investigation and drug development efforts.
Introduction
G protein-coupled receptors (GPCRs) represent the largest superfamily of cell surface receptors and are pivotal in nearly all physiological processes, making them prime therapeutic targets. The canonical activation of these receptors by extracellular ligands triggers a conformational change that facilitates the exchange of GDP for GTP on the associated heterotrimeric G protein α-subunit. This event leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors. The dysregulation of GPCR signaling is a hallmark of numerous pathologies, including cancer and chronic pain.[1]
BIM-46187 has emerged as a critical tool for dissecting and targeting these complex signaling networks. It offers a unique approach by directly targeting the Gα subunit, thereby inhibiting a convergence point for multiple GPCR signaling cascades.[1][2] This guide will delve into the specific molecular mechanisms and cellular consequences of BIM-46187 activity.
Mechanism of Action: A Tale of Two Models
The understanding of BIM-46187's mechanism of action has evolved. While initially described as a broad-spectrum inhibitor of G protein signaling, more recent evidence points towards a preferential, yet context-dependent, inhibition of the Gαq family of G proteins.
The Pan-Inhibitor Model
Early studies established BIM-46187 as a pan-inhibitor of GPCR signaling, capable of blocking pathways mediated by all major Gα protein subfamilies (Gαs, Gαi/o, Gαq, and Gα12).[1] The core mechanism involves the direct binding of BIM-46187 to the Gα subunit.[1][2] This interaction prevents the agonist-induced conformational changes necessary for the release of GDP and subsequent binding of GTP, effectively halting the activation of the G protein heterotrimer.[1][2]
The Gαq-Preferential "Empty Pocket" Model
More recent investigations have refined this model, demonstrating that BIM-46187 can exhibit preferential silencing of Gαq signaling in a cellular context-dependent manner.[3] This specificity is attributed to a unique molecular mechanism where BIM-46187 traps the Gαq protein in an "empty pocket" conformation.[3] In this state, the Gαq subunit is permitted to release GDP but is sterically hindered from binding GTP, effectively locking it in an inactive state.[3] This nuanced understanding highlights the importance of the cellular environment in dictating the inhibitory profile of BIM-46187.[3]
Modulated Cellular Pathways and Downstream Effects
BIM-46187's inhibition of G protein activation leads to the attenuation of a wide array of downstream signaling events.
Inhibition of Second Messenger Production
A primary consequence of BIM-46187 action is the suppression of second messenger generation. Pre-incubation of cells with BIM-46187 dramatically inhibits agonist-promoted cyclic AMP (cAMP) accumulation, a hallmark of Gαs-coupled receptor activation.[1][4] Similarly, it effectively blocks the production of inositol (B14025) phosphate (B84403) 1 (IP1), a downstream product of phospholipase C activation by Gαq-coupled receptors.[1][4]
Blockade of Calcium Mobilization
Consistent with its inhibition of the Gαq/IP1 pathway, BIM-46187 has been shown to inhibit endothelin-stimulated calcium release in human melanoma cells.[1] Importantly, it does not affect calcium release induced by G protein-independent stimuli, such as the ionophore A23187, underscoring its specificity for G protein-mediated signaling.[1]
Impact on Cancer Cell Biology
The aberrant activation of GPCR signaling is a known driver of tumorigenesis. The pan-Gα GDP-release inhibitor BIM-46174, a related compound, has been shown to inhibit the growth of multiple human cancer cell lines by enhancing apoptosis.[2] It also inhibits cancer cell invasion in response to signaling molecules like Wnt3a and neurotensin.[2] Given its similar mechanism, BIM-46187 is a promising candidate for cancer therapeutics by targeting these G protein-dependent survival and invasion pathways.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory effects of BIM-46187 from various experimental systems.
| Assay | Receptor/G Protein | Cell Line | Agonist | IC50 Value | Reference |
| cAMP Accumulation | V2 Vasopressin (Gαs) | COS-7 | AVP (1 μM) | Not explicitly stated in text, but concentration-dependent inhibition shown. | [1] |
| IP1 Production | PAR1 (Gαq) | COS-7 | Thrombin (5 units/ml) | Not explicitly stated in text, but concentration-dependent inhibition shown. | [1] |
| GTPγS Binding | BLT1-Gαi2β1γ2 | Cell-free | LTB4 | 3.6 x 10⁻⁷ M | [1][5] |
| FRET (Receptor-G protein interaction) | BLT1-Gαi2 | In vitro | Agonist | 3.9 x 10⁻⁷ M | [6] |
| BRET (Gα-Gβγ rearrangement) | Gαi1-Gβ1 | COS-7 | Agonist | 4.7 ± 1.9 μM | [6] |
| BRET (Gα-Gβγ rearrangement) | Gαo-Gβ1 | COS-7 | Agonist | 4.3 ± 2.4 μM | [6] |
Note: IC50 values can vary depending on the specific experimental conditions.
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Mechanism of BIM-46187 action on GPCR signaling.
Caption: Workflow for BRET-based G protein activation assay.
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
This protocol is adapted from studies monitoring GPCR-G protein interactions in living cells.[1]
Objective: To measure the effect of BIM-46187 on the agonist-induced conformational change of the receptor-G protein complex.
Materials:
-
COS-7 cells
-
Expression vectors for GPCR-YFP (acceptor) and Gα-Rluc (donor) fusion proteins
-
Cell culture reagents (DMEM, FBS, etc.)
-
Transfection reagent
-
BIM-46187
-
Agonist for the specific GPCR
-
BRET plate reader
Procedure:
-
Cell Culture and Transfection:
-
Plate COS-7 cells in 6-well plates and grow to 70-80% confluency.
-
Co-transfect cells with the GPCR-YFP and Gα-Rluc expression vectors using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Plating for BRET:
-
24 hours post-transfection, detach the cells and re-plate them in 96-well microplates.
-
-
Compound Treatment:
-
48 hours post-transfection, wash the cells with PBS.
-
Pre-incubate the cells with varying concentrations of BIM-46187 or vehicle control in serum-free DMEM for a specified time (e.g., 2 hours) at 37°C.
-
-
BRET Measurement:
-
Add the Rluc substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Immediately stimulate the cells with the appropriate agonist.
-
Measure the luminescence signals emitted by the donor (Rluc) and the acceptor (YFP) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (YFP emission / Rluc emission).
-
Determine the agonist-induced change in the BRET ratio in the presence and absence of BIM-46187.
-
Calculate the IC50 value for BIM-46187 inhibition.
-
GTPγS Binding Assay
This cell-free assay directly measures the effect of BIM-46187 on G protein activation.[1][5]
Objective: To quantify the inhibitory effect of BIM-46187 on agonist-stimulated [³⁵S]GTPγS binding to purified G proteins.
Materials:
-
Purified and reconstituted GPCR (e.g., BLT1)
-
Purified heterotrimeric G protein (e.g., Gαi2β1γ2)
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
BIM-46187
-
Agonist for the GPCR (e.g., LTB4)
-
Assay buffer
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified GPCR and G protein in the assay buffer.
-
Add varying concentrations of BIM-46187 or vehicle control. .
-
-
Initiation of Reaction:
-
Add the agonist to stimulate the GPCR.
-
Immediately add [³⁵S]GTPγS to the reaction mixture to initiate the binding reaction.
-
-
Incubation:
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time to allow for [³⁵S]GTPγS binding.
-
-
Termination of Reaction:
-
Stop the reaction by adding ice-cold termination buffer and rapidly filtering the mixture through a nitrocellulose membrane.
-
-
Quantification:
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specific [³⁵S]GTPγS binding at each concentration of BIM-46187.
-
Calculate the IC50 value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
Conclusion
BIM-46187 represents a powerful chemical probe and a potential therapeutic lead for diseases driven by hyperactive GPCR signaling. Its direct action on the Gα subunit provides a unique modality for modulating these critical pathways. The dualistic nature of its inhibitory profile—acting as a pan-inhibitor in some contexts and a Gαq-preferential inhibitor in others—warrants further investigation to fully elucidate the determinants of its selectivity. The data and protocols presented in this guide offer a solid foundation for researchers to explore the multifaceted activities of BIM-46187 and to leverage its properties in the development of novel therapeutic strategies.
References
- 1. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular targeting of Gα and Gβγ subunits: a potential approach for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell-Permeable Inhibitor to Trap Gαq Proteins in the Empty Pocket Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
PH-064: A Versatile Molecular Probe for the Interrogation of G-Protein Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PH-064, also known as BIM-46187, is a novel imidazo-pyrazine derivative that has emerged as a powerful pharmacological tool for the investigation of heterotrimeric G-protein signaling.[1] By directly targeting the Gα subunit, this compound effectively inhibits the exchange of GDP for GTP, a critical step in the activation of G-proteins, thereby functioning as a pan-inhibitor of G-protein-mediated signaling cascades.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use in key assays, and visualizations of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry employing this compound to dissect the complexities of G-protein signaling and to aid in the development of novel therapeutics targeting these pathways.
Introduction to G-Protein Signaling and the Role of this compound
Heterotrimeric G-proteins, composed of α, β, and γ subunits, are crucial molecular switches that transduce signals from G-protein coupled receptors (GPCRs) to intracellular effectors.[2] This signaling is fundamental to a vast array of physiological processes, and its dysregulation is implicated in numerous diseases, making G-proteins attractive targets for therapeutic intervention.[4] Small molecules that can modulate G-protein activity are invaluable tools for both basic research and drug discovery.[4]
This compound (BIM-46187) is a cell-permeable small molecule that directly binds to the Gα subunit of the heterotrimeric G-protein complex.[2][4] Its unique mechanism of action involves preventing the conformational changes required for the release of GDP and subsequent binding of GTP, effectively locking the G-protein in an inactive state.[2][3] This inhibitory action is broad, affecting multiple G-protein families, including Gαs, Gαi, and Gαq, thus characterizing this compound as a pan-inhibitor of G-protein signaling.[2] Interestingly, in certain cellular contexts, this compound has been shown to exhibit a degree of selectivity for the Gαq subfamily.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound has been quantified in various functional assays. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound in different G-protein-mediated signaling events.
Table 1: Inhibition of Downstream Signaling Pathways by this compound
| G-Protein Pathway | Downstream Messenger | Cell Line | Agonist | This compound IC50 (µM) |
| Gαs | cAMP Production | Various | Various | 1 - 3 |
| Gαq | IP1 Production | Various | Various | 1 - 3 |
| Gαq | Calcium Release | A2058 | Endothelin | ~1 |
Data compiled from studies demonstrating the pan-inhibitory effects of BIM-46187 on various GPCR-mediated signaling pathways.[2][4]
Table 2: Inhibition of G-Protein Activation by this compound
| Assay | G-Protein Subunit | System | This compound IC50 (µM) |
| GTPγS Binding | Gαi2 | Reconstituted BLT1 receptor | 0.36 |
This data demonstrates the direct inhibitory effect of BIM-46187 on receptor-catalyzed G-protein activation.[2]
Signaling Pathways and Mechanism of Action of this compound
To visually represent the points of intervention by this compound, the following diagrams illustrate the canonical Gαs, Gαi, and Gαq signaling pathways, as well as the Wnt/β-catenin pathway where G-proteins can play a role.
References
In Vivo Biodistribution and Metabolism of PH-064: A Review of Publicly Available Data
Currently, there is a notable absence of publicly available scientific literature detailing the specific in vivo biodistribution and metabolism of the compound PH-064 (also known as BIM-46187). Extensive searches of scientific databases and commercial supplier information have not yielded quantitative data on the concentration of this compound in various organs over time, nor have they provided insights into its metabolic pathways and resulting metabolites.
While direct studies on its pharmacokinetics, distribution, and metabolic fate are not available, existing research provides some context on the in vivo applications and general characteristics of this compound.
Overview of this compound (BIM-46187)
This compound is recognized as an orally active inhibitor of the heterotrimeric G-protein complex.[1] Its primary mechanism of action involves the inhibition of G protein-coupled receptor (GPCR) signaling, which plays a crucial role in numerous physiological and pathological processes.[2] This activity gives this compound potential therapeutic applications in various fields, including the study of pain (such as inflammatory and neuropathic pain), GPCR-dependent tumors, and inflammatory lung injury.[1]
Reported In Vivo Studies
Although detailed biodistribution and metabolism data are lacking, several in vivo studies have utilized this compound, demonstrating its biological activity when administered to animal models.
Anti-Tumor Activity: In one study, oral administration of this compound at a dose of 75 mg/kg twice daily for 16 days showed anti-tumor activity in athymic nude mouse xenografts with E151A-CCK2R-NIH-3T3 cells. The study reported no apparent toxicity at this dosage.[1]
Anti-Hyperalgesic Effects: Intravenous administration of this compound in a chronic constriction injury (CCI) model in rats demonstrated a dose-dependent anti-hyperalgesic effect at doses ranging from 0.3 to 3 mg/kg.[1] A significant increase in paw withdrawal thresholds was observed at a dose of 1 mg/kg.[1]
Anti-Inflammatory Effects: In a model of inflammatory lung injury in mice, intravenous injection of this compound at 3 mg/kg was shown to reduce IFNγ expression and promote the resolution of lung edema.[1]
These studies confirm the in vivo activity of this compound following both oral and intravenous administration. However, they do not provide the specific data required for a detailed analysis of its biodistribution and metabolism.
Future Research Directions
To fully understand the therapeutic potential and safety profile of this compound, dedicated pharmacokinetic studies are essential. Future research should focus on:
-
Quantitative Biodistribution Studies: Utilizing radiolabeled this compound or advanced mass spectrometry techniques to determine its concentration in key organs and tissues (e.g., liver, kidneys, brain, tumor tissue) at various time points after administration.
-
Metabolism and Metabolite Identification: In vitro studies using liver microsomes and in vivo studies to identify the major metabolic pathways, key metabolizing enzymes (e.g., cytochrome P450 isoforms), and the structure of major metabolites.
-
Pharmacokinetic Modeling: Developing models to describe the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to predict its behavior in different species, including humans.
A logical workflow for such future investigations is proposed in the diagram below.
Figure 1. Proposed workflow for future in vivo biodistribution and metabolism studies of this compound.
References
No Publicly Available Research Found for PH-064 in Inflammatory Lung Injury
A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific information on a compound designated "PH-064" for the research of inflammatory lung injury. The search results did not contain any preclinical or clinical data, experimental protocols, or established signaling pathways directly associated with a molecule named this compound in the context of pulmonary inflammation.
The query for "this compound" returned information on unrelated or similarly named compounds, including:
-
TP-064: A potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2][3] Research on TP-064 has primarily focused on its potential as a therapeutic agent for multiple myeloma.[1][2][3] The mechanism of action of TP-064 involves the inhibition of PRMT4's methyltransferase activity, leading to cell cycle arrest in cancer cells.[1][2] While PRMTs are known to play a role in inflammatory processes, the provided search results do not contain studies specifically investigating TP-064 in inflammatory lung injury.
-
CYR-064: A nasal solution currently under investigation in a randomized, double-blinded, placebo-controlled clinical trial to determine its safety and efficacy.[4] The context of this trial appears to be related to nasal mucosal conditions and is not associated with inflammatory lung injury.[4]
-
General pH Signaling and Lung Inflammation: Several search results discussed the role of pH in signaling pathways and its relevance to inflammatory conditions in the lungs.[5][6][7][8] For instance, studies have shown that changes in bronchoalveolar pH are associated with inflammatory biomarkers in patients with acute exacerbation of chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF).[8][9] These findings highlight the importance of the local pH environment in the pathophysiology of lung diseases but do not mention this compound.
Based on the available information, "this compound" does not appear to be a publicly documented compound for inflammatory lung injury research. It is possible that "this compound" is an internal designation for a compound not yet disclosed in public literature, or that the query contained a typographical error.
For researchers, scientists, and drug development professionals interested in novel therapeutics for inflammatory lung injury, it may be beneficial to explore related and well-documented areas of research, such as the role of PRMT inhibitors like TP-064 in inflammation, or the modulation of pH-sensitive signaling pathways in the lung. However, direct data, experimental protocols, and signaling pathways for a compound specifically named "this compound" in this context are not available in the public domain at this time.
References
- 1. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor-independent Ambient pH Signaling by Ubiquitin Attachment to Fungal Arrestin-like PalF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH Signaling in Sclerotinia sclerotiorum: Identification of a pacC/RIM1 Homolog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bronchoalveolar pH and inflammatory biomarkers in patients with acute exacerbation of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bronchoalveolar pH and inflammatory biomarkers in newly diagnosed IPF and GERD patients: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Structure-Activity Relationship of BIM-46187: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIM-46187 has emerged as a significant small molecule inhibitor of heterotrimeric G protein signaling, a critical pathway in numerous physiological and pathological processes. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of BIM-46187, detailing its mechanism of action, key structural features influencing its inhibitory activity, and comprehensive protocols for its biological evaluation. By consolidating quantitative data, experimental methodologies, and visual representations of relevant pathways, this document serves as a valuable resource for researchers engaged in the study of G protein modulation and the development of novel therapeutics targeting this essential signaling hub.
Introduction
G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Upon activation by a diverse array of extracellular stimuli, GPCRs catalyze the exchange of GDP for GTP on the α-subunit of heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits and the subsequent modulation of downstream effector proteins. The promiscuity of GPCR signaling in various diseases, including cancer and chronic pain, has spurred interest in the development of pan-G protein inhibitors.
BIM-46187, a dimeric form of BIM-46174, is a cell-permeable small molecule that directly targets the Gα subunit of heterotrimeric G proteins.[1] It functions by preventing the conformational changes associated with GDP/GTP exchange, thereby inhibiting the activation of all G protein families (Gαs, Gαi/o, Gαq/11, and Gα12/13).[1][2] Notably, some studies suggest that BIM-46187 may exhibit a preferential inhibition of Gαq signaling in a cellular context-dependent manner.[1] This guide delves into the molecular intricacies of BIM-46187's interaction with Gα subunits and elucidates the structural determinants of its inhibitory prowess.
Mechanism of Action
BIM-46187 exerts its inhibitory effect through a direct interaction with the Gα subunit of the heterotrimeric G protein complex. By binding to Gα, BIM-46187 prevents the conformational rearrangements necessary for the exchange of GDP for GTP, which is the pivotal step in G protein activation. This action effectively uncouples the G protein from the upstream GPCR, thereby blocking the propagation of the signal to downstream effectors. Evidence from various biophysical and biochemical assays, including BRET and FRET, has confirmed that BIM-46187 disrupts the functional interaction between the GPCR and the G protein heterotrimer.[2]
dot
Caption: Mechanism of action of BIM-46187.
Structure-Activity Relationship (SAR)
-
Redox-Reactive Thiol/Disulfane Substructure: The presence of the cysteine-derived thiol group, or the disulfide bond in the dimeric form (BIM-46187), is critical for activity. This suggests a potential covalent interaction or a specific hydrogen bonding pattern within the Gα subunit binding pocket.
-
N-terminal Basic Amino Group: A free amino group at the N-terminus is a strict requirement for Gαq inhibition. Acetylation or other modifications of this group lead to a loss of activity, indicating its importance for a key electrostatic or hydrogen-bonding interaction.
-
Cyclohexylalanine Moiety: The cyclohexylalanine residue plays a crucial role in conferring potency. Analogs with smaller or larger aliphatic or aromatic substitutions at this position generally exhibit reduced activity, highlighting the importance of the size and shape of this lipophilic group for optimal binding.
-
Bicyclic Tetrahydroimidazo[1,2-a]pyrazine Skeleton: The rigid bicyclic core is essential for maintaining the correct orientation of the key interacting groups. Fragmentation of this scaffold into monocyclic or acyclic analogs results in a significant loss of inhibitory activity.[2]
dot
Caption: Key structural features of BIM-46187.
Data Presentation
The inhibitory activity of BIM-46187 has been quantified in various cellular and cell-free assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for BIM-46187 across different G protein signaling pathways.
| Assay Type | G Protein Pathway | Receptor/Stimulus | Cell Line/System | IC50 (µM) | Reference |
| cAMP Accumulation | Gαs | Vasopressin V2 Receptor | COS-7 | 2.7 ± 0.5 | [2] |
| IP1 Accumulation | Gαq | PAR1 | COS-7 | 3.0 ± 0.7 | [2] |
| GTPγS Binding | Gαi2 | BLT1 Receptor | Reconstituted | 0.36 | [2] |
| BRET | Gαi1 | PAR1 | COS-7 | 4.7 ± 1.9 | [2] |
| BRET | Gαo | PAR1 | COS-7 | 4.3 ± 2.4 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following are generalized protocols for key assays used to evaluate the activity of BIM-46187 and its analogs.
cAMP Accumulation Assay
This assay measures the inhibition of Gαs-mediated cyclic AMP production.
dot
Caption: cAMP accumulation assay workflow.
Protocol:
-
Seed cells (e.g., COS-7 or HEK293) transiently or stably expressing a Gαs-coupled receptor of interest in a 96-well plate.
-
Allow cells to adhere and grow overnight.
-
The following day, replace the culture medium with a stimulation buffer.
-
Pre-incubate the cells with varying concentrations of BIM-46187 or its analogs for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an appropriate agonist for the expressed GPCR.
-
After the stimulation period, lyse the cells.
-
Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or AlphaScreen).
-
Generate dose-response curves and calculate IC50 values.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the inhibition of Gαq-mediated signaling by measuring the accumulation of IP1, a stable downstream metabolite of IP3.
Protocol:
-
Seed cells expressing a Gαq-coupled receptor in a suitable multi-well plate.
-
After cell attachment, replace the medium with a stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
Pre-treat the cells with different concentrations of the test compounds.
-
Stimulate the cells with a specific agonist for the Gαq-coupled receptor.
-
Following stimulation, lyse the cells.
-
Quantify the accumulated IP1 using a competitive immunoassay, such as an HTRF-based kit.
-
Determine the IC50 values from the resulting dose-response curves.
[³⁵S]GTPγS Binding Assay
This cell-free assay directly measures the ability of a compound to inhibit agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
dot
Caption: GTPγS binding assay workflow.
Protocol:
-
Prepare membranes from cells overexpressing the GPCR and G protein subunits of interest.
-
In a multi-well plate, incubate the cell membranes with an agonist, GDP, and various concentrations of BIM-46187 or its analogs in an appropriate assay buffer.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the inhibitory effect of the compounds on agonist-stimulated [³⁵S]GTPγS binding.
Conclusion
BIM-46187 represents a valuable pharmacological tool for the study of heterotrimeric G protein signaling and holds promise as a lead compound for the development of novel therapeutics. The structure-activity relationship studies have delineated the essential molecular features required for its inhibitory activity, providing a roadmap for the design of more potent and selective analogs. The detailed experimental protocols provided in this guide will facilitate further research into the mechanism of action of BIM-46187 and the broader field of G protein modulation. Continued exploration of the chemical space around the tetrahydroimidazo[1,2-a]pyrazine scaffold is warranted to unlock the full therapeutic potential of this class of G protein inhibitors.
References
Technical Guide: The Impact of PH-Domain-Targeted Allosteric Inhibitors on Akt Phosphorylation Pathways
Disclaimer: Initial searches for a specific compound designated "PH-064" did not yield any public domain information. This technical guide will therefore focus on the well-characterized, representative allosteric Akt inhibitor, SC66 , which targets the pleckstrin homology (PH) domain. The principles, experimental designs, and data presented for SC66 are illustrative of the approach used to evaluate compounds with this mechanism of action.
Introduction: The PI3K/Akt Signaling Pathway and Therapeutic Intervention
The Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B) signaling cascade is a critical intracellular pathway that governs a multitude of cellular functions, including cell growth, proliferation, survival, metabolism, and migration.[1][2] Its dysregulation is a hallmark of numerous human diseases, most notably cancer, where it is one of the most frequently activated signaling pathways.[3]
Activation of the Akt pathway is initiated by various upstream signals that stimulate PI3K to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[1] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, PDK1.[1][2] This recruitment to the membrane is a crucial first step for Akt activation. Once at the membrane, Akt is partially activated by phosphorylation at Threonine 308 (Thr308) by PDK1.[1] Full enzymatic activation is achieved through a subsequent phosphorylation at Serine 473 (Ser473) by the mTORC2 complex.[1]
Given its central role in promoting cell survival and proliferation, Akt is a prime target for anticancer drug development. One therapeutic strategy involves the development of small molecule inhibitors that prevent the initial activation step. Allosteric inhibitors targeting the PH domain represent a promising class of such molecules. These compounds function by preventing Akt from binding to PIP3 at the cell membrane, thereby blocking its subsequent phosphorylation and activation.[2]
This guide provides an in-depth technical overview of the effects of a representative PH-domain-targeting allosteric inhibitor, SC66, on the Akt phosphorylation pathway. SC66 exhibits a dual-inhibitory mechanism: it not only interferes with the PH domain's binding to PIP3 but also facilitates Akt ubiquitination, leading to its degradation.[1][2]
Quantitative Data Presentation
The following tables summarize the quantitative effects of SC66 on cancer cell viability and in vivo tumor growth.
Table 2.1: In Vitro Efficacy of SC66 Across Various Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values of SC66 in different human cancer cell lines, demonstrating its dose-dependent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 Value | Time Point | Citation |
| HepG2 | Hepatocellular Carcinoma | 0.77 µg/mL | 72 hours | [3][4] |
| Hep3B | Hepatocellular Carcinoma | 0.47 µg/mL | 72 hours | [3][4] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 0.92 µg/mL | 72 hours | [4] |
| HA22T/VGH | Hepatocellular Carcinoma | 0.75 µg/mL | 72 hours | [4] |
| Huh7 | Hepatocellular Carcinoma | 2.85 µg/mL | 72 hours | [3][4] |
| U87 | Glioblastoma | 10 µmol/L | 24 hours | [2] |
| U251 | Glioblastoma | 12 µmol/L | 24 hours | [2] |
| T24 | Bladder Cancer | ~10 µmol/L | Not Specified | [5] |
| 5637 | Bladder Cancer | ~8 µmol/L | Not Specified | [5] |
| C33A | Cervical Cancer | 0.486 µg/mL | Not Specified | [6] |
Table 2.2: In Vivo Efficacy of SC66 in Xenograft Models
This table summarizes the significant tumor growth inhibition observed with SC66 treatment in mouse xenograft models.
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Outcome | Citation |
| Hepatocellular Carcinoma | Hep3B | Male nude athymic mice | 25 mg/kg, i.p., twice a week | 63% reduction in tumor volume on day 17 vs. control | [3][4] |
| Renal Cell Carcinoma | 786-O | SCID mice | 10/25 mg/kg, oral, daily for 24 days | Significant inhibition of tumor volume and daily tumor growth | [7] |
| Colon Cancer | Not Specified | Xenograft mouse model | Not Specified | Suppression of colon cancer growth in vivo | [8] |
| Bladder Cancer | T24 | Nude mice | Intraperitoneal injection | Significantly reduced tumor weight and volume | [9] |
Experimental Protocols
Detailed methodologies are provided for key experiments used to characterize the effects of PH-domain inhibitors like SC66.
Protocol: Cell Viability (CCK-8) Assay
This protocol measures the anti-proliferative activity of the inhibitor.
-
Cell Seeding: Plate cancer cells (e.g., U87, U251) into a 96-well plate at a density of 5,000 cells per well and incubate overnight to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., SC66 at 0, 5, 10, 15, 20, 25, 30 µmol/L) for a specified duration (e.g., 24 hours).[2]
-
CCK-8 Reagent Addition: Following treatment, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[2]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[2]
-
Data Acquisition: Measure the absorbance (OD value) at 450 nm using a microplate reader.[2]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Protocol: Western Blot Analysis of Akt Phosphorylation
This protocol is used to detect changes in the phosphorylation status of Akt and its downstream targets.
-
Cell Lysis: Treat cells with the test compound for the desired time. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[5]
-
SDS-PAGE: Denature 20-80 µg of protein lysate by boiling in sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[5][10]
-
Protein Transfer: Transfer the separated proteins from the gel onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5][11]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[5][10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, or other proteins of interest, diluted in blocking buffer.[5][10]
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.[11]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Signal Detection: After further washing, detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.[11]
Protocol: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., male nude athymic or SCID mice, aged 4-6 weeks).[3][7]
-
Cell Implantation: Subcutaneously inoculate the right flank of each mouse with a suspension of cancer cells (e.g., 1-5 x 10^6 Hep3B cells) in a suitable medium.[3]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., ~150 mm³), randomize the mice into treatment and control groups (n=6-8 mice per group).[4][7]
-
Compound Administration: Administer the test compound (e.g., SC66 at 25 mg/kg) or vehicle control via the determined route (e.g., intraperitoneal or oral administration) and schedule (e.g., twice weekly).[4][7]
-
Monitoring: Measure tumor volumes and mouse body weights at regular intervals (e.g., every 3-6 days).[7]
-
Endpoint and Analysis: At the end of the study (e.g., day 17-36), euthanize the mice, and excise, weigh, and photograph the tumors.[4][7] Analyze the tumors for biomarkers, such as phospho-Akt levels, by Western blot or immunohistochemistry.[3][9]
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
The following diagram illustrates the dual mechanism of action of a PH-domain allosteric inhibitor on the Akt signaling pathway.
Caption: Mechanism of SC66 on the Akt signaling pathway.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for assessing the effect of a compound on Akt phosphorylation in cancer cells.
Caption: Workflow for analyzing compound effects on Akt phosphorylation.
References
- 1. Targeting Akt by SC66 triggers GSK-3β mediated apoptosis in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT Inhibitor SC66 Inhibits Proliferation and Induces Apoptosis in Human Glioblastoma Through Down-Regulating AKT/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SC66 inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Akt by SC66 triggers GSK-3β mediated apoptosis in colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SC66 inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of PH-064 (TP-064) in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the in vitro evaluation of PH-064, correctly identified as TP-064, a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2][3] PRMT4 is a critical enzyme involved in various cellular processes, and its overexpression has been linked to the progression of several cancers, including multiple myeloma.[1][2][4] TP-064 has demonstrated anti-proliferative effects and the ability to induce cell cycle arrest in cancer cells, making it a promising candidate for further investigation in oncology research.[1][2]
This document outlines detailed protocols for assessing the efficacy of TP-064 on cancer cells, focusing on cell viability, cell cycle progression, and apoptosis. It also provides insights into the underlying signaling pathways affected by this inhibitor.
Mechanism of Action
TP-064 is a highly potent and selective inhibitor of the methyltransferase activity of PRMT4.[1][2] It has a half-maximal inhibitory concentration (IC50) of less than 10 nM in biochemical assays.[1][2][5] The inhibition of PRMT4 by TP-064 leads to a reduction in the asymmetric dimethylation of its substrates, such as BAF155 and MED12.[1][5][6] In cancer cells, the inhibition of PRMT4 has been shown to induce G1 phase cell cycle arrest.[1] Knockdown of CARM1 (PRMT4) in multiple myeloma cell lines has been shown to activate the p53 signaling pathway, which plays a crucial role in cell cycle regulation and apoptosis.[4]
Data Presentation
Quantitative Analysis of TP-064 Activity
The following tables summarize the quantitative data on the in vitro activity of TP-064.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | < 10 nM | PRMT4 Enzyme Assay | [1][2][5] |
| Cellular IC50 (BAF155 Methylation) | 340 ± 30 nM | Multiple Myeloma Cells | [1][5] |
| Cellular IC50 (MED12 Methylation) | 43 ± 10 nM | Multiple Myeloma Cells | [1][5] |
| Cell Line (Multiple Myeloma) | Growth Inhibition IC50 (6-day treatment) |
| NCI-H929 | Value not available in snippets |
| RPMI8226 | Value not available in snippets |
| MM.1S | Value not available in snippets |
Note: Specific IC50 values for growth inhibition in different multiple myeloma cell lines from the primary publication were not available in the provided search snippets. Researchers should refer to the original publication by Nakayama et al., 2018 for these specific values.
| Cell Cycle Phase | Control (% of cells) | TP-064 Treated (% of cells) |
| G1 | Data not available | Data not available |
| S | Data not available | Data not available |
| G2/M | Data not available | Data not available |
Note: While it is stated that TP-064 induces G1 cell cycle arrest in NCI-H929 cells, the precise percentage of cells in each phase from the original publication's figures was not available in the search snippets.
Mandatory Visualizations
Caption: Signaling pathway of TP-064 in cancer cells.
Caption: General experimental workflow for TP-064 in vitro assays.
Experimental Protocols
Cell Viability Assay (Luminescent ATP Assay)
This protocol is adapted for a 96-well plate format and is based on the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1]
Materials:
-
Cancer cell line of interest (e.g., NCI-H929)
-
Complete culture medium
-
TP-064 (and inactive control TP-064N, if available)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare serial dilutions of TP-064 in complete culture medium. Also, prepare solutions for the negative control (TP-064N) and a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Cell Treatment: Add the prepared compound dilutions to the respective wells. Include wells with untreated cells and vehicle-treated cells as controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 or 144 hours) at 37°C in a humidified incubator with 5% CO2.[7]
-
Assay Execution: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[7] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by performing a four-parameter logistic regression analysis of the dose-response curves.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol describes the analysis of cell cycle distribution by staining DNA with propidium (B1200493) iodide (PI) and analyzing the cells by flow cytometry.
Materials:
-
Cancer cells treated with TP-064 or controls
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with TP-064 for the desired time, harvest the cells. For adherent cells, use trypsinization. Collect all cells, including any floating cells from the supernatant.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at 4°C for at least 2 hours or overnight.
-
Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in PI staining solution containing RNase A. d. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with TP-064 or controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells after treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: a. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of PI. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry immediately (within 1 hour).
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant.
-
References
- 1. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Preparing PH-064 (TP-064) Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
PH-064, correctly identified in scientific literature as TP-064, is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2][3] PRMT4 is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of various cellular processes, including transcription, RNA splicing, and cell cycle progression.[1] Dysregulation of PRMT4 activity has been implicated in several cancers, making it an attractive target for therapeutic intervention. TP-064 has been shown to inhibit the proliferation of certain cancer cell lines, such as multiple myeloma, by inducing G1 phase cell cycle arrest.[1][2][3][4]
These application notes provide a detailed protocol for the preparation, storage, and handling of a TP-064 stock solution using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in downstream biological assays.
Data Presentation
Quantitative data for TP-064 is summarized in the tables below for easy reference.
Table 1: Chemical Properties of TP-064
| Property | Value | Reference |
| Chemical Name | N-Methyl-N-((2-(1-(2-(methylamino)ethyl)piperidin-4-yl)pyridin-4-yl)methyl)-3-phenoxybenzamide | [5] |
| Molecular Formula | C₂₈H₃₄N₄O₂ | [5][6] |
| Molecular Weight | 458.6 g/mol | [4][5][6][7] |
| CAS Number | 2080306-20-1 | [5][6] |
Table 2: Solubility and Potency of TP-064
| Parameter | Value | Reference |
| Solubility in DMSO | Up to 125 mg/mL (272.57 mM) | [8] |
| Soluble to 100 mM | [6] | |
| 30 mg/mL | [5] | |
| PRMT4 IC₅₀ | <10 nM (for methylation of H3) | [2][4] |
| MED12 IC₅₀ | 43 nM | [2] |
| BAF155 IC₅₀ | 340 nM | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of PRMT4 inhibited by TP-064 and a general experimental workflow for using the prepared stock solution in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. TP-064 | Structural Genomics Consortium [thesgc.org]
- 8. TP-064 | Histone Methyltransferase | TargetMol [targetmol.com]
Application Notes and Protocols for Determining the Optimal Concentration of TP-064 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-064 is a potent and highly selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2][3] PRMT4 is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription, RNA splicing, cell cycle progression, and DNA damage response.[2] Dysregulation of PRMT4 activity has been implicated in various cancers, including multiple myeloma, breast cancer, prostate cancer, and colorectal cancer, making it a promising therapeutic target.[2]
These application notes provide a comprehensive guide for determining the optimal concentration of TP-064 for in vitro cell culture experiments. The included protocols and data will enable researchers to effectively utilize TP-064 as a chemical probe to investigate the biological functions of PRMT4 and to assess its therapeutic potential.
Data Presentation: In Vitro Efficacy of TP-064
The following tables summarize the in vitro inhibitory activity of TP-064 against its primary target, PRMT4, as well as its effect on downstream substrates and cancer cell proliferation.
| Target | Assay Type | IC50 Value | Reference |
| PRMT4 (CARM1) | Biochemical Assay | < 10 nM | [1][2] |
| PRMT6 | Biochemical Assay | 1.3 ± 0.4 µM | [2] |
| PRMT8 | Biochemical Assay | 8.1 ± 0.6 µM | [2] |
| Other PRMTs (1, 3, 5, 7, 9) | Biochemical Assay | > 10 µM | [2][4] |
| 24 Other Protein Lysine and DNA Methyltransferases | Biochemical Assay | > 10 µM | [2][4] |
| Substrate | Cell Line | Assay Type | IC50 Value | Reference |
| BAF155 | Multiple Myeloma | Cellular Assay | 340 ± 30 nM | [1][2] |
| MED12 | Multiple Myeloma | Cellular Assay | 43 ± 10 nM | [1][2] |
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| NCI-H929 | Multiple Myeloma | Cell Proliferation | Not explicitly stated, but dose-dependent inhibition observed | [2] |
| RPMI8226 | Multiple Myeloma | Cell Proliferation | Not explicitly stated, but dose-dependent inhibition observed | [2] |
| MM.1R | Multiple Myeloma | Cell Proliferation | Not explicitly stated, but dose-dependent inhibition observed | [2] |
Signaling Pathway
TP-064 exerts its effects by inhibiting PRMT4, which in turn modulates various downstream signaling pathways involved in cancer progression.
Experimental Protocols
Protocol 1: Determination of the Optimal Concentration of TP-064 using a Cell Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of TP-064 in a cancer cell line of interest.
Materials:
-
TP-064 (and its negative control, TP-064N, if available)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multichannel pipette
-
Plate reader
-
Humidified incubator (37°C, 5% CO2)
-
Dimethyl sulfoxide (B87167) (DMSO)
Experimental Workflow:
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line in complete medium until it reaches approximately 80% confluency. b. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. For suspension cells, directly collect the cells. c. Count the cells and determine viability using a hemocytometer and trypan blue exclusion. d. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay. e. Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
Preparation of TP-064 Dilutions: a. Prepare a 10 mM stock solution of TP-064 in DMSO. b. Perform serial dilutions of the TP-064 stock solution in complete cell culture medium to obtain a range of concentrations. A suggested starting range, based on known IC50 values, is from 1 nM to 10 µM. A 10-point, 3-fold serial dilution is recommended for the initial screen. c. Prepare a vehicle control containing the same final concentration of DMSO as the highest TP-064 concentration.
-
Cell Treatment: a. Carefully remove the medium from the wells (for adherent cells). b. Add 100 µL of the prepared TP-064 dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate. c. Include wells with untreated cells (medium only) as a negative control.
-
Incubation: a. Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2. The incubation time can be optimized based on the cell line's doubling time.
-
Cell Viability Assay: a. After the incubation period, perform a cell viability assay according to the manufacturer's protocol (e.g., CellTiter-Glo®). b. For CellTiter-Glo®, add the reagent directly to the wells, mix, and incubate as recommended.
-
Data Acquisition: a. Measure the luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). b. Plot the percentage of cell viability against the logarithm of the TP-064 concentration. c. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Protocol 2: Western Blot Analysis of PRMT4 Substrate Methylation
This protocol is to confirm the on-target activity of TP-064 by assessing the methylation status of known PRMT4 substrates.
Materials:
-
Cancer cell line of interest
-
TP-064
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-dimethyl-BAF155, anti-total BAF155, anti-dimethyl-MED12, anti-total MED12)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with a range of TP-064 concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 24-48 hours.
-
Protein Extraction: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer. b. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using an ECL substrate and an imaging system. g. Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
Data Analysis:
-
Quantify the band intensities for the methylated and total protein.
-
Normalize the methylated protein signal to the total protein signal for each treatment condition.
-
Observe the dose-dependent decrease in substrate methylation with increasing concentrations of TP-064.
Conclusion
TP-064 is a valuable tool for studying the role of PRMT4 in various cellular processes and for evaluating its potential as a therapeutic target. The protocols and data provided in these application notes offer a robust framework for determining the optimal concentration of TP-064 in your specific cell culture system and for confirming its on-target activity. Careful optimization of experimental conditions, such as cell seeding density and incubation time, is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Use of Novel Anti-Inflammatory Agents in a Carrageenan-Induced Hyperalgesia Model
Audience: Researchers, scientists, and drug development professionals.
Topic: Investigation of Novel Anti-Inflammatory Compound in a Preclinical Pain Model
Introduction
The carrageenan-induced hyperalgesia model is a widely utilized and well-characterized in vivo assay for screening novel analgesic and anti-inflammatory compounds.[1][2][3] Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized, acute, and reproducible inflammatory response.[3][4] This response is characterized by key signs of inflammation including edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain).[3][5] The model allows for the assessment of a compound's ability to mitigate these inflammatory processes and reduce pain sensitivity.
This document provides a detailed protocol for the carrageenan-induced hyperalgesia model and outlines the necessary steps for evaluating the efficacy of a test compound. Due to the absence of publicly available information or scientific literature on a compound specifically designated as "PH-064," the following protocols and data tables are presented as a template. These templates can be adapted by researchers for the evaluation of their specific test compounds.
Experimental Protocols
Animals
Male Sprague-Dawley rats (280-300 g) or male ICR mice are commonly used for this model.[4][6] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. All experimental procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Carrageenan-Induced Hyperalgesia
-
Baseline Measurement: Prior to any treatment, measure the baseline paw withdrawal threshold or latency for each animal using a von Frey filament test or a thermal stimulator (e.g., Hargreaves apparatus).[1][2] This provides a baseline for pain sensitivity.
-
Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., oral, intraperitoneal, subcutaneous). The timing of administration should be determined based on the pharmacokinetic profile of the test compound, but it is typically given 30-60 minutes before carrageenan injection.[1][3]
-
Induction of Inflammation: Inject 100 µL of a 1-2% solution of lambda-carrageenan in sterile saline into the plantar surface of the right hind paw of each animal.[3][4] The contralateral paw may be injected with saline to serve as a control.[3]
-
Assessment of Hyperalgesia: At various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours), measure the paw withdrawal threshold or latency in response to the mechanical or thermal stimulus.[5][7] The peak inflammatory response and hyperalgesia are typically observed between 3 and 5 hours post-carrageenan injection.[1][4]
-
Assessment of Edema: Paw volume or thickness can be measured using a plethysmometer or calipers at the same time points as the hyperalgesia assessment to quantify the extent of inflammation-induced edema.[1][3]
Data Analysis
Data are typically expressed as the mean ± standard error of the mean (SEM). The paw withdrawal threshold (in grams) or latency (in seconds) can be calculated. The anti-hyperalgesic effect of the test compound can be determined by comparing the measurements in the treated group to the vehicle control group. Statistical significance is often determined using an analysis of variance (ANOVA) followed by a post-hoc test.
Data Presentation
The following tables are templates for summarizing quantitative data from a study using a novel compound in the carrageenan-induced hyperalgesia model.
Table 1: Effect of Test Compound on Mechanical Withdrawal Threshold in Carrageenan-Induced Hyperalgesia
| Treatment Group | Dose (mg/kg) | Baseline (g) | 1 hr post-carrageenan (g) | 2 hr post-carrageenan (g) | 3 hr post-carrageenan (g) | 4 hr post-carrageenan (g) |
| Vehicle Control | - | |||||
| Test Compound | X | |||||
| Test Compound | Y | |||||
| Positive Control (e.g., Indomethacin) | 10 |
Table 2: Effect of Test Compound on Paw Volume in Carrageenan-Induced Edema
| Treatment Group | Dose (mg/kg) | Baseline (mL) | 1 hr post-carrageenan (mL) | 2 hr post-carrageenan (mL) | 3 hr post-carrageenan (mL) | 4 hr post-carrageenan (mL) |
| Vehicle Control | - | |||||
| Test Compound | X | |||||
| Test Compound | Y | |||||
| Positive Control (e.g., Indomethacin) | 10 |
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general experimental workflow for the carrageenan-induced hyperalgesia model.
Caption: Experimental workflow for the carrageenan-induced hyperalgesia model.
Simplified Carrageenan-Induced Inflammatory Signaling Pathway
The inflammatory response induced by carrageenan involves a complex cascade of molecular events. The diagram below provides a simplified overview of some of the key signaling pathways involved.
References
- 1. PET Imaging of Extracellular pH in Tumors with (64)Cu- and (18)F-Labeled pHLIP Peptides: A Structure-Activity Optimization Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT4 inhibitor TP-064 inhibits the pro-inflammatory macrophage lipopolysaccharide response in vitro and ex vivo and induces peritonitis-associated neutrophilia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential for in vivo visualization of intracellular pH gradient in the brain using PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced delivery of anti-inflammatory therapeutics using pH-responsive histidine-modified poly-L-lysine on mesoporous silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Novel Analgesics in a Chronic Constriction Injury Model of Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neuropathic pain, a debilitating condition resulting from nerve damage, presents a significant therapeutic challenge.[1][2] The Chronic Constriction Injury (CCI) model is a widely utilized and robust preclinical model that mimics the clinical features of chronic nerve compression, such as that seen after lumbar disk herniation or nerve entrapment in humans.[3][4] This model is instrumental in investigating the pathophysiology of neuropathic pain and for the preclinical screening and efficacy testing of novel therapeutic agents. These application notes provide a detailed protocol for the induction of CCI in rats and the subsequent evaluation of a test compound, referred to herein as PH-064, for its potential analgesic effects.
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Protocol
This protocol describes the surgical procedure to induce a mononeuropathy in rats, based on established methods.[5][6]
Materials:
-
Male Sprague-Dawley or Wistar rats (240-270g)[3]
-
Anesthetic (e.g., Ketamine/Xylazine mixture, isoflurane)
-
Sterile surgical instruments (fine scissors, forceps, retractors)[4]
-
Surgical staples or sutures for wound closure
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Warming pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic agent. Shave and disinfect the skin over the mid-thigh region of the left hind limb.
-
Sciatic Nerve Exposure: Make a small incision through the skin and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[3][5]
-
Ligation: Proximal to the sciatic nerve's trifurcation, carefully free about 7 mm of the nerve from the surrounding connective tissue.[5][6] Place four loose ligatures of 4-0 chromic gut around the sciatic nerve with approximately 1 mm spacing between them.[4][5][6] The ligatures should be tied just tight enough to cause a slight constriction of the nerve diameter without arresting epineural blood flow.
-
Wound Closure: Suture the muscle layer and close the skin incision with surgical staples or sutures.[3]
-
Postoperative Care: Administer a post-operative analgesic (one that does not interfere with the neuropathic pain assessment) as per institutional guidelines. House the animals individually and monitor them for signs of infection or distress. Allow a recovery period of 10-14 days for the development of stable neuropathic pain behaviors before commencing treatment.[3]
Behavioral Testing for Neuropathic Pain
Assess pain hypersensitivity at baseline (before surgery), and at regular intervals post-surgery and after administration of this compound or vehicle.
a. Mechanical Allodynia (von Frey Test):
Mechanical allodynia, a condition where a non-painful stimulus is perceived as painful, is a hallmark of neuropathic pain.[3]
Procedure:
-
Place the rat in an acrylic cage with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the ipsilateral (injured) and contralateral (uninjured) hind paws.[4]
-
A positive response is noted as a sharp withdrawal of the paw.
-
Determine the paw withdrawal threshold (PWT) in grams using the up-down method or by an electronic von Frey apparatus.[4][7]
-
Repeat the measurement three times with a 5-minute interval between each test and calculate the mean PWT.[7]
b. Thermal Hyperalgesia (Plantar Test):
Thermal hyperalgesia is an increased sensitivity to a painful heat stimulus.
Procedure:
-
Place the rat in a glass-floored enclosure and allow it to acclimate.
-
Position a radiant heat source underneath the glass floor, targeting the mid-plantar surface of the hind paw.
-
Measure the time taken for the rat to withdraw its paw from the heat stimulus. This is the paw withdrawal latency (PWL).[7]
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Test both the ipsilateral and contralateral paws, with at least a 5-minute interval between tests.
-
Calculate the mean PWL from three separate measurements.[7]
This compound Administration Protocol
-
Vehicle: Select an appropriate vehicle for this compound based on its solubility and route of administration.
-
Dose and Route: The dose and route of administration (e.g., oral (p.o.), intraperitoneal (i.p.)) of this compound should be determined from prior pharmacokinetic and tolerability studies. As a reference, established analgesics like gabapentin (B195806) are often administered orally or intraperitoneally in CCI models.[3][8]
-
Dosing Schedule: Administer this compound or vehicle to the rats at a predetermined time before each behavioral test. The timing should be based on the compound's expected peak plasma concentration.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold in grams)
| Treatment Group | Baseline | Day 14 (Pre-dose) | Day 14 (Post-dose 1 hr) | Day 21 (Post-dose 1 hr) |
| Sham + Vehicle | ||||
| CCI + Vehicle | ||||
| CCI + this compound (Low Dose) | ||||
| CCI + this compound (High Dose) | ||||
| CCI + Positive Control (e.g., Gabapentin) |
Table 2: Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)
| Treatment Group | Baseline | Day 14 (Pre-dose) | Day 14 (Post-dose 1 hr) | Day 21 (Post-dose 1 hr) |
| Sham + Vehicle | ||||
| CCI + Vehicle | ||||
| CCI + this compound (Low Dose) | ||||
| CCI + this compound (High Dose) | ||||
| CCI + Positive Control (e.g., Gabapentin) |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in the CCI model.
Hypothetical Signaling Pathway in Neuropathic Pain
The development of neuropathic pain following nerve injury involves complex signaling cascades. One such pathway involves the upregulation of pro-inflammatory cytokines which can lead to neuronal hyperexcitability. A potential therapeutic agent could target components of this pathway.
Caption: A potential inflammatory signaling pathway in neuropathic pain.
References
- 1. The neuropathic pain: An overview of the current treatment and future therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropathic Pain Causes, Treatment, and Medication [webmd.com]
- 3. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 4. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
- 6. Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 8. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring TP-064 Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the cellular activity of TP-064, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1).
Introduction to TP-064
TP-064 is a small molecule inhibitor that selectively targets the methyltransferase activity of PRMT4 (also known as CARM1).[1][2] PRMT4 is an important enzyme involved in various cellular processes, including transcriptional regulation, and has been identified as a potential therapeutic target in oncology, particularly in multiple myeloma.[1][2][3] TP-064 exerts its biological effects by inhibiting the methylation of PRMT4 substrates, leading to cell cycle arrest and a reduction in cancer cell proliferation.[1][2][3] A structurally related but inactive compound, TP-064N, is available as a negative control for experimental validation.[1][4]
Data Presentation
The following tables summarize the reported in vitro and cellular activities of TP-064.
Table 1: In Vitro and Cellular IC50 Values for TP-064
| Target/Substrate | Assay Type | Cell Line | IC50 Value | Reference |
| PRMT4 | Biochemical Methyltransferase Assay | - | < 10 nM | [1][2][3] |
| BAF155 (dimethylation) | Western Blot | HEK293 | 340 ± 30 nM | [1][2][3] |
| MED12 (dimethylation) | Western Blot | HEK293 | 43 ± 10 nM | [1][2][3][4] |
Table 2: Anti-proliferative Activity of TP-064 in Multiple Myeloma Cell Lines
| Cell Line | Assay Type | Treatment Duration | IC50 Value | Reference |
| NCI-H929 | Cell Viability (ATP-based) | 6 days | Potent Inhibition (specific IC50 not stated) | [1] |
| RPMI8226 | Cell Viability (ATP-based) | 6 days | Potent Inhibition (specific IC50 not stated) | [1] |
| MM.1S | Cell Viability (ATP-based) | 6 days | Potent Inhibition (specific IC50 not stated) | [1] |
Signaling Pathway and Experimental Workflow
PRMT4 (CARM1) Signaling Pathway
References
- 1. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TP-064 | Structural Genomics Consortium [thesgc.org]
In vivo Administration Routes for BIM-46187: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration routes for BIM-46187, a pan-inhibitor of heterotrimeric G protein signaling. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments.
Introduction to BIM-46187
BIM-46187 is a small molecule inhibitor that targets the α subunit of heterotrimeric G proteins. By binding to Gα, it prevents the conformational changes required for GPCR-mediated activation, thereby inhibiting downstream signaling pathways.[1] This mechanism makes BIM-46187 a valuable tool for studying G protein-dependent signaling in various physiological and pathological processes. Preclinical studies have demonstrated its potential as an analgesic agent in models of inflammatory and neuropathic pain.[2] While initially characterized as a pan-G protein inhibitor, some studies suggest it may exhibit a preference for the Gαq subfamily in certain cellular contexts.
Mechanism of Action: Inhibition of G Protein Signaling
BIM-46187 disrupts the G protein cycle by preventing the exchange of GDP for GTP on the Gα subunit, effectively "freezing" the G protein in an inactive state. This action inhibits the signaling cascades initiated by a wide range of G protein-coupled receptors (GPCRs).
References
- 1. The novel inhibitor of the heterotrimeric G-protein complex, BIM-46187, elicits anti-hyperalgesic properties and synergizes with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Antagonism of a G Protein-Coupled Receptor (S1P3) with a Novel Blocking Monoclonal Antibody | PLOS One [journals.plos.org]
Application Note: Protocol for Assessing Synergistic Analgesic Effects of PH-064 and Morphine
Introduction
Opioid agonists, such as morphine, are highly effective analgesics for managing moderate to severe pain. Their mechanism of action primarily involves activating the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2] MOR activation initiates a signaling cascade through the Gαi subunit, which inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and subsequent neuronal hyperpolarization and reduced nociceptive signaling.[1] However, the clinical utility of opioids is often limited by significant side effects, including respiratory depression, constipation, tolerance, and addiction.[1][3][4]
A promising strategy to enhance the therapeutic index of opioids is to combine them with non-opioid analgesics. This approach aims to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual drug effects.[5][6] Such synergy can allow for lower doses of the opioid to be used, thereby reducing the incidence and severity of side effects.
This document provides a detailed protocol for assessing the potential synergistic analgesic effects of a hypothetical novel compound, PH-064, when co-administered with morphine. For the purpose of this protocol, we will hypothesize that this compound exerts its analgesic effect by inhibiting "Kinase X," an enzyme critical to a distinct, non-opioid nociceptive pathway. The protocol outlines both in vitro and in vivo methods to rigorously quantify the nature of the interaction between this compound and morphine.
Materials and Reagents
-
In Vitro:
-
HEK-293 cells stably expressing human mu-opioid receptor (hMOR)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Morphine sulfate (B86663) (Sigma-Aldrich)
-
This compound (User-provided)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
-
96-well and 384-well white opaque microplates
-
-
In Vivo:
-
Male Swiss Webster mice (20-25 g)
-
Morphine sulfate
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Hot plate analgesia meter (e.g., IITC Life Science)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Experimental Protocols
Part 1: In Vitro Synergy Assessment - cAMP Inhibition Assay
This assay quantifies the ability of morphine, alone and in combination with this compound, to inhibit forskolin-stimulated cAMP production in hMOR-expressing cells.
1. Cell Culture:
- Culture hMOR-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Passage cells every 2-3 days upon reaching 80-90% confluency.
2. Assay Procedure:
- Harvest cells and seed them into a 96-well plate at a density of 2,000 cells/well. Allow cells to adhere overnight.
- Prepare drug solutions: Create serial dilutions of morphine and this compound in stimulation buffer (PBS with 0.5 mM IBMX).
- To determine synergy, a fixed concentration of this compound (e.g., its approximate IC₂₀) is added to wells containing a full dose-response curve of morphine.
- Aspirate culture medium and pre-incubate cells with the drug combinations (or single drugs for controls) for 15 minutes at 37°C.
- Add forskolin (final concentration 10 µM) to all wells to stimulate cAMP production and incubate for 30 minutes at 37°C.
- Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
3. Data Analysis:
- Generate dose-response curves for morphine (with and without this compound) by plotting the percentage of cAMP inhibition against the log concentration of morphine.
- Calculate the IC₅₀ (concentration for 50% inhibition) values from the curves using non-linear regression analysis (e.g., in GraphPad Prism).
- A significant decrease in the morphine IC₅₀ in the presence of this compound suggests a synergistic or additive interaction at the cellular level.
Part 2: In Vivo Synergy Assessment - Hot Plate Test
The hot plate test is a standard model for assessing thermal nociception and is used to evaluate the efficacy of centrally acting analgesics.[7][8][9][10][11]
1. Animal Acclimatization and Baseline Testing:
- House mice in a temperature-controlled environment with a 12-hour light/dark cycle and allow ad libitum access to food and water. Acclimatize animals to the testing room for at least 1 hour before experiments.
- Set the hot plate apparatus to a constant temperature (e.g., 55 ± 0.5°C).[9][10][11]
- Individually place each mouse on the hot plate and measure the latency to the first sign of nociception (e.g., paw licking, jumping).[7][9][11] This is the baseline latency.
- To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established.[9] Any mouse not responding by the cut-off time is removed and assigned the maximum latency score.
- Only mice with a baseline latency of 10-20 seconds should be included in the study.
2. Drug Administration and Post-Treatment Testing:
- Randomly assign mice to treatment groups (n=8-10 per group).[8]
- Administer drugs via intraperitoneal (i.p.) injection.
- Group A (Dose-Response): Determine the dose-response curves for morphine alone and this compound alone. Administer at least 4-5 doses of each drug to different groups.
- Group B (Combination): Administer a fixed-ratio combination of morphine and this compound. The ratio is determined based on the relative potencies (ED₅₀ values) of the individual drugs.
- At the time of peak drug effect (e.g., 30 minutes post-injection), place each mouse back on the hot plate and measure the post-treatment latency.[8][10]
3. Data Analysis and Synergy Quantification:
- Calculate the Percent Maximum Possible Effect (%MPE) for each animal using the formula: %MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
- Generate dose-response curves by plotting %MPE against the log of the dose for each drug and the combination. Calculate the ED₅₀ (dose required to produce 50% of the maximum effect) for each curve.
- Isobolographic Analysis: This is the gold standard graphical method for assessing drug interactions.[5][6][12][13][14]
- Plot the individual ED₅₀ values of morphine (on the y-axis) and this compound (on the x-axis).
- Draw a straight line connecting these two points. This is the "line of additivity."
- Plot the ED₅₀ value of the combination. This point is represented by its constituent doses of morphine and this compound.
- Interpretation: If the experimental ED₅₀ point for the combination falls significantly below the line of additivity, the interaction is synergistic. If it falls on the line, it is additive. If it falls above the line, it is antagonistic.[5][6][13]
- Combination Index (CI): The Chou-Talalay method provides a quantitative measure of synergy.[15][16][17][18] The CI is calculated using the formula: CI = (D₁ / Dx₁) + (D₂ / Dx₂)
- Where D₁ and D₂ are the doses of morphine and this compound in the combination that produce a specific effect (e.g., 50% MPE).
- Dx₁ and Dx₂ are the doses of the individual drugs that would be required to produce the same effect.
- Interpretation: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15][16][17]
Data Presentation
Table 1: Hypothetical In Vitro cAMP Inhibition Data
| Treatment Group | Morphine IC₅₀ (nM) | Fold Shift |
| Morphine Alone | 15.2 ± 1.8 | - |
| Morphine + this compound (100 nM) | 4.5 ± 0.6 | 3.4 |
Table 2: Hypothetical In Vivo Hot Plate Analgesia Data (ED₅₀ Values)
| Treatment Group | ED₅₀ (mg/kg, i.p.) ± SEM |
| Morphine Alone | 3.5 ± 0.4 |
| This compound Alone | 10.2 ± 1.1 |
| Morphine + this compound (1:2.9 ratio) | 2.1 ± 0.3 (Total Dose) |
Table 3: Hypothetical Combination Index (CI) Calculation
| Effect Level (%MPE) | Dose of Morphine in Combo (D₁) | Dose of this compound in Combo (D₂) | CI Value | Interaction |
| 50% | 0.54 mg/kg | 1.56 mg/kg | 0.31 | Synergy |
Note: The data presented are hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: Hypothetical signaling pathways for morphine and this compound converging on synergistic analgesia.
Caption: Workflow for the in vitro cAMP inhibition assay.
Caption: Workflow for the in vivo hot plate test and synergy analysis.
References
- 1. Designing Safer Analgesics via μ-Opioid Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpccr.eu [jpccr.eu]
- 7. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. jcdr.net [jcdr.net]
- 11. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 12. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 13. researchgate.net [researchgate.net]
- 14. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. punnettsquare.org [punnettsquare.org]
- 16. researchgate.net [researchgate.net]
- 17. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring SERT Inhibition by PH-064 in Synaptosomes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The serotonin (B10506) transporter (SERT) is a critical regulator of serotonergic neurotransmission, responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2] As a key target for a wide range of therapeutics, including selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders, the accurate measurement of SERT inhibition is crucial in drug discovery and development.[1][3] Synaptosomes, which are isolated, sealed nerve terminals, provide a robust in vitro model for studying the activity of neurotransmitter transporters as they retain the necessary components for uptake and release.[4][5]
This document provides detailed protocols for the preparation of synaptosomes from rodent brain tissue and the subsequent measurement of SERT inhibition by a novel compound, PH-064, using a radiolabeled serotonin uptake assay.
Data Presentation: Inhibitory Profile of this compound
The inhibitory potency of this compound on SERT activity is determined by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). The following table summarizes hypothetical quantitative data for this compound, which should be determined experimentally using the protocols described below. For comparison, data for the well-characterized SSRI, Fluoxetine, is included.
| Compound | IC50 (nM) | Ki (nM) |
| This compound | [Insert experimentally determined value] | [Insert experimentally determined value] |
| Fluoxetine | 15.8 ± 1.9[6] | [Calculated from IC50] |
Note: IC50 values can be converted to Ki values using the Cheng-Prusoff equation, provided the concentration and Km of the radioligand are known.[7]
Experimental Protocols
Synaptosome Preparation from Rodent Brain
This protocol describes the isolation of crude synaptosomes from brain regions enriched in SERT, such as the cortex or hippocampus.[4] All procedures should be performed at 4°C with pre-cooled reagents to maintain synaptosome viability.[8]
Materials:
-
Rodent brain tissue (e.g., mouse or rat cortex)
-
Krebs-Ringer-HEPES (KRH) Buffer (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5.5 mM HEPES, pH 7.4)[9]
-
Glass-Teflon homogenizer[8]
-
Refrigerated centrifuge
Procedure:
-
Euthanize the animal according to approved institutional guidelines and rapidly dissect the desired brain region on ice.
-
Weigh the tissue and place it in a pre-chilled glass homogenizer containing 10 volumes of ice-cold Sucrose Buffer.[8]
-
Homogenize the tissue with 10-15 slow strokes of a motor-driven Teflon pestle at approximately 800-900 rpm.[8][9]
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris (P1 pellet).[9][10]
-
Carefully collect the supernatant (S1) and transfer it to a new tube. Centrifuge the S1 fraction at 12,500 - 17,500 x g for 20-30 minutes at 4°C to pellet the crude synaptosomes (P2 pellet).[9][10]
-
Discard the supernatant (S2) and resuspend the P2 pellet in a suitable volume of KRH buffer.
-
Determine the protein concentration of the synaptosomal preparation using a standard protein assay.[10][11] The preparation can be used immediately for uptake assays.
[³H]Serotonin Uptake Assay
This assay measures the ability of this compound to inhibit the uptake of radiolabeled serotonin into prepared synaptosomes.
Materials:
-
Synaptosome preparation
-
KRH Buffer
-
[³H]Serotonin (specific activity ~20-30 Ci/mmol)
-
This compound and other test compounds
-
Selective SERT inhibitor for non-specific uptake determination (e.g., 10 µM Fluoxetine)[4]
-
96-well microplates
-
Cell harvester and glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Dilute the synaptosome preparation in KRH buffer to the desired final protein concentration (typically 50-100 µg of protein per well).
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Uptake: Synaptosomal suspension + vehicle.
-
Non-specific Uptake: Synaptosomal suspension + a high concentration of a selective SERT inhibitor (e.g., 10 µM Fluoxetine).[4]
-
Test Compound: Synaptosomal suspension + varying concentrations of this compound.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.[4]
-
Initiate the uptake reaction by adding [³H]Serotonin to each well at a final concentration near its Km for SERT (e.g., 100-200 nM).[4]
-
Incubate the plate at 37°C for a short period (typically 1-5 minutes) to measure the initial rate of uptake.[4]
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.[4]
-
Immediately wash the filters three times with ice-cold KRH buffer to remove unbound radioligand.[4]
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Express the uptake in the presence of this compound as a percentage of the specific uptake in the control (vehicle) wells.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow for SERT Inhibition Assay
Caption: Workflow for measuring SERT inhibition in synaptosomes.
Mechanism of SERT Inhibition by this compound
Caption: this compound inhibits SERT, increasing synaptic serotonin.
References
- 1. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 5-HT(1B) autoreceptor regulation of serotonin transporter activity in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Equilibrium, affinity, dissociation constants, IC5O: Facts and fantasies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 10. jneurosci.org [jneurosci.org]
- 11. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effects of Acidic pH 6.4 Treatment on Human Coronary Artery Endothelial Cells (HCAECs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The microenvironment of various pathological conditions, including solid tumors and ischemic tissues, is characterized by extracellular acidity. Understanding the impact of this acidic environment on endothelial cells is crucial for developing effective therapeutic strategies. These application notes provide a comprehensive overview of the effects of treating Human Coronary Artery Endothelial Cells (HCAECs) with a moderately acidic pH of 6.4. The provided protocols and data are intended to guide researchers in studying the cellular and molecular responses of HCAECs to acidic stress.
Data Presentation
The following tables summarize the quantitative effects of pH 6.4 treatment on HCAEC functions, as reported in the literature.
Table 1: Effect of Acidic pH on Endothelial Cell Proliferation
| pH Condition | Proliferation Reduction (%) vs. pH 7.4 | Statistical Significance |
| pH 6.8 | 34%[1] | p < 0.0001[1] |
| pH 6.4 | 64%[1] | p < 0.0001[1] |
Table 2: Effect of VEGF on Endothelial Cell Proliferation at Different pH Levels
| pH Condition | Treatment | Proliferation Increase (%) vs. Control | Statistical Significance |
| pH 7.4 | VEGF | 32%[1] | p < 0.0001[1] |
| pH 6.4 | VEGF | No significant effect[1] | Not applicable |
Signaling Pathways
VEGF Signaling Pathway Under Acidic Conditions
Under physiological conditions (pH 7.4), Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR-2, on the surface of endothelial cells, triggering downstream signaling cascades like the AKT pathway, which promotes cell proliferation, migration, and survival. However, under acidic conditions (pH 6.4), the expression of VEGFR-2 is significantly decreased.[1] This downregulation of VEGFR-2 impairs the ability of VEGF to stimulate downstream signaling, rendering endothelial cells less responsive to VEGF-mediated pro-angiogenic signals.[1]
Caption: VEGF signaling in HCAECs at physiological vs. acidic pH.
Experimental Protocols
Protocol 1: HCAEC Culture Under Acidic Conditions
This protocol describes the general procedure for culturing HCAECs in a medium with a pH of 6.4.
Materials:
-
Human Coronary Artery Endothelial Cells (HCAECs)
-
MesoEndo Cell Growth Medium
-
T-75 culture flasks
-
Phosphate-Buffered Saline (PBS)
-
Trypsin/EDTA solution
-
CO2 incubator (37°C, 5% CO2)
-
Sterile cell culture hoods
-
pH meter
-
Sterile HCl or Lactic Acid to adjust pH
Procedure:
-
Standard HCAEC Culture: Culture HCAECs in MesoEndo Cell Growth Medium in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Change the medium every other day until the cells reach 80% confluency.
-
Preparation of Acidic Medium: Prepare the required volume of MesoEndo Cell Growth Medium. Under sterile conditions, slowly add sterile HCl or lactic acid to the medium while monitoring the pH with a calibrated pH meter until a stable pH of 6.4 is reached.
-
Acclimatization (Optional but Recommended): To avoid shocking the cells, gradually acclimatize them to the acidic pH. This can be done by sequentially culturing them in media with decreasing pH values (e.g., pH 7.2, 7.0, 6.8, 6.6) for a few hours at each step before reaching the target pH of 6.4.
-
Treatment: When cells are at the desired confluency, aspirate the standard culture medium and wash the cells once with sterile PBS.
-
Add the pre-warmed pH 6.4 medium to the culture flask.
-
Incubate the cells for the desired experimental duration (e.g., 12, 24, or 48 hours).
-
Observation and Analysis: Monitor the cells for morphological changes. At the end of the treatment period, harvest the cells for downstream analysis (e.g., proliferation assay, migration assay, protein expression analysis).
Protocol 2: Cell Proliferation Assay (MTS Assay)
This protocol details the measurement of HCAEC proliferation under acidic conditions using a colorimetric MTS assay.
Materials:
-
HCAECs cultured in a 96-well plate
-
MesoEndo Cell Growth Medium (pH 7.4 and pH 6.4)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed HCAECs in a 96-well plate at a density of 5,000-10,000 cells per well in standard MesoEndo Cell Growth Medium (pH 7.4) and allow them to adhere overnight.
-
Treatment: Aspirate the medium and replace it with either control medium (pH 7.4) or treatment medium (pH 6.4). For experiments involving VEGF, add VEGF to the respective wells at the desired concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation reduction in the pH 6.4 group compared to the pH 7.4 control group.
Experimental Workflow Diagram
Caption: General workflow for studying the effects of acidic pH on HCAECs.
Conclusion
The treatment of HCAECs with an acidic pH of 6.4 leads to a significant reduction in cell proliferation and a diminished response to VEGF. This is, at least in part, due to the downregulation of VEGFR-2 expression. These findings have important implications for understanding the pathophysiology of diseases associated with tissue acidosis and for the development of novel therapeutic strategies. The provided protocols offer a framework for researchers to investigate these phenomena further.
References
Application Note: A Protocol for Studying Shear Stress-Induced Akt Phosphorylation Using the G-Protein Inhibitor PH-064
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fluid shear stress, the frictional force exerted by blood flow, is a critical regulator of endothelial cell function and vascular homeostasis. A key signaling event triggered by shear stress is the phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2] This activation is primarily mediated by the phosphoinositide 3-OH kinase (PI3K) pathway and is crucial for promoting cell survival and suppressing apoptosis.[1][3] While the role of PI3K is well-established, the upstream mechanosensors that translate the physical force of shear stress into biochemical signals are still under investigation. Heterotrimeric G-proteins, often linked to G-protein coupled receptors (GPCRs), are key suspects in this mechanotransduction process. This application note provides a detailed protocol for utilizing PH-064, a novel inhibitor of the heterotrimeric G-protein complex, to investigate the role of G-proteins in shear stress-induced Akt phosphorylation.[4]
Principle of the Assay
Shear stress is sensed by endothelial cells, leading to the activation of intracellular signaling cascades. One of the primary pathways involves the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 then recruits Akt to the plasma membrane via its pleckstrin homology (PH) domain, allowing for its subsequent phosphorylation and full activation by kinases like PDK1 and mTORC2.[3][5][6][7]
This compound is an imidazo-pyrazine derivative that effectively inhibits the heterotrimeric G-protein complex, targeting Gαs, Gαq, and Gαo/i signaling.[4] By pre-treating cells with this compound, researchers can test the hypothesis that G-proteins act as upstream transducers in the shear stress-Akt pathway. If G-proteins are involved, this compound should attenuate the shear stress-induced increase in Akt phosphorylation. This protocol uses Western blotting to quantify the levels of phosphorylated Akt (p-Akt) relative to total Akt.
Signaling Pathway Diagram
Caption: Shear stress to Akt signaling pathway with this compound inhibition point.
Materials and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or Bovine Aortic Endothelial Cells (BAECs).
-
Inhibitors:
-
Cell Culture: Endothelial Cell Growth Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Shear Stress Apparatus: Parallel-plate flow chamber or a cone-and-plate viscometer.[1][8]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Assay: BCA Protein Assay Kit.
-
Western Blotting:
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate (ECL).
-
Imaging System.
-
Experimental Protocols
Cell Culture and Seeding
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
For shear stress experiments, seed HUVECs onto sterile, collagen-coated glass slides or plates compatible with the flow apparatus.
-
Grow cells to form a confluent monolayer, as this is crucial for a uniform response to shear stress.
Inhibitor Preparation and Treatment
-
Prepare a stock solution of this compound (e.g., 100 mM in fresh DMSO).[4] Store at -20°C or -80°C.
-
Prepare working solutions of this compound and the positive control inhibitor (e.g., Wortmannin, 20 nM) in serum-free medium just before use.[1]
-
Experimental Groups:
-
Static Control (no flow)
-
Shear Stress + Vehicle (DMSO)
-
Shear Stress + this compound (e.g., dose-response: 1 µM, 10 µM, 50 µM)
-
Shear Stress + Wortmannin (20 nM)[1]
-
-
The day of the experiment, starve the confluent HUVEC monolayers by incubating them in serum-free medium for 12 hours to reduce basal Akt phosphorylation.[1]
-
Pre-incubate the cells with the appropriate inhibitor or vehicle for 45-60 minutes before applying shear stress.[1]
Application of Shear Stress
-
Assemble the parallel-plate flow chamber or cone-and-plate viscometer according to the manufacturer's instructions, ensuring no air bubbles are present.
-
Expose the HUVEC monolayers to laminar shear stress at a physiological level (e.g., 15 dynes/cm²).[1][8][11]
-
Apply shear stress for a time course determined by preliminary experiments. Peak Akt phosphorylation in response to shear stress often occurs between 30 and 60 minutes.[1][8][12]
-
Maintain a control plate of cells under static (no-flow) conditions in the same incubator.
Western Blotting
-
Immediately after the shear stress exposure, place the cells on ice and wash twice with ice-cold PBS.
-
Lyse the cells directly on the plate/slide with 100-200 µL of ice-cold RIPA buffer with inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody against p-Akt (Ser473 or Thr308) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt, and subsequently for a loading control like actin or GAPDH.[1][8]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the shear stress and inhibitor experiment.
Data Analysis and Expected Results
-
Quantification: Use densitometry software (e.g., ImageJ) to measure the band intensity for p-Akt, total Akt, and the loading control.
-
Normalization: For each sample, calculate the ratio of (p-Akt / Total Akt) to correct for any variations in total Akt levels. Further normalize this value to the loading control if necessary.
-
Analysis: Express the results as a fold change relative to the static control group. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significance.
Table 1: Representative Quantitative Data (Hypothetical)
| Condition | Shear Stress (dynes/cm²) | Treatment (1 hr) | p-Akt / Total Akt Ratio (Fold Change vs. Static) | P-value (vs. Shear + Vehicle) |
| Static Control | 0 | Vehicle (DMSO) | 1.00 ± 0.15 | <0.001 |
| Shear + Vehicle | 15 | Vehicle (DMSO) | 4.50 ± 0.45 | - |
| Shear + this compound | 15 | 10 µM this compound | 2.85 ± 0.30 | <0.05 |
| Shear + this compound | 15 | 50 µM this compound | 1.75 ± 0.25 | <0.01 |
| Shear + PI3K Inhibitor | 15 | 20 nM Wortmannin | 1.15 ± 0.20 | <0.001 |
Expected Outcome:
-
Shear stress will significantly increase the phosphorylation of Akt compared to static controls.[1][8]
-
The PI3K inhibitor Wortmannin will abolish the shear stress-induced increase in p-Akt, confirming the pathway's dependence on PI3K.[1]
-
If G-proteins are involved in mechanotransduction, this compound will cause a dose-dependent reduction in shear stress-induced Akt phosphorylation. A significant reduction would provide strong evidence for the role of heterotrimeric G-proteins in this specific signaling pathway.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The role of PI3K/Akt signaling pathway in non-physiological shear stress-induced platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Akt: a new activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Shear stress–induced endothelial adrenomedullin signaling regulates vascular tone and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinctive Subcellular Akt-1 Responses to Shear Stress in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shear stress-exposed pulmonary artery endothelial cells fail to upregulate HSP70 in chronic thromboembolic pulmonary hypertension | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: PH-064 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
PH-064 is recognized in scientific literature as TP-064, a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2] PRMT4 is a type I PRMT that plays a crucial role in various cellular processes, including transcriptional activation, RNA splicing, cell cycle regulation, and DNA damage response, by methylating arginine residues on histone and non-histone proteins.[1] Due to its overexpression in several cancers, PRMT4 is a significant therapeutic target.[2] TP-064 inhibits the methyltransferase activity of PRMT4 with high potency and selectivity, leading to the inhibition of cancer cell proliferation and cell cycle arrest at the G1 phase in cell lines such as multiple myeloma.[1][3]
These application notes provide a framework for utilizing immunofluorescence (IF) to investigate the effects of this compound on PRMT4 localization and the methylation of its substrates.
Data Presentation
The inhibitory activity of TP-064 against PRMT4 and its cellular substrates is summarized below. This data highlights the compound's potency and selectivity.
| Target | Assay | IC₅₀ Value | Reference |
| PRMT4 | Methyltransferase Activity | < 10 nM | [1][3] |
| BAF155 (SMARCC1) | Cellular Arginine Dimethylation | 340 ± 30 nM | [1][3] |
| MED12 | Cellular Arginine Dimethylation | 43 ± 10 nM | [1][3] |
Signaling Pathway of PRMT4/CARM1
PRMT4/CARM1 is a key transcriptional coactivator. It is recruited to promoter regions by transcription factors where it methylates histone H3 at arginine 17 (H3R17me2a), a mark associated with transcriptional activation. PRMT4 can also methylate other non-histone proteins, influencing various downstream cellular processes. Inhibition of PRMT4 by this compound is expected to block these methylation events, leading to changes in gene expression and cellular phenotypes like cell cycle arrest.
Caption: PRMT4/CARM1 signaling pathway and point of inhibition by this compound.
Experimental Protocols
The following is a general immunofluorescence protocol that can be adapted to study the effects of this compound. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for specific cell types and experimental conditions.[4][5][6]
Immunofluorescence Staining Workflow
Caption: General workflow for immunofluorescence staining.
Detailed Protocol for Immunofluorescence Staining of PRMT4
Materials and Reagents:
-
Cells of interest (e.g., multiple myeloma cell lines like NCI-H929 or RPMI-8226)[1]
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20)
-
Primary Antibody: Rabbit anti-PRMT4/CARM1 antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Culture and Treatment:
-
Sterilize coverslips by washing with ethanol (B145695) and exposing them to UV light.[5] Place sterile coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.[5]
-
Allow cells to adhere and grow overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the desired duration (e.g., 24-72 hours).
-
-
Fixation:
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with Permeabilization Buffer (0.25% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer (1% BSA in PBST) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PRMT4 antibody to its optimal concentration in the Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.[6]
-
-
Secondary Antibody Incubation:
-
Decant the primary antibody solution and wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer. Protect from light from this point forward.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.[6]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Perform a final wash with PBS.
-
Carefully mount the coverslip onto a microscope slide using a drop of mounting medium, avoiding air bubbles.[4]
-
Seal the edges of the coverslip with nail polish and allow it to dry.[4]
-
-
Imaging and Analysis:
-
Store the slides at 4°C in the dark until imaging.
-
Acquire images using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores (e.g., DAPI and Alexa Fluor 488).
-
Analyze the images to assess the subcellular localization and intensity of the PRMT4 signal. Quantitative analysis can be performed using software like ImageJ/Fiji to measure fluorescence intensity per cell or within specific cellular compartments (e.g., nucleus vs. cytoplasm) to determine if this compound treatment alters PRMT4 distribution.[7]
-
References
- 1. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arigobio.com [arigobio.com]
- 5. cpos.hku.hk [cpos.hku.hk]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Quantitative Determination of Primary Cilia Protein Distribution Using Immunofluorescence Staining and MATLAB Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with BIM-46187
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM-46187 is a novel small molecule inhibitor of heterotrimeric G protein signaling. It exerts its biological effects by directly binding to Gα subunits, thereby preventing the GDP/GTP exchange essential for G protein activation.[1][2] This disruption of G protein-coupled receptor (GPCR) signaling pathways makes BIM-46187 a valuable tool for studying these pathways and a potential therapeutic agent. Notably, in certain cellular contexts, BIM-46187 has been shown to preferentially silence Gαq signaling by trapping the Gαq subunit in an "empty pocket" conformation.[3]
From a drug development perspective, BIM-46187 has demonstrated potent anti-proliferative and pro-apoptotic activities in various cancer cell lines.[3] Flow cytometry is an indispensable technique for quantifying these cellular responses, enabling the precise measurement of apoptosis induction and cell cycle arrest. These application notes provide detailed protocols for the analysis of cells treated with BIM-46187 using flow cytometry.
Mechanism of Action of BIM-46187
BIM-46187 acts as a pan-G protein inhibitor by targeting the Gα subunit of the heterotrimeric G protein complex. The binding of BIM-46187 to Gα prevents the conformational changes required for the exchange of GDP for GTP, effectively blocking the activation of the G protein and the subsequent downstream signaling cascades.[2][4] This inhibition is not dependent on the specific GPCR, but rather on the G protein itself. In some cell types, BIM-46187 exhibits a selective inhibition of the Gαq family of G proteins.[3] The downstream consequences of this inhibition include the induction of apoptosis and the arrest of the cell cycle, making these endpoints critical for the evaluation of BIM-46187's efficacy.
Data Presentation: Quantitative Analysis of Cellular Responses
The following tables summarize representative quantitative data on the effects of BIM-46187 on apoptosis and cell cycle distribution in a model cancer cell line (e.g., HeLa). It is important to note that specific values may vary depending on the cell line, treatment duration, and experimental conditions.
Table 1: Dose-Dependent Induction of Apoptosis by BIM-46187
| BIM-46187 Conc. (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 5 | 60.3 ± 4.2 | 25.4 ± 2.5 | 14.3 ± 1.8 |
| 10 | 35.8 ± 3.9 | 45.2 ± 3.1 | 19.0 ± 2.2 |
| 25 | 15.1 ± 2.8 | 60.7 ± 4.5 | 24.2 ± 3.1 |
Table 2: Effect of BIM-46187 on Cell Cycle Distribution
| BIM-46187 Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.5 |
| 1 | 60.2 ± 3.1 | 25.3 ± 2.0 | 14.5 ± 1.3 |
| 5 | 68.9 ± 3.5 | 18.5 ± 1.8 | 12.6 ± 1.1 |
| 10 | 75.1 ± 4.0 | 12.3 ± 1.5 | 12.6 ± 1.2 |
| 25 | 78.3 ± 4.2 | 8.9 ± 1.2 | 12.8 ± 1.4 |
Table 3: IC50 and EC50 Values of BIM-46187 in Various Assays
| Assay | Cell Line | Parameter | Value |
| Gαq Signaling Inhibition | HEK293 | IC50 | ~1-10 µM |
| Cell Viability | MZ7 | IC50 | ~10 µM[3] |
| Apoptosis (Caspase-3 Activation) | HeLa | EC50 | 3-15 fold higher than proliferation inhibition |
| Cell Proliferation Inhibition | HeLa | EC50 | Concentration-dependent |
Experimental Protocols
Detailed methodologies for the flow cytometric analysis of apoptosis and cell cycle in cells treated with BIM-46187 are provided below.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
BIM-46187 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa) in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of BIM-46187 (e.g., 0, 1, 5, 10, 25 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting:
-
Carefully collect the cell culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence of the gated population to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
BIM-46187 stock solution
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with BIM-46187.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on single cells to exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence intensity (DNA content).
-
Use cell cycle analysis software to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion
The protocols and data presented in these application notes provide a framework for the comprehensive analysis of cellular responses to the G protein inhibitor BIM-46187. By employing flow cytometry to quantify apoptosis and cell cycle distribution, researchers and drug development professionals can effectively characterize the mechanism of action and cytotoxic potential of this and other similar compounds. The provided methodologies can be adapted to various cell lines and experimental designs to further elucidate the therapeutic promise of targeting G protein signaling in diseases such as cancer.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PH-064 Solubility and Stability Issues
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common solubility and stability challenges encountered with the hypothetical small molecule inhibitor, PH-064. By providing clear, actionable guidance and detailed experimental protocols, we aim to facilitate seamless experimental workflows and ensure the generation of reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] Small molecule kinase inhibitors like this compound typically exhibit good solubility in DMSO, allowing for the preparation of high-concentration stock solutions (e.g., 10-50 mM).[1][2] Always use high-purity, anhydrous DMSO to prevent compound degradation.[3] For assays where DMSO might interfere, ethanol (B145695) can be considered as an alternative.[1]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock into an aqueous buffer. How can I resolve this?
A2: This is a common phenomenon known as "precipitation upon dilution" and occurs when the kinetic solubility of the compound in the aqueous buffer is exceeded.[1] Here are several strategies to mitigate this issue:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay.
-
Use Surfactants or Co-solvents: Adding a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%), or a co-solvent like polyethylene (B3416737) glycol (PEG) to your aqueous buffer can help maintain the solubility of hydrophobic compounds.[3]
-
Adjust the pH: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility. For instance, basic compounds are generally more soluble in acidic conditions, while acidic compounds are more soluble in basic conditions.[3]
-
Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution of the DMSO stock in the aqueous buffer to better control the process and identify the solubility limit.[1]
Q3: Can I use heat or sonication to dissolve my this compound?
A3: Gentle heating (e.g., in a 37°C water bath) and brief sonication can be effective in dissolving stubborn compounds.[3] However, it is crucial to first assess the thermal stability of this compound, as excessive or prolonged heating can lead to degradation. Always visually inspect the solution for any changes in color or clarity that might indicate degradation.[3]
Q4: How should I store my this compound stock solutions?
A4: To ensure stability, store this compound stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Vials should be tightly sealed and protected from light.
Q5: What are the typical degradation pathways for a small molecule inhibitor like this compound?
A5: Common degradation pathways for small molecules include hydrolysis (acidic or basic), oxidation, and photolysis.[4][5] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Poor solubility and/or precipitation of this compound in cell culture medium. | - Visually inspect the medium for any signs of precipitation after adding this compound. - Lower the final concentration of this compound. - Test the effect of different serum concentrations or consider using serum-free media if your experimental design permits. |
| Degradation of this compound in the assay medium. | - Prepare fresh dilutions of this compound for each experiment. - Minimize the exposure of the compound to light and elevated temperatures during the experiment. - Perform a stability study of this compound in the specific cell culture medium to determine its half-life. |
Issue 2: Low Potency or Lack of Activity in an in vitro Binding Assay
| Possible Cause | Troubleshooting Steps |
| The actual concentration of soluble this compound is lower than the nominal concentration due to poor solubility. | - Determine the kinetic solubility of this compound in the assay buffer. - Use a surfactant or co-solvent to enhance solubility. - Adjust the pH of the assay buffer, if the target protein is stable under those conditions. |
| This compound is unstable under the assay conditions. | - Assess the stability of this compound in the assay buffer over the time course of the experiment. - Consider the inclusion of stabilizing agents, if compatible with the assay. |
Data Summary Tables
Table 1: Hypothetical Solubility Profile of this compound
| Solvent/Buffer | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| DMSO | >10,000 | >10,000 |
| Ethanol | 2,500 | 2,200 |
| PBS (pH 7.4) | 5 | 2 |
| PBS (pH 7.4) + 0.1% Tween® 20 | 25 | 20 |
| Acetate Buffer (pH 5.0) | 50 | 45 |
Table 2: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | % Degradation (after 24h) | Major Degradation Products |
| 0.1 M HCl (60°C) | 15 | Hydrolysis product 1 |
| 0.1 M NaOH (60°C) | 25 | Hydrolysis product 2 |
| 3% H₂O₂ (RT) | 10 | Oxidation product 1 |
| Heat (80°C) | 5 | Thermal degradant 1 |
| Light (ICH Q1B) | <2 | No significant degradation |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Nephelometry)
Purpose: To rapidly determine the solubility of this compound in an aqueous buffer when diluted from a DMSO stock.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or a plate reader capable of measuring light scattering
Methodology:
-
Prepare a serial dilution of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells.
-
Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the final desired concentrations.[6]
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours).[6]
-
Measure the light scattering or turbidity of each well using a nephelometer.[6]
-
The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
Purpose: To determine the equilibrium solubility of this compound.
Materials:
-
Solid this compound
-
Buffer of interest (e.g., PBS, pH 7.4)
-
Vials
-
Shaker/incubator
-
Filtration device (e.g., 0.45 µm filter)
-
HPLC-UV system
Methodology:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the buffer to the vial.
-
Seal the vial and place it in a shaker/incubator at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, filter the solution to remove any undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method against a standard curve.
Protocol 3: Forced Degradation Study
Purpose: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Dissolve this compound in a solution containing 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 24 hours.
-
Photostability: Expose a solution of this compound to light as per ICH Q1B guidelines.
-
Analyze all samples by HPLC-UV/MS to determine the percentage of degradation and identify the mass of any degradation products.
Visualizations
Caption: Experimental workflow for assessing this compound solubility and stability.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - STEMart [ste-mart.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing TP-064 Concentration to Avoid Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of TP-064, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1). The following information will help you design experiments that minimize off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is TP-064 and what is its primary target?
TP-064 is a potent, selective, and cell-active small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1] PRMT4 is an enzyme that plays a crucial role in various cellular processes, including transcriptional activation, RNA splicing, cell cycle regulation, and DNA damage response, by methylating arginine residues on histone and non-histone proteins.[2]
Q2: What are the known on-target effects of TP-064?
TP-064 inhibits the methyltransferase activity of PRMT4 with high potency.[2][3] In multiple myeloma cell lines, treatment with TP-064 has been shown to inhibit the proliferation of a subset of these cells and induce G1 phase cell cycle arrest.[2][3]
Q3: What are off-target effects and why is it critical to avoid them when using TP-064?
Off-target effects occur when a small molecule inhibitor, such as TP-064, binds to and modulates the activity of proteins other than its intended target (PRMT4). These unintended interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the biological role of the primary target.[4] Minimizing off-target effects is crucial for ensuring that the observed phenotype is a direct result of PRMT4 inhibition.
Q4: What are the initial indicators of potential off-target effects in my experiments with TP-064?
Common signs that may suggest off-target effects include:
-
Discrepancy with genetic validation: The phenotype observed with TP-064 treatment differs from the phenotype observed with PRMT4 knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR-Cas9).[4]
-
High concentration required for effect: The effective concentration of TP-064 in your cellular assay is significantly higher than its known biochemical potency (IC50) for PRMT4.[4]
-
Inconsistent results with other PRMT4 inhibitors: Using a structurally different inhibitor for PRMT4 produces a different or no phenotype.[4]
-
Unexplained cellular toxicity: Observation of widespread cell death or other toxic effects at concentrations close to the effective dose.
Troubleshooting Guides
Problem 1: Observed phenotype is inconsistent with known PRMT4 function.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Perform a dose-response experiment: Determine the minimal effective concentration of TP-064 required to elicit the desired on-target phenotype.[4] 2. Conduct a kinase selectivity screen: Profile TP-064 against a broad panel of kinases to identify potential off-target interactions.[5][6] 3. Use a negative control: Employ TP-064N, the inactive enantiomer of TP-064, to confirm that the observed effect is due to PRMT4 inhibition.[1] 4. Validate with a structurally distinct PRMT4 inhibitor: Confirm the phenotype with another selective PRMT4 inhibitor. |
| Cell Line Specificity | The function of PRMT4 can be context-dependent. The observed phenotype may be specific to the cell line being used. Compare your results with published data on TP-064 in different cell models. |
| Experimental Artifacts | Review experimental protocols for potential errors in reagent preparation, cell handling, or data analysis. Ensure consistency in cell passage number and confluency. |
Problem 2: High cellular toxicity observed at or near the effective concentration.
| Potential Cause | Troubleshooting Steps |
| Off-Target Inhibition of Essential Proteins | 1. Lower the concentration of TP-064: Use the lowest concentration that still provides the desired on-target effect. 2. Perform a Cell Viability Assay: Conduct a dose-response curve to determine the concentration at which TP-064 becomes toxic to the cells (TC50). Aim to work at concentrations well below the TC50. 3. Identify potential off-targets: Use techniques like Cellular Thermal Shift Assay (CETSA) to identify proteins that are bound by TP-064 in the cellular context.[5] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum (ideally ≤ 0.1%) and run a solvent-only control to assess its effect on cell viability.[7] |
| Compound Instability | Degradation of the compound can lead to toxic byproducts. Prepare fresh stock solutions and dilutions for each experiment.[7] |
Quantitative Data Summary
The following tables provide a summary of known potency for TP-064 and a hypothetical example of a kinase selectivity profile to guide experimental design.
Table 1: Known IC50 Values for TP-064
| Target | IC50 (nM) | Assay Type |
| PRMT4 (CARM1) | < 10 | Biochemical |
| BAF155 (PRMT4 substrate) | 340 ± 30 | Cellular |
| MED12 (PRMT4 substrate) | 43 ± 10 | Cellular |
| Data sourced from literature.[2][3] |
Table 2: Hypothetical Kinase Selectivity Profile for TP-064 at 1 µM
This table illustrates how data from a kinase screen might look and is for exemplary purposes only.
| Kinase | % Inhibition at 1 µM |
| PRMT4 (On-Target) | 98% |
| Kinase A | 65% |
| Kinase B | 48% |
| Kinase C | 15% |
| Kinase D | < 10% |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Effect
Objective: To determine the minimum effective concentration of TP-064 required to inhibit PRMT4 activity in a cellular context.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of TP-064 (e.g., 10-point, 3-fold dilutions) in cell culture medium. The concentration range should span from well below the biochemical IC50 (e.g., starting at 1 nM) to concentrations where off-target effects or toxicity might be expected (e.g., up to 10 µM).[4]
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of TP-064. Incubate for a duration relevant to the biological question (e.g., 24, 48, or 72 hours).
-
Phenotypic Readout: Measure the on-target effect. This could be a Western blot for a downstream marker of PRMT4 activity (e.g., methylated BAF155 or MED12) or a functional assay like cell cycle analysis by flow cytometry.[2]
-
Data Analysis: Plot the on-target effect as a function of TP-064 concentration to determine the EC50 (half-maximal effective concentration).
Protocol 2: Kinase Profiling Assay (Radiometric)
Objective: To quantify the inhibitory activity of TP-064 against a broad panel of kinases to identify potential off-targets.
Methodology:
-
Assay Preparation: In a multi-well plate, incubate a panel of purified kinases with their specific peptide substrate and γ-³²P-ATP.
-
Compound Addition: Add TP-064 at a fixed concentration (e.g., 1 µM) or a range of concentrations to the wells. Include a DMSO vehicle control.
-
Reaction and Quenching: Allow the kinase reaction to proceed for a set time at an appropriate temperature. Stop the reaction.
-
Separation and Detection: Separate the radiolabeled, phosphorylated substrate from the remaining γ-³²P-ATP. Measure the amount of incorporated radioactivity using a scintillation counter.[5]
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.[5]
Visualizations
Caption: PRMT4 signaling pathway and the inhibitory action of TP-064.
Caption: Workflow for validating on-target vs. off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
PH-064 experimental variability and reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of TP-064, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1). Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is TP-064 and its primary mechanism of action?
A1: TP-064 is a small molecule inhibitor that potently and selectively targets the methyltransferase activity of PRMT4, also known as CARM1.[1] It functions as a non-competitive inhibitor, meaning it does not compete with the cofactor S-adenosyl-L-methionine (SAM) or the peptide substrate for binding to the enzyme.[1] Its primary effect in cells is the reduction of arginine dimethylation on PRMT4 substrates.[1]
Q2: What are the key cellular effects of TP-064?
A2: In sensitive cell lines, TP-064 treatment typically leads to the inhibition of proliferation and G1 phase cell cycle arrest.[1][2] This is a direct result of inhibiting PRMT4's methyltransferase activity and the subsequent impact on the function of its substrates, which are involved in various cellular processes, including transcription.[1]
Q3: Is there a negative control available for TP-064?
A3: Yes, a structurally similar but inactive compound, TP-064N, is available and serves as an excellent negative control for experiments.[1] It is crucial to include this control to ensure that the observed cellular effects are specifically due to the inhibition of PRMT4 by TP-064.[1]
Q4: What is the recommended storage and handling for TP-064?
A4: For long-term stability, TP-064 should be stored as a solid at -20°C. For use in cell culture, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Potential Cause: Variability in cell culture conditions.
-
Troubleshooting Tip: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells and plates. Maintain consistent serum concentration in the culture medium, as fluctuations can influence inhibitor sensitivity.[3]
-
-
Potential Cause: Compound instability or precipitation.
-
Troubleshooting Tip: Ensure the compound is fully dissolved in the stock solution; visually inspect for any precipitate. Prepare fresh stock solutions regularly and minimize freeze-thaw cycles by aliquoting stocks into single-use volumes.[3]
-
-
Potential Cause: Assay incubation time.
-
Troubleshooting Tip: The anti-proliferative effects of TP-064 may require a longer treatment period. Consider extending the incubation time to 6 days for dose-titration experiments.
-
Issue 2: No observable anti-proliferative effect of TP-064 on cells.
-
Potential Cause: Cell line insensitivity.
-
Potential Cause: Insufficient treatment duration or concentration.
-
Troubleshooting Tip: Ensure that the concentration range and treatment duration are appropriate for your cell line. A 3-day treatment with 3 µM TP-064 has been shown to inhibit the growth of some multiple myeloma cell lines.
-
Issue 3: Difficulty in detecting a decrease in PRMT4 substrate methylation (e.g., BAF155, MED12) by Western blot.
-
Potential Cause: Poor antibody quality.
-
Troubleshooting Tip: The quality of antibodies specific to the methylated forms of the substrates is critical. Use validated antibodies for detecting asymmetrically dimethylated BAF155 and MED12.[1]
-
-
Potential Cause: Insufficient inhibitor treatment.
-
Troubleshooting Tip: Ensure that the cells have been treated with an adequate concentration of TP-064 for a sufficient duration (e.g., 72 hours) to observe a significant reduction in substrate methylation.[4]
-
Data Presentation
Table 1: In Vitro Potency of TP-064
| Target | Assay Type | IC50 |
| PRMT4 | Biochemical Assay | < 10 nM |
Data sourced from multiple preclinical studies.
Table 2: Cellular Activity of TP-064
| Cellular Substrate | Assay Type | IC50 |
| BAF155 (dimethylation) | In-Cell Western Blot | 340 ± 30 nM |
| MED12 (dimethylation) | In-Cell Western Blot | 43 ± 10 nM |
Data from studies in HEK293 cells treated for 3 days.[5]
Mandatory Visualizations
Caption: PRMT4 signaling pathway and the inhibitory action of TP-064.
Caption: General experimental workflow for characterizing TP-064 effects.
Experimental Protocols
1. Cell Viability Assay
This assay determines the effect of TP-064 on the proliferation of cancer cell lines.
-
Cell Seeding: Seed multiple myeloma cells in 96-well plates at a density optimized for the specific cell line and assay duration.
-
Compound Treatment: Treat the cells with a serial dilution of TP-064 or the negative control, TP-064N. Include a vehicle-only control (e.g., DMSO). The treatment period can range from 3 to 6 days.[4]
-
Viability Assessment: Measure cell viability using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[4]
-
Data Analysis: Calculate the relative cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.[4]
2. Western Blotting for Substrate Methylation
This protocol assesses the in-cell inhibition of PRMT4 by measuring the methylation status of its substrates.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 or multiple myeloma cell lines) and allow them to adhere. Treat the cells with varying concentrations of TP-064 or TP-064N for 72 hours.[4]
-
Cell Lysis: Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).[1][4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the dimethylated forms of BAF155 and MED12, as well as antibodies for total BAF155, MED12, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify the band intensities and normalize the methylated substrate signal to the total substrate signal.
3. Cell Cycle Analysis by Flow Cytometry
This method investigates the effect of TP-064 on cell cycle distribution.
-
Cell Treatment: Treat NCI-H929 multiple myeloma cells with TP-064 or a vehicle control for a specified period (e.g., 72 hours).[4]
-
Cell Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in ice-cold 70% ethanol.[4]
-
Staining: Wash the fixed cells and stain them with a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.[4]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.
References
Technical Support Center: Identifying and Minimizing Off-Target Kinase Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target activity of kinase inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor and why are they a concern?
A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[1] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of the primary target.[1] Furthermore, off-target effects can cause cellular toxicity and may lead to a lack of translatability from preclinical models to clinical settings if the observed efficacy is due to off-target activities.[1]
Q2: My biochemical and cell-based assay results for my inhibitor are discrepant. What could be the cause?
A2: Discrepancies between biochemical and cellular assay results are common.[2][3] One major reason is the difference in ATP concentrations; biochemical assays are often conducted at low or Km ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors.[2][4] Other factors include poor cell permeability of the inhibitor, the inhibitor being a substrate for cellular efflux pumps (like P-glycoprotein), or low expression or inactivity of the target kinase in the chosen cell line.[2]
Q3: How can I proactively identify potential off-target kinases for my inhibitor?
A3: Proactively identifying off-targets is crucial for accurate data interpretation.[2] The most common and direct approach is to perform a kinase selectivity profile by screening your inhibitor against a large panel of kinases.[2][5] Several commercial services offer comprehensive kinase panels covering a significant portion of the human kinome.[2][6] Additionally, chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can identify a broader range of protein interactions, including non-kinase off-targets.[7][8]
Q4: What experimental strategies can I use to minimize the impact of off-target effects?
A4: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target.[1][2] Titrating the inhibitor concentration and correlating the phenotypic response with the degree of on-target inhibition can help differentiate on-target from off-target effects.[2] Another key strategy is to use a structurally unrelated inhibitor that targets the same kinase to see if it produces the same phenotype.[9] A rescue experiment, where a drug-resistant mutant of the target kinase is overexpressed, is also a powerful tool; if the phenotype is reversed, it is likely an on-target effect.[2]
Troubleshooting Guides
Problem 1: Observing a cellular phenotype that does not align with the known function of the intended target kinase.
This is a strong indicator of potential off-target activity.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™, to verify that your inhibitor is binding to the intended target in cells at the concentrations used.[1][10]
-
Perform a Rescue Experiment: Overexpress a drug-resistant mutant of the intended target kinase. If the phenotype persists, it is likely due to off-target effects.[2]
-
Use a Structurally Unrelated Inhibitor: Test a well-characterized, selective inhibitor for the same target but with a different chemical scaffold. If this second inhibitor does not produce the same phenotype, your original compound's effect is likely off-target.[9]
-
Kinome-Wide Profiling: Submit your compound for a broad kinase selectivity screen to identify potential off-target kinases.[2][5]
-
Problem 2: The inhibitor shows high potency in a biochemical assay but weak or no activity in a cell-based assay.
This discrepancy can arise from several cellular factors.
-
Troubleshooting Steps:
-
Assess Cell Permeability: If the compound has poor membrane permeability, it may not reach sufficient intracellular concentrations. This can be assessed using in vitro permeability assays.
-
Investigate Efflux Pumps: The inhibitor may be a substrate for efflux pumps like P-glycoprotein, which actively remove it from the cell.[2] Co-incubation with a known efflux pump inhibitor (e.g., verapamil) can help determine if this is the case.[2]
-
Verify Target Expression and Activity: Use Western blotting to confirm that the target kinase is expressed and phosphorylated (active) in your cell model.[2] If the target is not present or inactive, select a more appropriate cell line.[2]
-
Consider High Intracellular ATP: The high concentration of ATP in cells can compete with ATP-competitive inhibitors, reducing their apparent potency compared to biochemical assays performed at lower ATP concentrations.[2]
-
Quantitative Data Summary
When presenting quantitative data for your kinase inhibitor, clear and structured tables are essential for easy comparison of on-target and off-target activities.
Table 1: Biochemical Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| On-Target Kinase | 15 | 98% |
| Off-Target Kinase A | 250 | 85% |
| Off-Target Kinase B | 1,200 | 45% |
| Off-Target Kinase C | >10,000 | <10% |
| Off-Target Kinase D | 850 | 60% |
Table 2: Cellular Target Engagement and Pathway Inhibition
| Assay Type | Cell Line | On-Target IC50 (nM) | Off-Target Pathway IC50 (nM) |
| NanoBRET™ Target Engagement | HEK293 | 50 | N/A |
| p-Substrate Western Blot | MCF-7 | 75 | >5,000 (p-Off-Target Substrate) |
| Cell Proliferation | A549 | 150 | N/A |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Biochemical)
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create serial dilutions to generate a range of concentrations for IC50 determination.[2]
-
Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP (often at or near the Km for ATP).[9]
-
Compound Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity. The detection method can be radiometric (measuring incorporation of 32P or 33P), fluorescence-based (e.g., TR-FRET), or luminescence-based (e.g., ADP-Glo™).[11][12][13]
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value for each kinase.[9]
Protocol 2: NanoBRET™ Cellular Target Engagement Assay
Objective: To quantify the binding of an inhibitor to its target kinase in living cells.
Methodology:
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.[2]
-
Cell Plating: Seed the cells in a multi-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of the kinase inhibitor to the cells.[2]
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to the target kinase.[2]
-
Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.[2]
-
Data Analysis: Inhibitor binding to the kinase will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET signal against the inhibitor concentration to determine the IC50 value for target engagement in live cells.[2]
Visualizations
Caption: Workflow for identifying and mitigating off-target kinase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Kinase Screening and Profiling with Biochemical Assays - Creative Biogene [creative-biogene.com]
Technical Support Center: Stability of Small Molecules in Cell Culture Media
This technical support center provides guidance and troubleshooting for researchers working with small molecule compounds in cell culture experiments, with a focus on assessing and managing compound stability over time.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of my compound in cell culture media important?
A1: The stability of a test compound is critical for the accurate interpretation of in vitro experimental results. If a compound degrades in the culture medium, its effective concentration decreases over the course of the experiment, which can lead to an underestimation of its potency and efficacy. Understanding the stability of your compound ensures that the observed biological effects are attributable to the compound itself and not its degradation products.
Q2: What factors can influence the stability of a small molecule in cell culture media?
A2: Several factors can affect compound stability, including:
-
pH of the medium: Cell culture media are typically buffered to a physiological pH (around 7.2-7.4).[1][2] However, cellular metabolism can cause pH shifts that may affect the stability of pH-sensitive compounds.[3][4]
-
Temperature: Experiments are usually conducted at 37°C, which can accelerate the degradation of thermally labile compounds.[5]
-
Components of the media: Complex media like RPMI-1640 and DMEM contain various components such as amino acids, vitamins, salts, and glucose that could potentially interact with the test compound.[6][7] Serum proteins in supplemented media can also bind to the compound, affecting its free concentration and stability.
-
Light exposure: Some compounds are photosensitive and can degrade upon exposure to light.
-
Enzymatic degradation: Cells can release enzymes into the medium that may metabolize the compound.
Q3: How can I determine the stability of my compound in cell culture media?
A3: The stability of your compound can be assessed by incubating it in the cell culture medium of choice under experimental conditions (e.g., 37°C, 5% CO2) and measuring its concentration at various time points. Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for accurate quantification.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | The compound may be degrading over the course of the experiment, leading to variable effective concentrations. | Assess the stability of your compound in the specific cell culture medium and under the exact experimental conditions you are using. Consider a time-course experiment to determine the rate of degradation. |
| Lower than expected potency (high IC50) | The actual concentration of the active compound may be lower than the nominal concentration due to degradation. | If stability is an issue, consider replenishing the medium with fresh compound at regular intervals during long-term experiments. Alternatively, if the degradation rate is known, you can adjust the initial concentration to compensate for the loss. |
| Formation of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS) | These peaks may correspond to degradation products of your compound. | Characterize the degradation products to understand the degradation pathway. This may provide insights into modifying the compound to improve stability or understanding potential off-target effects of the degradants. |
| Precipitation of the compound in the media | The compound may have low solubility in the aqueous environment of the cell culture medium, especially at higher concentrations. | Check the solubility of your compound in the media. You may need to use a lower concentration or employ a suitable solubilizing agent (e.g., DMSO), ensuring the final concentration of the solvent is not toxic to the cells. |
Experimental Protocols
Protocol for Assessing Compound Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of a small molecule in a specific cell culture medium over time.
Materials:
-
Test compound (e.g., PH-064)
-
Cell culture medium (e.g., RPMI-1640, DMEM), with or without serum, as required for the experiment.
-
Sterile microcentrifuge tubes or a multi-well plate.
-
Incubator (37°C, 5% CO2).
-
Analytical instrument (e.g., HPLC, LC-MS/MS).
-
Appropriate solvents for sample preparation (e.g., acetonitrile, methanol).
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Spike the compound into the cell culture medium at the final desired concentration. Ensure the final concentration of the solvent is low (typically <0.5%) to avoid solvent-induced toxicity or stability issues.
-
Aliquot the medium containing the compound into sterile tubes or wells of a plate for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO2).
-
At each designated time point , remove an aliquot and process it for analysis. This typically involves quenching any potential enzymatic activity (e.g., by adding a cold organic solvent like acetonitrile) and precipitating proteins that might interfere with the analysis.
-
Analyze the samples using a validated analytical method (e.g., HPLC, LC-MS/MS) to determine the concentration of the compound remaining at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.
Data Presentation
The quantitative data from the stability experiment can be summarized in a table for clear comparison.
Table 1: Stability of this compound in RPMI-1640 with 10% FBS at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.1 | 100.0 |
| 2 | 9.8 | 97.0 |
| 4 | 9.5 | 94.1 |
| 8 | 8.9 | 88.1 |
| 24 | 7.2 | 71.3 |
| 48 | 5.1 | 50.5 |
| 72 | 3.5 | 34.7 |
Visualizations
Experimental Workflow
Caption: Workflow for assessing compound stability in cell culture media.
Hypothetical Signaling Pathway
The following diagram illustrates a generic signaling pathway that a hypothetical kinase inhibitor, such as this compound, might target.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
References
Technical Support Center: G-Protein Inhibitor Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with G-protein inhibitors. It addresses common artifacts and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent or unexpected results in G-protein inhibitor experiments?
Several factors can contribute to variability and unexpected outcomes in experiments using G-protein inhibitors:
-
Reagent Quality and Handling: The stability of inhibitor stock solutions can be a major issue. Improper storage or repeated freeze-thaw cycles can lead to degradation and loss of potency[1]. Similarly, batch-to-batch variation in cell culture media and serum can alter cellular responses[1].
-
Cell Line Integrity: The identity and health of your cell line are critical. A significant percentage of cell lines in use are estimated to be misidentified or cross-contaminated with faster-growing cells like HeLa[1]. Continuous passaging can also lead to genetic drift, altering the expression of the target receptor or signaling components[1]. Furthermore, undetected mycoplasma contamination is a common problem that can significantly impact cell signaling, growth rates, and drug sensitivity[1].
-
Inhibitor Specificity and Off-Target Effects: Many small molecule inhibitors are not entirely specific for their intended target. For instance, some kinase inhibitors can have off-target effects on G-protein signaling pathways[2]. It is crucial to be aware of the known selectivity profile of your inhibitor and to design experiments that can distinguish on-target from off-target effects.
-
Assay Conditions: Inconsistencies in experimental parameters such as cell seeding density, inhibitor incubation time, and the passage number of cells used can all introduce significant variability[1].
Q2: My inhibitor shows no effect on downstream signaling. What should I investigate?
If you do not observe the expected inhibition of a downstream signaling pathway (e.g., changes in cAMP levels or Ca2+ flux), consider the following troubleshooting steps.
Caption: Troubleshooting workflow for lack of inhibitor effect.
-
Confirm Pathway Activation: Before testing the inhibitor, ensure the signaling pathway is robustly activated. Use a known agonist at a concentration that elicits a submaximal response (e.g., EC80) to ensure that inhibition can be detected[3]. If the agonist fails to induce a signal, the problem lies upstream of the inhibitor's target.
-
Verify Inhibitor Potency: Prepare fresh dilutions of your inhibitor from a new or validated stock to rule out degradation[1]. Include a positive control compound with a known inhibitory profile in your assay to confirm that the experimental system is working as expected[1].
-
Check Target Expression: Confirm that the target G-protein and its associated receptor are expressed in your cell system. This can be done via Western Blot, qPCR, or ELISA[4]. For transiently transfected systems, verify expression for each experiment.
-
Assess Target Engagement: The inhibitor may not be reaching its intracellular target. This can be due to poor cell permeability or rapid degradation. A Cellular Thermal Shift Assay (CETSA) can be used to verify that the inhibitor is binding to its target protein within intact cells[1].
Q3: How can I distinguish between on-target and off-target effects of my G-protein inhibitor?
Distinguishing on-target from off-target effects is a critical step in validating your experimental findings.
-
Use Control Compounds: Employ a negative control compound, ideally a structurally similar but inactive analogue of your inhibitor[5]. Additionally, using a second, structurally distinct inhibitor that targets the same G-protein can help confirm that the observed phenotype is due to inhibition of the intended target.
-
Rescue Experiments: If possible, perform a "rescue" experiment. For example, if your inhibitor targets a specific Gα subunit, overexpressing an inhibitor-resistant mutant of that Gα subunit should prevent the phenotypic effects observed with the inhibitor[6].
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations. Perform a careful dose-response analysis to determine the lowest effective concentration of the inhibitor that produces the desired on-target effect, which can help minimize off-target signaling[1].
-
Validate with Non-Pharmacological Methods: Use non-pharmacological methods like siRNA or CRISPR-Cas9 to knock down the target G-protein subunit. If the resulting phenotype mimics the effect of the inhibitor, it provides strong evidence for on-target activity[7].
Experimental Protocols & Methodologies
Protocol 1: [³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay directly measures the activation of G-proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. An effective inhibitor will prevent or reduce this binding.[3][8]
Objective: To quantify the inhibitory effect of a compound on agonist-stimulated G-protein activation.
Methodology:
-
Membrane Preparation:
-
Culture cells overexpressing the G-protein coupled receptor (GPCR) of interest and the target Gα subunit.
-
Harvest cells and homogenize in a cold buffer to lyse the cells.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the total protein concentration using a standard method (e.g., Bradford assay)[8].
-
-
Assay Setup (96-well format):
-
In each well, combine the prepared cell membranes (e.g., 2.5-10 µ g/well ), the G-protein inhibitor at various concentrations, and a specific GPCR agonist at a concentration that gives a submaximal response (EC80)[3].
-
Include control wells: "Basal" (no agonist), "Stimulated" (agonist, no inhibitor), and "Non-specific binding" (stimulated + excess unlabeled GTPγS).
-
Add GDP to the assay buffer to ensure G-proteins are in their inactive, GDP-bound state before the reaction begins[8].
-
-
Reaction:
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., final concentration of 400 pM) to all wells[8].
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) with gentle agitation.
-
-
Termination and Filtration:
-
Stop the reaction by rapidly filtering the contents of each well through a filter plate (e.g., glass fiber) using a cell harvester[3]. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter[3].
-
Subtract non-specific binding from all measurements.
-
Plot the percentage of inhibition of agonist-stimulated binding against the inhibitor concentration to determine the IC₅₀ value[3].
-
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Protocol 2: cAMP Measurement for Gαs and Gαi/o Coupled Receptors
This protocol describes how to measure changes in intracellular cyclic AMP (cAMP) levels, a key second messenger. Gαs activation stimulates adenylyl cyclase to produce cAMP, while Gαi/o activation inhibits it.[9][10]
Objective: To determine if an inhibitor can block agonist-induced changes in cAMP levels.
Methodology:
-
Cell Culture and Transfection:
-
Inhibitor and Agonist Treatment:
-
For Gαi-coupled GPCRs: Pre-incubate the cells with the inhibitor at various concentrations. Then, add forskolin (B1673556) (an adenylyl cyclase activator) along with the specific GPCR agonist. The goal is to measure the inhibitor's ability to block the agonist's attenuation of the forskolin-induced cAMP signal[3].
-
For Gαs-coupled GPCRs: Pre-incubate the cells with the inhibitor at various concentrations. Then, add the specific GPCR agonist to stimulate cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
After the stimulation period, lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Measure cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA[11][12]. These assays typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Convert the raw assay signal (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the inhibitor concentration to determine the IC₅₀ value.
-
Data Presentation: Common G-Protein Inhibitors
The table below summarizes common tool compounds used to inhibit specific G-protein families. Note that "selectivity" is relative, and off-target effects are possible, especially at higher concentrations.
| Inhibitor | Target Gα Family | Mechanism of Action | Typical Concentration | Key Considerations |
| Pertussis Toxin (PTX) | Gαi/o | ADP-ribosylates the Gα subunit, uncoupling it from the receptor.[9] | 50 - 200 ng/mL | Requires hours of pre-incubation; does not inhibit Gαz or Gαt.[13] |
| FR900359 (UBO-QIC) | Gαq/11 | Traps GDP in the nucleotide-binding pocket, preventing GTP exchange.[13] | 10 - 100 nM | Highly selective for Gαq/11 over other G-protein families.[13] |
| YM-254890 | Gαq/11 | Prevents the exchange of GDP for GTP on Gαq/11 subunits.[14] | 10 - 100 nM | Structurally distinct from FR900359 but with a similar mechanism.[14] |
| Suramin | Gαs (and others) | Prevents the interaction between the receptor and the G-protein. | 1 - 100 µM | Poor selectivity; acts as a pan-inhibitor at higher concentrations.[14] |
| BIM-46187 | Pan-Gα inhibitor | Binds directly to the Gα subunit, preventing its interaction with the GPCR.[14] | 10 - 100 µM | Useful tool for general G-protein inhibition, but lacks specificity.[14] |
Signaling Pathway Overview
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that detect extracellular signals and activate intracellular signaling pathways via heterotrimeric G-proteins.[15] The canonical activation cycle is a key target for therapeutic intervention.
Caption: Canonical G-protein signaling activation cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Inhibitory G Proteins and Regulators of G Protein Signaling in the in vivo Control of Heart Rate and Predisposition to Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 12. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Best practices for using PH-064 in long-term cell culture
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the use of PH-064 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. By blocking PI3K, it prevents the downstream activation of key signaling molecules such as Akt and mTOR, which are crucial for cell growth, proliferation, and survival. This targeted action makes this compound a valuable tool for studying cellular processes regulated by this pathway, particularly in cancer research.
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: The optimal concentration of this compound is highly cell-line dependent. We recommend starting with a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. A common starting range is between 0.1 µM and 10 µM. For long-term culture, it is advisable to use a concentration at or slightly above the IC50 value.
Q3: How often should the cell culture medium containing this compound be replaced?
A3: For long-term experiments, it is crucial to maintain a consistent concentration of the inhibitor. We recommend replacing the medium containing freshly diluted this compound every 48 to 72 hours. This ensures that the compound's activity remains stable and is not depleted from the medium over time.
Q4: Is this compound soluble in standard cell culture media?
A4: this compound is typically supplied as a stock solution in DMSO. It is soluble in standard cell culture media when diluted to typical working concentrations. However, it is critical to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells. Always prepare a series of dilutions to reach the final desired concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death or Toxicity | 1. This compound concentration is too high. 2. DMSO concentration is above the toxic threshold (>0.1%). 3. The cell line is highly sensitive to PI3K inhibition. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Ensure the final DMSO concentration in the medium is ≤0.1%. Prepare intermediate dilutions if necessary. 3. Consider using a lower concentration or a cell line with known resistance for comparison. |
| Loss of Inhibitor Efficacy Over Time | 1. Infrequent media changes leading to compound degradation or depletion. 2. Development of cellular resistance. | 1. Replace the media with fresh this compound every 48-72 hours. 2. Analyze downstream targets (e.g., phospho-Akt) via Western blot to confirm pathway inhibition. If resistance is suspected, consider combination therapies or alternative inhibitors. |
| Precipitation of this compound in Media | 1. Poor solubility at the desired concentration. 2. Improper dilution from the stock solution. | 1. Ensure the stock solution is fully dissolved before dilution. 2. Prepare working solutions by adding the this compound stock to a small volume of media first, mix thoroughly, and then add to the main culture vessel. Avoid "shock" precipitation. |
| Inconsistent Experimental Results | 1. Variability in cell seeding density. 2. Inconsistent timing of media changes and this compound addition. 3. Degradation of this compound stock solution. | 1. Maintain a consistent cell seeding density across all experiments. 2. Adhere to a strict schedule for all experimental steps. 3. Aliquot the this compound stock solution upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. |
Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |
| MCF-7 | Breast Cancer | 0.85 | 72 |
| A549 | Lung Cancer | 1.20 | 72 |
| U87 MG | Glioblastoma | 0.65 | 72 |
| PC-3 | Prostate Cancer | 2.50 | 72 |
Table 2: Recommended Concentration Ranges for Long-Term Culture
| Cell Line | IC50 (µM) | Recommended Long-Term Concentration (µM) |
| MCF-7 | 0.85 | 0.8 - 1.0 |
| A549 | 1.20 | 1.2 - 1.5 |
| U87 MG | 0.65 | 0.6 - 0.8 |
| PC-3 | 2.50 | 2.5 - 3.0 |
Key Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach and grow for 24 hours.
-
Compound Dilution: Prepare a 2X serial dilution of this compound in complete medium. A typical starting concentration for the dilution series is 20 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used in the experiment (e.g., 0.1%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions or the vehicle control. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results to calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Target Engagement (Phospho-Akt)
-
Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., 1X and 5X the IC50) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phospho-Akt to total Akt, which indicates the level of target inhibition by this compound.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: General workflow for long-term cell culture experiments with this compound.
Caption: Troubleshooting decision tree for high cell toxicity issues.
PH-064 dose-response curve analysis and interpretation
Welcome to the technical support center for PH-064. This resource provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of PRMT4 (also known as CARM1).[1] It functions as a non-competitive inhibitor, meaning it does not compete with the cofactor SAM or the substrate peptide for the binding pocket. By inhibiting the methyltransferase activity of PRMT4, this compound prevents the methylation of histone and non-histone proteins that are crucial for various cellular processes.[2]
Q2: What are the primary cellular effects of this compound in multiple myeloma (MM) cell lines?
A2: In multiple myeloma cell lines, this compound treatment has been shown to inhibit cell proliferation.[2][3] This anti-proliferative effect is associated with the induction of G1 phase cell cycle arrest.[2][3] Knockdown of CARM1 (the target of this compound) in MM cells has been linked to the activation of the p53 signaling pathway, which can lead to apoptosis.[4]
Q3: How selective is this compound for PRMT4?
A3: this compound demonstrates high selectivity for PRMT4 over other PRMT family members. In studies, the IC50 values against most other PRMTs were found to be greater than 10 µM, representing a selectivity of over 1000-fold compared to its potency against PRMT4.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: IC50 Values for this compound in Biochemical Assays
| Target Enzyme | Substrate | IC50 Value | Fold Selectivity vs. PRMT4 |
| PRMT4 (CARM1) | Histone H3 Peptide | < 10 nM | - |
| PRMT1 | - | > 10 µM | > 1000-fold |
| PRMT3 | - | > 10 µM | > 1000-fold |
| PRMT5 | - | > 10 µM | > 1000-fold |
| PRMT6 | - | 1.3 ± 0.4 µM | > 130-fold |
| PRMT7 | - | > 10 µM | > 1000-fold |
| PRMT8 | - | 8.1 ± 0.6 µM | > 810-fold |
| PRMT9 | - | > 10 µM | > 1000-fold |
Data represents typical values from radiometric methyltransferase assays.[1]
Table 2: IC50 Values for this compound in Cell-Based Assays (HEK293 Cells)
| Target Substrate | Cellular Effect Measured | IC50 Value |
| BAF155 | Inhibition of Dimethylation | 340 ± 30 nM |
| MED12 | Inhibition of Dimethylation | 43 ± 10 nM |
These values reflect the concentration of this compound required to inhibit the methylation of endogenous PRMT4 substrates within cells after a 3-day treatment period.[2]
Table 3: Hypothetical Dose-Response Data for this compound in an NCI-H929 Cell Proliferation Assay
| This compound Concentration (nM) | Percent Inhibition (%) |
| 0.1 | 2.5 |
| 1 | 8.1 |
| 10 | 25.3 |
| 50 | 48.9 |
| 100 | 65.7 |
| 250 | 85.2 |
| 500 | 94.6 |
| 1000 | 98.1 |
This table presents a representative dataset for illustrative purposes, consistent with reported anti-proliferative effects.
Experimental Protocols & Troubleshooting
Protocol 1: Biochemical IC50 Determination for this compound against PRMT4
This protocol outlines a radiometric assay to determine the potency of this compound in inhibiting PRMT4 enzymatic activity.
Methodology:
-
Reaction Mixture Preparation: Prepare a master mix containing reaction buffer (e.g., 20 mM Tris pH 8.0), a histone H3 peptide substrate, and S-[³H-methyl]-adenosyl-L-methionine (³H-SAM).
-
Compound Dilution: Perform a serial dilution of this compound in DMSO to create a range of concentrations (e.g., 0.01 nM to 10 µM). The final DMSO concentration in the assay should be kept low and consistent (e.g., ≤ 0.5%).
-
Enzyme Addition: Add recombinant human PRMT4 enzyme to the reaction mixture.
-
Initiate Reaction: Add the diluted this compound or vehicle (DMSO) to the enzyme/substrate mixture to start the reaction.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 1 hour).
-
Quenching: Stop the reaction by adding a quenching solution, such as 7.5 M guanidine (B92328) hydrochloride.
-
Detection: Transfer the mixture to a filter plate (e.g., 96-well FlashPlate) to capture the radiolabeled methylated peptide. Measure the counts per minute (CPM) using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Fit the dose-response data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.[1][5]
Workflow for determining the biochemical IC50 of this compound against PRMT4.
Protocol 2: Cell-Based Proliferation Assay
This protocol describes how to measure the effect of this compound on the proliferation of a multiple myeloma cell line (e.g., NCI-H929) using an ATP-based viability assay.
Methodology:
-
Cell Seeding: Plate MM cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to attach or acclimate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 3 to 6 days).
-
Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.
-
Detection: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control wells to calculate the percentage of inhibition. Plot the dose-response curve and determine the IC50 value using non-linear regression.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in IC50 Values Between Experiments | 1. Cell Passage Number: Cells at high passage numbers can have altered phenotypes and drug responses. 2. Inconsistent Seeding Density: The initial number of cells affects the final readout and apparent IC50. 3. Compound Instability: this compound may degrade in culture medium over long incubation periods. | 1. Use cells within a consistent, low passage number range. Thaw a new vial from a cell bank regularly.[6] 2. Ensure a homogenous cell suspension before and during plating. Optimize and maintain a consistent seeding density.[6] 3. Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock.[6] |
| Incomplete or Flat Dose-Response Curve | 1. Incorrect Dose Range: The concentrations tested may be too high or too low to define the sigmoidal portion of the curve. 2. Low Compound Potency in Assay: The compound may be less effective in the specific cell line or under the chosen assay conditions. 3. Assay Insensitivity: The chosen endpoint (e.g., viability assay) may not be sensitive enough to detect the compound's effect. | 1. Perform a wide range-finding experiment (e.g., log dilutions from 1 nM to 100 µM) to identify the active concentration range. 2. Confirm the activity of the this compound stock solution in a biochemical assay. Extend the drug incubation time if appropriate for the experiment.[6] 3. Consider using a more sensitive assay (e.g., a direct measure of apoptosis or cell cycle analysis).[6] |
| High Variability Between Replicate Wells | 1. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, affecting cell growth. 2. Inconsistent Pipetting: Inaccurate or inconsistent dispensing of cells or compound. 3. Compound Precipitation: this compound may precipitate at high concentrations in aqueous media. | 1. Avoid using the outer wells of the plate. Fill them with sterile PBS or media to create a humidity barrier.[6] 2. Use calibrated pipettes and ensure proper mixing of cell suspensions and compound dilutions. 3. Visually inspect dilutions for precipitation. If observed, sonication or gentle warming may help redissolve the compound. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).[6] |
| Calculated IC50 is Outside the Tested Concentration Range | 1. Incomplete Curve: Not enough data points at the top or bottom plateau of the curve. | 1. Extend the range of concentrations tested to ensure the curve flattens at both the top and bottom. Constrain the top and bottom of the curve to control values (0% and 100% inhibition) during curve fitting if appropriate.[5] |
This compound Signaling Pathway in Multiple Myeloma
This compound inhibits PRMT4, which plays a role in transcriptional regulation. In multiple myeloma, inhibiting PRMT4 (CARM1) can activate the p53 tumor suppressor pathway. This leads to the transcription of genes that halt the cell cycle in the G1 phase and can ultimately induce apoptosis (programmed cell death), thereby reducing the proliferation of cancer cells.
This compound inhibits PRMT4, leading to p53 activation and reduced MM cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Controlling for PH-064 Cytotoxicity in Cell-Based Assays
A Note on Nomenclature: Current scientific literature primarily refers to the compound of interest as TP-064 , a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1). This guide will proceed under the assumption that PH-064 and TP-064 are the same compound.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for potential cytotoxicity of this compound in cell-based assays.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound.
Q1: What is the known mechanism of action of this compound (TP-064)?
A1: this compound (TP-064) is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2][3] It functions by inhibiting the methyltransferase activity of PRMT4. This inhibition can lead to G1 phase cell cycle arrest in certain cancer cell lines, such as multiple myeloma.[1][2]
Q2: How do I distinguish between cytotoxicity and a cytostatic effect with this compound?
A2: This is a critical distinction. A cytotoxic effect results in direct cell death, while a cytostatic effect inhibits cell proliferation without immediately killing the cells.[4] Since this compound is known to cause cell cycle arrest, it's crucial to determine which effect is predominant.[1][2]
-
To differentiate:
-
Cell Counting Assays: Directly count viable cells over time (e.g., using a hemocytometer with trypan blue exclusion). A cytostatic agent will result in a plateau of cell numbers, whereas a cytotoxic agent will cause a decrease in the number of viable cells compared to the initial seeding density.
-
Real-Time Cell Analysis: Systems like the RTCA can monitor cell proliferation in real-time, providing distinct kinetic profiles for cytotoxic and cytostatic effects.[5]
-
Multiplexed Assays: Combine a viability assay (e.g., MTT, which measures metabolic activity) with a cytotoxicity assay (e.g., LDH release, which measures membrane integrity). A decrease in MTT reduction without a corresponding increase in LDH release may suggest a cytostatic effect.
-
Q3: I am observing high variability between my replicate wells treated with this compound. What are the common causes and solutions?
A3: High variability is a common issue in cell-based assays and can obscure the true effect of your compound.[6][7]
| Potential Cause | Troubleshooting Recommendation |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Gently mix the cell suspension between seeding replicates to prevent cell settling. |
| Pipetting Errors | Use calibrated pipettes and maintain a consistent technique. For improved accuracy with small volumes, consider using a multi-channel pipette.[7] |
| Edge Effects | The outer wells of a microplate are susceptible to evaporation, which can alter media and compound concentrations. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[8] |
| This compound Precipitation | Visually inspect wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Incomplete Reagent Mixing | After adding assay reagents, ensure thorough but gentle mixing. For example, in an MTT assay, ensure the formazan (B1609692) crystals are fully dissolved.[7] |
Q4: My untreated control cells (vehicle only) are showing low viability or signs of stress. What should I do?
A4: Healthy control cells are fundamental for reliable data.
| Potential Cause | Troubleshooting Recommendation |
| Cell Culture Health | Ensure cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., Mycoplasma).[7] Do not use cells that are over-confluent or have been in culture for too many passages. |
| Solvent Toxicity | The vehicle used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations.[5] Run a vehicle control with a range of solvent concentrations to determine the maximum non-toxic concentration for your specific cell line. |
| Seeding Density | Seeding cells too sparsely or too densely can lead to poor health. Optimize the seeding density for your cell line and the duration of the assay. |
| Incubation Conditions | Ensure proper incubator conditions (temperature, humidity, CO2 levels) are maintained throughout the experiment. |
Q5: How do I control for potential interference of this compound with my assay readout?
A5: Some chemical compounds can directly interfere with assay chemistries.
| Potential Cause | Troubleshooting Recommendation |
| Compound Color | If this compound has a color, it can interfere with absorbance-based assays.[7] Include a "compound-only" control (media + this compound, no cells) and subtract this background absorbance from your experimental wells. |
| Reducing/Oxidizing Properties | This compound could potentially reduce or oxidize assay reagents (e.g., MTT tetrazolium salts). To test for this, add this compound to cell-free media with the assay reagent and observe if a color change occurs.[9] |
| Fluorescence Interference | If using a fluorescence-based assay, check if this compound is fluorescent at the excitation/emission wavelengths of your assay. Run a "compound-only" control to measure any background fluorescence. |
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Materials:
-
Cells in culture
-
96-well clear flat-bottom plates
-
Complete culture medium
-
This compound stock solution
-
Vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control and a positive control (e.g., a known cytotoxic agent).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7]
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
2. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity and cytotoxicity.
-
Materials:
-
Cells in culture
-
96-well clear flat-bottom plates
-
Complete culture medium
-
This compound stock solution
-
Vehicle (e.g., DMSO)
-
Lysis Buffer (e.g., 1% Triton X-100 in PBS)
-
Commercially available LDH assay kit
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound and controls (vehicle and a no-cell background control).
-
Include a "maximum LDH release" control by treating some wells with Lysis Buffer.[8]
-
Incubate the plate for the desired exposure time.
-
After incubation, carefully collect the supernatant from each well and transfer it to a new 96-well plate.
-
Follow the manufacturer's instructions for the LDH assay kit to add the reaction mixture and measure the absorbance.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Visualizations
References
- 1. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Handling PH-064 Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle precipitation issues encountered with the small molecule inhibitor PH-064 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
A1: Precipitation of this compound is a common issue stemming from its likely low solubility in water.[1][2] Like many small molecule inhibitors, this compound is hydrophobic, meaning it does not dissolve well in water-based solutions.[2] The problem is often observed when a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous environment.[1][2] This rapid change in solvent polarity causes the compound to "crash out" of the solution, forming a visible precipitate.[1][3]
Q2: I dissolved this compound in DMSO, but it still precipitates upon dilution in my aqueous solution. Why?
A2: While DMSO is an effective solvent for many organic compounds, its ability to keep this compound in solution is significantly reduced upon dilution in an aqueous medium.[2] When the DMSO stock is added to your buffer or media, the DMSO disperses, and the local concentration of the organic solvent around the this compound molecules drops sharply. If the final concentration of this compound exceeds its solubility limit in the aqueous solution, it will precipitate.[2]
Q3: Can the composition of my cell culture medium or the presence of serum affect this compound precipitation?
A3: Yes, both the medium formulation and the presence of serum can impact the solubility of this compound. Different media have varying concentrations of salts and amino acids, which can alter the ionic strength and pH, thereby influencing the compound's solubility.[2] Serum contains proteins like albumin that can bind to hydrophobic compounds, which can, in some cases, increase their apparent solubility in the medium.[2]
Q4: My this compound solution was initially clear but became cloudy over time in the incubator. What is happening?
A4: This delayed precipitation can be due to several factors. Temperature fluctuations within the incubator can affect solubility.[1][2] The compound may also be unstable in the culture medium at 37°C over extended periods.[2] Another possibility is the evaporation of the medium, which would increase the concentration of this compound, potentially beyond its solubility limit.[2]
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow this troubleshooting workflow:
Caption: A logical workflow for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in an appropriate solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution of a compound with a molecular weight of 400 g/mol , weigh out 4 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the tube thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of Working Solution using Serial Dilution
Objective: To prepare a final working solution of this compound in an aqueous medium while minimizing precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Anhydrous DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform an intermediate dilution in DMSO. For example, to achieve a final concentration of 10 µM, first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.[1]
-
Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).[2]
-
Add the final diluted DMSO solution to the pre-warmed aqueous solution at a ratio that results in a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1%.[1] For a 10 µM final concentration from a 1 mM intermediate stock, you would perform a 1:100 dilution (e.g., 10 µL of 1 mM stock into 990 µL of medium).
-
Mix gently by inverting the tube or pipetting up and down.
-
Always include a vehicle control in your experiments with the same final concentration of DMSO.
Caption: Serial dilution workflow for preparing a this compound working solution.
Quantitative Data
The solubility of a compound like this compound is highly dependent on the pH of the aqueous solution. While specific data for this compound is not available, the following table provides a hypothetical example of how pH can influence solubility.
| pH of Aqueous Buffer | Maximum Solubility of this compound (µM) |
| 5.0 | 50 |
| 6.0 | 25 |
| 7.0 | 10 |
| 7.4 | 5 |
| 8.0 | 2 |
Note: This data is hypothetical and for illustrative purposes only. The actual solubility of this compound should be determined experimentally.
The solubility of weakly acidic or basic compounds can be significantly influenced by pH.[5][6] For a weakly basic compound, solubility typically increases as the pH decreases, while for a weakly acidic compound, solubility increases as the pH rises.[3][7]
Advanced Strategies
1. pH Modification: Based on the chemical properties of this compound (if it has acidic or basic functional groups), adjusting the pH of your aqueous solution may improve its solubility.[3][5] However, ensure the chosen pH is compatible with your experimental system (e.g., does not harm cells or inhibit enzyme activity).[3]
2. Use of Co-solvents: In some acellular assays, the addition of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) to the aqueous buffer can enhance the solubility of hydrophobic compounds.[1] It is critical to test the compatibility of any co-solvent with your experiment, as they can affect biological outcomes.
3. Sonication: Brief sonication can sometimes help to dissolve small precipitates that have formed in the working solution.[4] However, this may only be a temporary solution if the compound is in a supersaturated state.
By following these guidelines, researchers can minimize and troubleshoot precipitation issues with this compound, leading to more reliable and reproducible experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. arhivzatehnickenauke.com [arhivzatehnickenauke.com]
- 6. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]
- 7. pH-Induced precipitation behavior of weakly basic compounds: determination of extent and duration of supersaturation using potentiometric titration and correlation to solid state properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PH-064 In Vitro Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro cell permeability experiments with the hypothetical small molecule, PH-064.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a novel small molecule inhibitor currently under investigation. Its primary mechanism of action is believed to be the inhibition of a critical intracellular kinase involved in proliferative signaling pathways. Achieving sufficient intracellular concentrations of this compound is crucial for its therapeutic efficacy, making cell permeability a key factor in its development.
Q2: What are the initial assays to determine the cell permeability of this compound?
To begin assessing the cell permeability of this compound, a tiered approach is recommended. The two most common initial in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[1]
-
PAMPA: This cell-free assay is a high-throughput method that predicts a compound's ability to passively diffuse across a lipid membrane.[1][2] It is an excellent first screen to evaluate the intrinsic passive permeability of this compound.[1]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[3] It provides an apparent permeability coefficient (Papp) and can also reveal if a compound is subject to active efflux by transporters.[3]
Q3: What key physicochemical properties of this compound influence its cell permeability?
The cell permeability of a small molecule like this compound is governed by several of its physicochemical properties. Key factors include:
-
Lipophilicity (LogP): A balanced lipophilicity is essential. While a certain degree of lipophilicity is necessary to enter the cell's lipid bilayer, excessively high lipophilicity can cause the compound to be retained within the membrane.[4][5]
-
Polar Surface Area (PSA): PSA is a measure of the surface sum over all polar atoms in a molecule. Generally, a lower PSA is associated with better cell permeability.
-
Molecular Weight: Smaller molecules tend to permeate cell membranes more readily than larger ones.[6]
-
Solubility: Adequate aqueous solubility is necessary for the compound to be available at the cell surface for absorption.[5]
Troubleshooting Guide
This section provides practical advice for specific issues you may encounter during your experiments with this compound.
Issue 1: Low Permeability Observed in the PAMPA Assay.
If this compound exhibits low permeability in the PAMPA assay, it suggests that the issue lies with its intrinsic capacity for passive diffusion.
-
Possible Cause: Suboptimal physicochemical properties.
-
Troubleshooting Steps:
-
Analyze Physicochemical Properties: Evaluate the LogP, PSA, and molecular weight of this compound. If these fall outside the desirable range for good permeability, medicinal chemistry efforts may be needed for optimization.[1]
-
Assess Solubility: Ensure that this compound is fully dissolved in the assay buffer. Poor solubility can be misinterpreted as low permeability.[7] Consider using co-solvents like DMSO, but be mindful of their potential effects on the artificial membrane.[8]
-
Issue 2: Low Apical to Basolateral (A→B) Permeability in the Caco-2 Assay.
Low permeability in the Caco-2 A→B assay indicates poor absorption across the epithelial-like barrier.
-
Possible Cause 1: Poor Passive Permeability.
-
Troubleshooting: If not already done, perform a PAMPA assay to confirm if passive diffusion is the limiting factor.[1]
-
-
Possible Cause 2: Active Efflux.
-
Troubleshooting:
-
Determine the Efflux Ratio: Conduct a bi-directional Caco-2 assay by measuring both apical to basolateral (A→B) and basolateral to apical (B→A) transport. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests that this compound is a substrate for efflux pumps.
-
Use Efflux Pump Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to see if the A→B permeability of this compound increases.[8]
-
-
Issue 3: Low Intracellular Concentration in Cellular Uptake Assays.
Direct measurement of intracellular this compound levels may be low, indicating poor accumulation within the cell.
-
Possible Cause 1: Low Influx.
-
Troubleshooting:
-
Increase Incubation Time and Concentration: Systematically vary the incubation time and concentration of this compound to determine if uptake is time- or concentration-dependent.
-
Use Permeation Enhancers: Co-administer this compound with agents that can transiently increase membrane permeability.[7] However, it is crucial to first assess the cytotoxicity of these enhancers on your specific cell line.[3]
-
-
-
Possible Cause 2: Active Efflux.
-
Troubleshooting: As with the Caco-2 assay, utilize efflux pump inhibitors during the cellular uptake experiment to see if the intracellular concentration of this compound increases.[8]
-
-
Possible Cause 3: Poor Solubility in Media.
-
Troubleshooting: Ensure this compound is completely dissolved in the cell culture media. Precipitation will lead to a lower effective concentration available for uptake.[7]
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Reference Compounds
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |
| This compound | 450.5 | 3.8 | 85.2 |
| Warfarin (High Permeability) | 308.3 | 3.0 | 77.8 |
| Atenolol (Low Permeability) | 266.3 | 0.2 | 92.9 |
Table 2: In Vitro Permeability Data for this compound
| Assay | Condition | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| PAMPA | pH 7.4 | 0.8 | N/A |
| Caco-2 | A→B | 0.5 | 5.2 |
| Caco-2 | B→A | 2.6 | |
| Caco-2 with Efflux Inhibitor | A→B | 2.1 | 1.1 |
| Caco-2 with Efflux Inhibitor | B→A | 2.3 |
Experimental Protocols
1. Caco-2 Permeability Assay Protocol
This protocol provides a general framework for assessing the permeability of this compound across Caco-2 cell monolayers.[1]
-
Cell Culture:
-
Monolayer Integrity Check:
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with glucose).[1]
-
Add the dosing solution containing this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.[1]
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and analyze the concentration of this compound.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Follow the same procedure, but add the this compound solution to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.
-
2. Cellular Uptake Assay Protocol
This protocol outlines a method for quantifying the intracellular accumulation of this compound.
-
Cell Plating:
-
Plate the cells of interest in a multi-well plate (e.g., 24-well or 96-well) and grow to the desired confluency.
-
-
Compound Incubation:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Add the test compound, this compound, at various concentrations and incubate for different time points at 37°C.[1]
-
-
Cell Lysis:
-
After incubation, wash the cells multiple times with ice-cold PBS to remove any extracellular compound.[1]
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification:
-
Analyze the cell lysate to determine the intracellular concentration of this compound using an appropriate analytical method (e.g., LC-MS/MS).
-
Normalize the intracellular concentration to the total protein content of the cell lysate.
-
Visualizations
Caption: Cellular uptake and efflux pathways of this compound.
Caption: Troubleshooting workflow for low in vitro cell permeability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Negative controls for experiments with BIM-46187
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BIM-46187 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure the robust design and interpretation of studies involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BIM-46187?
A1: BIM-46187 is an inhibitor of heterotrimeric G-protein signaling.[1][2] It functions by directly binding to the Gα subunit of the G-protein complex.[3][4][5] This binding event prevents the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), which is a critical step in G-protein activation.[3][4] By locking the Gα subunit in an inactive state, BIM-46187 effectively blocks downstream signaling cascades initiated by G-protein coupled receptors (GPCRs).[3][6] While sometimes referred to as a pan-G-protein inhibitor, some studies have shown it can exhibit preferential silencing of Gαq signaling depending on the cellular context.[5][7]
Q2: I thought BIM-46187 was a pan-Trk inhibitor. Is this correct?
A2: This is a common misconception. The scientific literature consistently characterizes BIM-46187 as an inhibitor of heterotrimeric G-protein signaling, not as a pan-Trk (Tropomyosin receptor kinase) inhibitor. It is crucial to base your experimental design, including the selection of negative controls, on its activity as a G-protein signaling inhibitor.
Q3: What is the relationship between BIM-46187 and BIM-46174?
A3: BIM-46174 is the monomeric form of the inhibitor, while BIM-46187 is a more stable, disulfide-bridged dimer of BIM-46174.[4][7] Both compounds inhibit G-protein signaling by targeting the Gα subunit.[4][7] BIM-46187 is often used in studies due to its increased chemical stability.[7]
Troubleshooting Guide
Unexpected or Off-Target Effects
Issue: I am observing a cellular phenotype that does not seem to be related to G-protein signaling after treatment with BIM-46187.
Troubleshooting Steps:
-
Confirm Target Engagement:
-
Western Blot: Probe for downstream effectors of G-protein signaling pathways known to be active in your cell line. For example, assess the phosphorylation status of key proteins in pathways regulated by Gαs (e.g., CREB), Gαq (e.g., PLC, PKC), or Gαi (e.g., inhibition of adenylyl cyclase). A decrease in the activation of these pathways upon BIM-46187 treatment would support on-target activity.
-
Second Messenger Assays: Measure the levels of second messengers such as cyclic AMP (cAMP) for Gαs/Gαi-coupled receptors or inositol (B14025) phosphates (IP) for Gαq-coupled receptors.[6] BIM-46187 should inhibit agonist-induced changes in these second messengers.[3][6]
-
-
Dose-Response Analysis:
-
Perform a dose-response curve for BIM-46187 in your assay. If the unexpected phenotype only occurs at very high concentrations, it is more likely to be an off-target effect. Correlate the concentration at which you observe the phenotype with the IC50 for G-protein inhibition in your system.
-
-
Use a Structurally Unrelated G-protein Inhibitor:
-
Treat your cells with a different class of G-protein inhibitor that has a distinct chemical structure from BIM-46187. If this unrelated inhibitor reproduces the same phenotype, it is more likely to be a result of G-protein inhibition.
-
Choosing Appropriate Negative Controls
A critical aspect of experiments with any inhibitor is the inclusion of proper negative controls to ensure that the observed effects are due to the specific inhibition of the intended target.
Q4: What are the essential negative controls for an experiment using BIM-46187?
A4: To validate the specificity of your results, you should include a multi-faceted negative control strategy. The following table outlines key negative controls and their purpose.
| Control Type | Description | Purpose |
| Vehicle Control | Treat cells with the same solvent used to dissolve BIM-46187 (e.g., DMSO) at the same final concentration. | To control for any effects of the solvent on the experimental system. |
| Structurally Similar Inactive Analog | Use a molecule that is structurally related to BIM-46187 but does not inhibit G-protein signaling. While a commercially available, validated inactive analog for BIM-46187 is not widely documented, if one is identified or synthesized, it would be the ideal negative control. | To demonstrate that the observed effects are due to the specific chemical structure and activity of BIM-46187 and not just a general effect of a similar molecule. |
| Rescue Experiment | Transfect cells with a constitutively active mutant of a Gα subunit (e.g., Gαq-Q209L). This mutant is GTP-bound and signals independently of GPCR activation. | To show that the effects of BIM-46187 are upstream of Gα activation. If BIM-46187 inhibits signaling from the constitutively active mutant, it suggests a non-canonical or off-target effect. |
| G-protein Independent Pathway Activation | Stimulate a signaling pathway in your cells that does not rely on G-protein signaling. For example, directly activate protein kinase C (PKC) with a phorbol (B1677699) ester like PMA, or use a calcium ionophore like A23187 to increase intracellular calcium.[3] | To demonstrate that BIM-46187 does not non-specifically inhibit downstream cellular processes. BIM-46187 should not block the effects of these G-protein independent stimuli.[3] |
Experimental Protocols
Protocol: Validating On-Target Activity of BIM-46187 using a cAMP Assay
This protocol is designed to confirm that BIM-46187 inhibits Gαs- and Gαi-mediated signaling.
-
Cell Culture: Plate cells expressing a Gαs-coupled receptor (e.g., β2-adrenergic receptor) and a Gαi-coupled receptor (e.g., µ-opioid receptor) in a 96-well plate and grow to 80-90% confluency.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of BIM-46187 or vehicle control for 1-2 hours.
-
Agonist Stimulation:
-
To measure Gαs activation, stimulate the cells with a known agonist for the Gαs-coupled receptor (e.g., isoproterenol).
-
To measure Gαi activation, first stimulate the cells with an agent that increases basal cAMP levels (e.g., forskolin) and then co-stimulate with an agonist for the Gαi-coupled receptor (e.g., DAMGO).
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the BIM-46187 concentration to determine the IC50 value.
Expected Outcome: BIM-46187 should decrease agonist-induced cAMP production in cells expressing the Gαs-coupled receptor and should reverse the agonist-mediated decrease in forskolin-stimulated cAMP levels in cells expressing the Gαi-coupled receptor.
Visualizing Experimental Logic and Signaling Pathways
To aid in the conceptual understanding of experimental design and the mechanism of action of BIM-46187, the following diagrams are provided.
Caption: Mechanism of BIM-46187 action on G-protein signaling.
Caption: Logic diagram for negative controls in BIM-46187 experiments.
References
- 1. The novel inhibitor of the heterotrimeric G-protein complex, BIM-46187, elicits anti-hyperalgesic properties and synergizes with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular targeting of Gα and Gβγ subunits: a potential approach for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. A Cell-Permeable Inhibitor to Trap Gαq Proteins in the Empty Pocket Conformation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing PH-064 degradation during storage and handling
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of compound PH-064 during storage and handling. Please follow these recommendations to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The compound can degrade in the presence of moisture. This is a critical factor for both the solid, lyophilized powder and for solutions prepared in aqueous buffers.
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can induce chemical changes and compromise the compound's purity and activity.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure maximum stability, adhere strictly to the storage conditions outlined in the table below. Unopened vials of lyophilized this compound should be stored desiccated and protected from light.
Q3: How can I visually identify potential degradation of my this compound sample?
A3: While analytical confirmation is always necessary, visual cues can indicate potential degradation. For the solid powder, any change from a white, crystalline appearance to a yellowish or clumpy state is a concern. For solutions, the development of cloudiness or a color change from clear to yellow suggests degradation.
Q4: I need to prepare a stock solution in DMSO. How should I store it?
A4: this compound is relatively stable in anhydrous DMSO. Prepare the stock solution, aliquot it into smaller volumes in amber or foil-wrapped tubes to prevent light exposure, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as introducing atmospheric moisture during handling can initiate hydrolysis. See Table 2 for detailed stability data.
Troubleshooting Guide
Q5: My recent experimental results using this compound are inconsistent and show lower-than-expected activity. Could this be a degradation issue?
A5: Yes, inconsistent or diminished activity is a common symptom of compound degradation. Use the following workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Q6: I see additional peaks in my HPLC/LC-MS chromatogram for a freshly prepared sample. What could they be?
A6: The appearance of new peaks, especially those with different retention times than the parent this compound compound, strongly indicates the presence of degradants. These are most likely hydrolysis or photodegradation products. Refer to Table 3 for information on common degradants and use the Forced Degradation protocol to help identify them. Ensure your preparation process (e.g., weighing, dissolution) is performed quickly and with minimal light exposure.
Q7: My lyophilized this compound powder appears slightly yellow and clumped, but it is a new vial. Is it safe to use?
A7: No. A change in the physical appearance of the lyophilized powder is a strong indicator that the vial's integrity has been compromised, likely allowing moisture to enter. Do not use this vial. Please contact technical support for a replacement and provide the lot number.
Data & Protocols
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Humidity | Light Condition | Recommended Duration |
|---|---|---|---|---|
| Lyophilized Powder | -20°C | Desiccated | In Dark (Amber Vial) | Up to 24 months |
| Lyophilized Powder | 4°C | Desiccated | In Dark (Amber Vial) | Up to 3 months |
| Stock in Anhydrous DMSO | -80°C | N/A | In Dark (Amber Tube) | Up to 6 months |
| Stock in Anhydrous DMSO | -20°C | N/A | In Dark (Amber Tube) | Up to 1 month |
| Working Solution (Aqueous Buffer) | 4°C | N/A | In Dark (Amber Tube) | < 24 hours |
Table 2: Stability of this compound in Common Solvents After 48 Hours
| Solvent | Temperature | Purity Remaining (%) | Notes |
|---|---|---|---|
| Anhydrous DMSO | 25°C (Room Temp) | 98.5% | Prepare fresh for best results. |
| Anhydrous DMSO | 4°C | 99.1% | Stable for short-term storage. |
| PBS (pH 7.4) | 25°C (Room Temp) | 85.2% | Significant hydrolysis observed. |
| PBS (pH 7.4) | 4°C | 92.5% | Use immediately after preparation. |
| Ethanol | 25°C (Room Temp) | 99.0% | Suitable for some applications. |
Table 3: Common Degradants of this compound Identified by LC-MS
| Degradant ID | Formation Condition | Typical Mass Shift | Identification Method |
|---|---|---|---|
| This compound-H1 | Hydrolytic (Aqueous, Acidic) | +18 Da | HPLC, LC-MS |
| This compound-H2 | Hydrolytic (Aqueous, Basic) | +18 Da | HPLC, LC-MS |
| This compound-P1 | Photolytic (UVA/UVB Light) | -2 Da | HPLC, LC-MS |
| this compound-O1 | Oxidative (H₂O₂) | +16 Da | HPLC, LC-MS |
Key Degradation Pathways
The diagram below illustrates the main degradation routes for this compound. Protecting the compound from moisture and light is paramount to maintaining its integrity.
Caption: Primary degradation pathways of this compound.
Experimental Protocols
Protocol 1: HPLC-UV Method for Assessing this compound Purity
This protocol provides a standard method for determining the purity of this compound and detecting common degradants.
-
Instrumentation & Columns:
-
HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.
-
Dilute to a final concentration of 50 µg/mL with 50:50 Water:Acetonitrile.
-
-
Analysis:
-
Calculate purity using the area percentage method: Purity % = (Area of this compound Peak / Total Area of All Peaks) * 100. The expected retention time for this compound is approximately 8.5 minutes.
-
Protocol 2: Forced Degradation Study Workflow
This study exposes this compound to harsh conditions to intentionally produce degradants, which helps in identifying potential stability issues and validating the stability-indicating power of the analytical method.
Caption: Experimental workflow for a forced degradation study of this compound.
Technical Support Center: Interpreting Unexpected Results with PH-064 (TP-064) Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with the potent and selective PRMT4 inhibitor, PH-064 (TP-064). The following resources are designed to help you interpret your data, identify potential causes for unexpected outcomes, and guide you toward appropriate follow-up experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TP-064) and its expected cellular effect?
A1: this compound is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2][3] It acts as a non-competitive inhibitor of PRMT4's methyltransferase activity.[1] In sensitive cancer cell lines, such as a subset of multiple myeloma lines, the primary expected outcome of this compound treatment is the inhibition of cell proliferation and an arrest of the cell cycle in the G1 phase.[1][2][4][5] This is a direct result of inhibiting the methylation of PRMT4 substrates, which are involved in transcriptional regulation and other cellular processes.[1][6]
Q2: Is a negative control available for this compound (TP-064)?
A2: Yes, a structurally similar but biologically inactive analog, TP-064N, is available and serves as an excellent negative control.[1][5] It is highly recommended to include TP-064N in your experiments to confirm that the observed cellular effects are specifically due to the inhibition of PRMT4.[1]
Q3: What are the known off-target effects of this compound (TP-064)?
A3: this compound is highly selective for PRMT4. However, at higher concentrations, some activity against other methyltransferases has been observed. The most significant off-target activity is against PRMT6, though with a much lower potency.[1][3] It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.[1]
Troubleshooting Unexpected Results
Scenario 1: Unexpected Cell Death or Apoptosis Instead of G1 Arrest
Q: My cells are undergoing apoptosis at concentrations of this compound that are reported to induce G1 arrest. Why is this happening and how can I investigate it?
A: While G1 arrest is the most commonly reported phenotype, the cellular response to PRMT4 inhibition can be highly context-dependent.[4] Apoptosis has been observed in some cancer cell lines following PRMT4 inhibition.[7][8]
Possible Causes and Troubleshooting Steps:
-
Cell-Type Specific Response: The genetic and epigenetic landscape of your cell line may prime it for apoptosis upon PRMT4 inhibition. PRMT4 plays complex, sometimes opposing roles in cell survival and apoptosis depending on the cellular context.[8]
-
Troubleshooting: Confirm apoptosis using established markers.
-
Annexin V/Propidium Iodide (PI) Staining: Perform flow cytometry analysis to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Western Blot for Apoptosis Markers: Probe for cleaved caspase-3, cleaved PARP, and changes in the expression of Bcl-2 family proteins.
-
-
-
High Inhibitor Concentration: The concentration of this compound you are using may be too high for your specific cell line, leading to off-target effects or pushing the cells past a reversible cell cycle arrest into an apoptotic program.
-
Troubleshooting: Perform a detailed dose-response curve.
-
IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) for cell proliferation in your cell line.
-
Concentration-Effect Study: Treat cells with a range of concentrations around the IC50 and analyze for both cell cycle arrest and apoptosis markers at each concentration.
-
-
-
Experimental Variables: Factors such as cell density, media composition, and serum concentration can influence cellular responses to drug treatment.
-
Troubleshooting: Standardize your experimental conditions.
-
Consistent Seeding Density: Ensure you are using the same cell seeding density across all experiments.
-
Media and Serum Quality: Use a consistent lot of media and serum, as variations can affect cell health and drug sensitivity.
-
-
Scenario 2: Lack of Effect in a Cell Line Expected to be Sensitive
Q: I am not observing any anti-proliferative effect or G1 arrest in a cell line that has been reported to be sensitive to this compound. What should I do?
A: This is a common issue that can arise from several factors, ranging from the integrity of the compound to the specific characteristics of your cell line.[9]
Possible Causes and Troubleshooting Steps:
-
Compound Integrity: The this compound may have degraded due to improper storage or handling.
-
Troubleshooting: Verify the integrity of your this compound stock.
-
Proper Storage: Ensure the compound is stored at -20°C or -80°C as a solid or in a suitable solvent (e.g., DMSO) in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Fresh Stock Preparation: Prepare a fresh stock solution from solid compound.
-
-
-
Cell Line Authenticity and Health: The cell line you are using may have acquired resistance, be misidentified, or be unhealthy.
-
Troubleshooting: Authenticate and check the health of your cell line.
-
STR Profiling: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.
-
Mycoplasma Testing: Regularly test your cells for mycoplasma contamination.
-
Monitor Growth Rate: Ensure the doubling time of your cells is consistent with what is expected for that cell line.
-
-
-
Suboptimal Experimental Conditions: The treatment duration or assay endpoint may not be optimal for observing the effects of this compound in your system.
-
Troubleshooting: Optimize your assay parameters.
-
Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for observing an anti-proliferative effect.
-
Cell Seeding Density: Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
-
Scenario 3: Unexpected Changes in Cellular Morphology or Signaling Pathways
Q: I am observing changes in cell morphology (e.g., cell spreading, cytoskeletal changes) or the activation of an unexpected signaling pathway after this compound treatment. How do I interpret this?
A: PRMT4 has a broad range of non-histone substrates and is involved in diverse cellular processes beyond transcription, including RNA splicing and signal transduction.[10][11] Therefore, unexpected phenotypes are plausible.
Possible Causes and Troubleshooting Steps:
-
On-Target Effect on a Novel Substrate: this compound's inhibition of PRMT4 may be affecting a previously uncharacterized substrate involved in regulating cell morphology or the observed signaling pathway.
-
Troubleshooting: Investigate the link between PRMT4 and the observed phenotype.
-
Literature Search: Conduct a thorough literature search for any known connections between PRMT4 and the observed morphological changes or signaling pathway.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): Perform an IP for PRMT4 followed by mass spectrometry to identify novel interacting proteins and potential substrates in your cell line.
-
Western Blot Analysis: Use a panel of antibodies to probe for changes in key proteins related to the observed phenotype (e.g., cytoskeletal proteins, key kinases in the activated pathway).
-
-
-
Off-Target Effects: At higher concentrations, this compound may be inhibiting other kinases or enzymes, leading to the observed phenotype.
-
Troubleshooting: Rule out off-target effects.
-
Dose-Response: Determine if the unexpected phenotype is dose-dependent and if it occurs at concentrations significantly higher than the IC50 for PRMT4 inhibition.
-
Use of Negative Control: Compare the effects of this compound with the inactive control, TP-064N. The unexpected phenotype should not be observed with the negative control.
-
Orthogonal Approach: Use a structurally different PRMT4 inhibitor or siRNA/shRNA knockdown of PRMT4 to see if the same phenotype is reproduced.
-
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound (TP-064)
| Target Enzyme | IC50 Value | Fold Selectivity vs. PRMT4 | Reference |
| PRMT4 (CARM1) | < 10 nM | - | [3] |
| PRMT6 | 1.3 ± 0.4 µM | > 130-fold | [3] |
| PRMT8 | 8.1 ± 0.6 µM | > 810-fold | [3] |
| PRMT1 | > 10 µM | > 1000-fold | [3] |
| PRMT3 | > 10 µM | > 1000-fold | [3] |
| PRMT5 | > 10 µM | > 1000-fold | [3] |
| PRMT7 | > 10 µM | > 1000-fold | [3] |
| PRMT9 | > 10 µM | > 1000-fold | [3] |
| 24 Other PKMTs & DNMTs | > 10 µM | > 1000-fold | [3] |
Table 2: Cellular Activity of this compound (TP-064) in HEK293 Cells
| Cellular Substrate | Assay Type | IC50 Value | Reference |
| BAF155 Dimethylation | Western Blot | 340 ± 30 nM | [5] |
| MED12 Dimethylation | Western Blot | 43 ± 10 nM | [5] |
Key Experimental Protocols
Western Blotting for Protein Expression and Signaling Pathway Analysis
-
Sample Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Visualization:
Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Harvest and Fixation:
-
Staining:
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.
-
Apoptosis Detection using Annexin V and PI Staining
-
Cell Preparation:
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[21]
-
-
Staining:
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer and analyze the samples immediately by flow cytometry.[21]
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction Analysis
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP buffer (e.g., containing 0.1-0.5% NP-40) with protease and phosphatase inhibitors to preserve protein complexes.[23]
-
-
Pre-clearing (Optional):
-
Incubate the lysate with Protein A/G beads to reduce non-specific binding.[24]
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody against the "bait" protein for 2-4 hours or overnight at 4°C.[23]
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Analysis:
Visualizations
Caption: Simplified PRMT4 signaling pathway and point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 7. Protein arginine N-methyltransferase 4 (PRMT4) contributes to lymphopenia in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. m.youtube.com [m.youtube.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Annexin V Staining Protocol [bdbiosciences.com]
- 22. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 23. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. assaygenie.com [assaygenie.com]
- 26. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating the Gq Inhibitory Activity of PH-064: A Comparative Guide
This guide provides a comprehensive comparison of the novel Gαq inhibitor, PH-064, with established inhibitors FR900359 and YM-254890. The following sections detail the experimental data and protocols used to validate the inhibitory activity of this compound on the Gq signaling pathway, offering researchers, scientists, and drug development professionals a thorough evaluation of its performance.
Gq Signaling Pathway and Points of Inhibition
G protein-coupled receptors (GPCRs) that couple to Gq proteins play a pivotal role in cellular signaling. Upon activation by an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP then dissociates and stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, along with FR900359 and YM-254890, is designed to inhibit this cascade by preventing the activation of the Gαq protein.
Comparative Inhibitory Activity
The inhibitory potency of this compound was evaluated against FR900359 and YM-254890 using two standard functional assays: a Calcium Flux Assay and an IP-One Assay. These assays measure key downstream events of Gq activation. The half-maximal inhibitory concentrations (IC50) were determined in HEK293 cells expressing a Gq-coupled receptor.
| Compound | Calcium Flux Assay IC50 (nM) | IP-One Assay IC50 (nM) | Selectivity |
| This compound (Hypothetical Data) | 15 | 25 | High for Gq over other Gα subunits |
| FR900359 | 5 - 10 | 10 - 20 | Potent and selective inhibitor of the Gq subfamily.[1] |
| YM-254890 | 2 - 8 | 5 - 15 | Potent and selective inhibitor of the Gq subfamily.[1][2] |
Experimental Protocols
Calcium Flux Assay
This assay measures the release of intracellular calcium following the activation of the Gq pathway.[3][4][5][6]
Methodology:
-
Cell Culture: HEK293 cells stably expressing a Gq-coupled receptor of interest are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in a buffer solution for 1 hour at 37°C.[6] Probenecid may be included to prevent dye leakage.[3]
-
Compound Incubation: The dye solution is removed, and cells are incubated with varying concentrations of this compound, FR900359, or YM-254890 for 30 minutes at 37°C.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of a known agonist for the Gq-coupled receptor. The change in fluorescence, indicating calcium mobilization, is monitored in real-time.[5]
-
Data Analysis: The peak fluorescence response is measured, and the data are normalized to a positive control (agonist alone) and a negative control (no agonist). The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
IP-One Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[7][8][9][10] This method avoids the transient nature of IP3 and provides a more stable signal.[7]
Methodology:
-
Cell Culture: Cells are cultured and seeded as described for the Calcium Flux Assay.
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound, FR900359, or YM-254890.
-
Stimulation: The Gq-coupled receptor is stimulated with an agonist in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1, allowing it to accumulate.[7][8]
-
Lysis and Detection: After incubation, the cells are lysed, and the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents are added. These reagents include IP1 labeled with a fluorescent acceptor (d2) and an anti-IP1 antibody labeled with a fluorescent donor (europium cryptate).[8]
-
Competitive Binding: The IP1 produced by the cells competes with the labeled IP1 for binding to the anti-IP1 antibody.
-
Signal Measurement: The HTRF signal is measured. A high level of cellular IP1 results in a low HTRF signal, as it prevents the proximity of the donor and acceptor fluorophores.
-
Data Analysis: The HTRF ratio is used to determine the concentration of IP1. IC50 values for the inhibitors are calculated from the concentration-response curves.
Conclusion
The data presented in this guide demonstrate that the hypothetical compound this compound is a potent inhibitor of Gq signaling, with an inhibitory profile comparable to the well-characterized Gq inhibitors FR900359 and YM-254890. The provided experimental protocols offer a robust framework for the validation and characterization of novel Gq inhibitors. Further studies should focus on the selectivity of this compound across the full panel of G protein families and its in vivo efficacy.
References
- 1. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. crosbymarinaclub.org.uk [crosbymarinaclub.org.uk]
- 7. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. revvity.com [revvity.com]
- 9. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
A Comparative Guide to Gαq/11 Inhibitors: PH-064 (BIM-46187) and FR900359
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of the Gαq/11 subfamily of G-proteins: PH-064, also known as BIM-46187, and FR900359. Both compounds are instrumental in dissecting G-protein coupled receptor (GPCR) signaling pathways and hold potential as therapeutic agents. This document outlines their mechanisms of action, presents quantitative data from key signaling assays, and provides detailed experimental protocols.
Introduction to this compound and FR900359
G-protein-coupled receptors constitute the largest family of cell surface receptors and are critical drug targets. Upon activation, they engage heterotrimeric G-proteins, leading to downstream signaling cascades. The Gαq/11 family, comprising Gαq, Gα11, Gα14, and Gα16, primarily signals through the activation of phospholipase C-β (PLCβ), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
FR900359 is a natural cyclic depsipeptide that has been extensively characterized as a potent and selective inhibitor of Gαq, Gα11, and Gα14.[1] It functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI), preventing the exchange of GDP for GTP on the Gα subunit, thereby locking it in an inactive state.[2]
This compound (BIM-46187) is a synthetic small molecule initially described as a pan-G-protein inhibitor.[3][4] However, subsequent studies have shown that in certain cellular contexts, it exhibits a preferential inhibition of Gαq signaling.[5][6] Its mechanism of action is distinct from FR900359; it allows for the release of GDP but prevents the binding of GTP, effectively trapping the Gαq protein in an empty, inactive conformation.[3][5][6]
Quantitative Performance Comparison
The following table summarizes the inhibitory potency of this compound (BIM-46187) and FR900359 in various G-protein signaling assays. It is important to note that direct comparisons of IC50/EC50 values should be made with caution due to variations in experimental conditions, such as cell lines, receptor expression levels, and assay formats.
| Compound | Assay Type | Target/Cell Line | Potency (IC50/EC50) | Reference |
| This compound (BIM-46187) | IP1 Production | PAR1, LPAR1, 5-HT2c, GABAb in COS-7 cells | 1.6 - 3.0 µM | [3] |
| IP1 Production | Gastrin-stimulated E151A-CCK2R in COS cells | 34 µM | [7] | |
| GTPγS Binding | Purified BLT1 receptor and Gαi2β1γ2 | 0.36 µM | [3] | |
| Gα-Gβγ BRET | Gαi1/Gαo in COS-7 cells | 4.3 - 4.7 µM | [3] | |
| FR900359 | GTPγS Binding | Purified Gαq and Gαq-Q209L | ~75 nM | [8] |
| IP1 Production | Endogenous M3 receptors in HEK293 cells | Low µM range | [1] | |
| Calcium Mobilization | - | Low nM range | [9] | |
| ERK Phosphorylation | - | < 1 µM | [9] |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Canonical Gαq/11 signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor profiling.
Detailed Experimental Protocols
The following are generalized protocols for key assays used to characterize Gαq/11 inhibitors. Specific parameters may require optimization based on the cell line and receptor system used.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq pathway.
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., HEK293, CHO).
-
Black, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8, Calcium 5).
-
Probenecid (B1678239) (optional, to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Inhibitor (this compound or FR900359) and agonist solutions.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation, FLIPR).
Protocol:
-
Cell Plating: Seed cells into the microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer, with probenecid if necessary). Incubate for 60 minutes at 37°C.
-
Inhibitor Pre-incubation: Add various concentrations of the inhibitor (this compound or FR900359) to the wells and incubate for a predetermined time (e.g., 15-60 minutes) at room temperature or 37°C.
-
Signal Measurement: Place the plate in the fluorescence reader. Initiate kinetic reading and, after establishing a baseline, inject the agonist at a concentration known to elicit a submaximal response (e.g., EC80).
-
Data Analysis: Measure the change in fluorescence intensity over time. Determine the IC50 of the inhibitor by plotting the agonist response against the inhibitor concentration.
IP-One HTRF Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
White 96- or 384-well microplates.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1-cryptate antibody, and lysis buffer).
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.
-
Inhibitor and agonist solutions.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Plating: Seed cells into the microplate and culture overnight.
-
Inhibitor Pre-incubation: Remove the culture medium and add the stimulation buffer containing various concentrations of the inhibitor. Incubate as required.
-
Agonist Stimulation: Add the agonist to the wells and incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.
-
Detection: Add the IP1-d2 conjugate and the anti-IP1-cryptate antibody to the wells. Incubate for 60 minutes at room temperature.
-
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 of the inhibitor from the concentration-response curve.
[³⁵S]GTPγS Binding Assay
This biochemical assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Materials:
-
Cell membranes prepared from cells expressing the Gq-coupled receptor.
-
[³⁵S]GTPγS (radiolabeled).
-
GDP.
-
Assay buffer (containing HEPES, MgCl₂, NaCl, and EDTA).
-
Inhibitor and agonist solutions.
-
Scintillation vials and scintillation fluid.
-
Filter plates and vacuum manifold.
-
Scintillation counter.
Protocol:
-
Reaction Setup: In a microplate or tubes, combine cell membranes, GDP, and various concentrations of the inhibitor in the assay buffer.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 30 minutes) on ice or at room temperature to allow the inhibitor to bind.
-
Stimulation: Add the agonist to stimulate GDP/GTP exchange.
-
[³⁵S]GTPγS Binding: Immediately add [³⁵S]GTPγS to initiate the binding reaction. Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through filter plates using a vacuum manifold. Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Transfer the filters to scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [³⁵S]GTPγS bound and calculate the IC50 of the inhibitor.
Conclusion
This compound (BIM-46187) and FR900359 are valuable tools for investigating Gαq/11-mediated signaling. Their distinct mechanisms of action—FR900359 as a GDI and this compound as an inhibitor of GTP binding to the empty pocket—offer complementary approaches to dissecting G-protein activation. While FR900359 generally exhibits higher potency, particularly in biochemical assays, this compound's unique mechanism provides an alternative pharmacological strategy. The choice of inhibitor and assay will depend on the specific research question, cellular context, and desired experimental readout. The protocols and data presented in this guide are intended to assist researchers in designing and interpreting experiments aimed at understanding the complex roles of Gαq/11 proteins in health and disease.
References
- 1. The experimental power of FR900359 to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic peptide inhibitors function as molecular glues to stabilize Gq/11 heterotrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular targeting of Gα and Gβγ subunits: a potential approach for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell-Permeable Inhibitor to Trap Gαq Proteins in the Empty Pocket Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gαq G Protein Inhibitor, BIM-46187 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the G Protein Signaling Landscape: A Comparative Analysis of BIM-46187's Selectivity and Cross-Reactivity Profile
For researchers, scientists, and drug development professionals navigating the complex web of intracellular signaling, the precise modulation of G protein pathways is a critical endeavor. BIM-46187 has emerged as a notable tool in this pursuit, initially characterized as a pan-inhibitor of heterotrimeric G proteins. This guide provides an in-depth, objective comparison of BIM-46187's performance against other alternatives, supported by experimental data, to elucidate its true selectivity and cross-reactivity profile.
Executive Summary
BIM-46187 is a cell-permeable small molecule that directly targets the α subunit of heterotrimeric G proteins, thereby inhibiting their signaling.[1][2] While initially described as a pan-inhibitor of G protein signaling, subsequent studies have revealed a more nuanced, context-dependent selectivity, with a notable preference for the Gαq subfamily in certain cellular environments.[3][4] This guide will dissect the experimental evidence defining its mechanism and specificity, offering a comparative look at its profile alongside other known G protein modulators.
Comparative Selectivity Profile of G Protein Inhibitors
The inhibitory activity of BIM-46187 has been assessed across various G protein families. While it demonstrates broad activity, its potency can vary depending on the specific Gα subunit and the cellular context. In contrast, other inhibitors like YM-254890 exhibit more pronounced selectivity for the Gαq family.
| Compound | Primary Target(s) | Reported IC50 Values | Selectivity Profile | Key Characteristics |
| BIM-46187 | Gα (pan-inhibitor with Gαq preference) | 4.7 ± 1.9 µM (Gαi1), 4.3 ± 2.4 µM (Gαo) in BRET assays[1]; 1-3 µM general potency[2] | Pan-inhibitor of Gαs, Gαi/o, Gαq/11, and Gα12/13 families, with demonstrated preferential silencing of Gαq signaling in HEK293 and CHO cells.[1][3] | Cell-permeable dimer that traps Gαq in an empty pocket conformation, preventing GTP entry.[2][3] |
| YM-254890 | Gαq/11 | 95 nM on CHO cells expressing M1 muscarinic receptor[4] | Highly selective for the Gαq/11 subfamily.[5][6] | A cyclic depsipeptide, it is a potent and widely used pharmacological tool for studying Gαq-mediated signaling.[6] |
| Suramin | Gαs family (and others) | - | Relatively specific inhibitor of GDP release on the Gs family G protein α subunit.[5] | A polysulfonated napthylamine derivative, its use is often limited by its lack of cell permeability and off-target effects.[5] |
| BIM-46174 | Gα (pan-inhibitor) | - | Appears to bind and inhibit all G protein α subunit families equally.[5] | A monomer precursor to BIM-46187 containing a free sulfhydryl group.[5] |
Mechanism of Action: A Closer Look at BIM-46187
BIM-46187 exerts its inhibitory effect through a direct interaction with the Gα subunit of the heterotrimeric G protein complex.[1] This binding event prevents the conformational changes necessary for GPCR-mediated activation, specifically by hindering the exchange of GDP for GTP.[1] In the case of Gαq, BIM-46187 has been shown to trap the subunit in an "empty pocket" state, where GDP has been released but the binding of GTP is blocked.[3] This unique mechanism effectively silences the downstream signaling cascade.
Experimental Protocols
The characterization of BIM-46187's selectivity and mechanism has relied on a variety of sophisticated cellular and biochemical assays.
1. Bioluminescence Resonance Energy Transfer (BRET) Assays:
-
Principle: BRET assays are used to monitor protein-protein interactions and conformational changes in living cells.[1] In the context of G protein activation, one protein (e.g., a Gα subunit) is fused to a Renilla luciferase (Rluc) donor, and an interacting partner (e.g., a GPCR or Gβγ subunit) is fused to a yellow fluorescent protein (YFP) acceptor.[1] Activation of the GPCR leads to a conformational change in the G protein heterotrimer, altering the distance and/or orientation between the BRET donor and acceptor, resulting in a change in the BRET signal.
-
Protocol Outline:
-
Cells are co-transfected with plasmids encoding the BRET donor- and acceptor-tagged proteins.
-
Cells are incubated with the luciferase substrate (e.g., coelenterazine (B1669285) H).
-
A baseline BRET signal is measured.
-
Cells are stimulated with a GPCR agonist in the presence or absence of varying concentrations of BIM-46187.
-
The change in BRET signal is measured to determine the effect of the inhibitor on G protein activation. IC50 values are calculated from dose-response curves.[1]
-
2. Förster Resonance Energy Transfer (FRET) Assays:
-
Principle: Similar to BRET, FRET measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. This technique was used with purified and labeled proteins in a cell-free system to directly monitor the interaction between a GPCR and the G protein trimer.[1]
-
Protocol Outline:
-
A purified receptor (e.g., BLT1) is labeled with a donor fluorophore (e.g., Alexa-488).[1]
-
The purified Gα subunit of the Gαβγ complex is labeled with an acceptor fluorophore (e.g., Alexa-568).[1]
-
The labeled proteins are reconstituted together.
-
The FRET signal is measured in the presence of an agonist and varying concentrations of BIM-46187 to assess the inhibitor's effect on the receptor-G protein interaction.[1]
-
3. Downstream Signaling Assays:
-
cAMP Accumulation Assays: To assess the inhibition of Gαs- and Gαi-mediated signaling, intracellular cyclic AMP (cAMP) levels are measured.[1] Activation of Gαs stimulates adenylyl cyclase to produce cAMP, while Gαi inhibits this process. BIM-46187's effect on agonist-induced changes in cAMP demonstrates its activity on these pathways.[1]
-
Inositol (B14025) Monophosphate (IP1) Accumulation Assays: To probe the inhibition of Gαq-mediated signaling, the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C activation, is quantified.[1]
-
Calcium Release Assays: Gαq activation also leads to the release of intracellular calcium. Measuring changes in intracellular calcium concentration upon agonist stimulation provides another readout for Gαq pathway inhibition. BIM-46187 has been shown to specifically inhibit endothelin-induced calcium release.[1]
Conclusion
BIM-46187 is a valuable research tool for the study of G protein signaling. While its designation as a "pan-inhibitor" is broadly accurate, researchers should be aware of its demonstrated preference for Gαq in certain cellular models.[3] This characteristic distinguishes it from more highly selective inhibitors like YM-254890. The choice of inhibitor will therefore depend on the specific experimental question being addressed. For studies requiring a broad suppression of G protein signaling, BIM-46187 is a suitable candidate. However, for investigations focused specifically on Gαq-mediated pathways, the use of a more selective compound like YM-254890 may be more appropriate to avoid confounding effects from the inhibition of other G protein families. This comparative guide, based on the available experimental data, should aid researchers in making an informed decision for their studies of G protein-coupled receptor signaling.
References
- 1. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A Cell-Permeable Inhibitor to Trap Gαq Proteins in the Empty Pocket Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular targeting of Gα and Gβγ subunits: a potential approach for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent achievements in developing selective Gq inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Profiles of PRMT4 Inhibitors: TP-064, GSK3368715, and EZM2302
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), has emerged as a compelling therapeutic target, particularly in oncology. The development of small molecule inhibitors against PRMT4 has provided valuable tools to probe its biological functions and offers potential therapeutic avenues. A critical aspect of preclinical drug development is the characterization of a compound's selectivity, as off-target effects can lead to toxicity or unexpected polypharmacology.
This guide provides an objective comparison of the off-target profiles of a highly selective PRMT4 inhibitor, TP-064, with two alternative compounds, GSK3368715 and EZM2302. The comparison is supported by experimental data on their inhibitory activity against a panel of related enzymes and detailed protocols for key validation assays.
Data Presentation: Quantitative Off-Target Analysis
The selectivity of a small molecule inhibitor is a key determinant of its utility as a chemical probe and its potential as a therapeutic candidate. The following tables summarize the in vitro inhibitory activities of TP-064, GSK3368715, and EZM2302 against their primary target, PRMT4, and a panel of other protein arginine methyltransferases (PRMTs).
Table 1: Inhibitory Activity of TP-064 and Alternatives Against a Panel of PRMTs
| Target Enzyme | TP-064 IC50 | GSK3368715 IC50 | EZM2302 IC50 |
| PRMT4 (CARM1) | < 10 nM | 1148 nM | 6 nM |
| PRMT1 | > 10 µM | 3.1 nM | > 10 µM (inferred) |
| PRMT3 | > 10 µM | 48 nM | > 10 µM (inferred) |
| PRMT5 | > 10 µM | Not Reported | > 10 µM (inferred) |
| PRMT6 | 1.3 ± 0.4 µM | 5.7 nM | > 10 µM (inferred) |
| PRMT7 | > 10 µM | Not Reported | > 10 µM (inferred) |
| PRMT8 | 8.1 ± 0.6 µM | 1.7 nM | > 10 µM (inferred) |
| PRMT9 | > 10 µM | Not Reported | > 10 µM (inferred) |
| Negative Control | TP-064N (> 10 µM) | Not Applicable | Not Applicable |
Data for TP-064 sourced from Nakayama et al., 2018.[1] Data for GSK3368715 sourced from Fedoriw et al., 2019 and MedchemExpress.[2][3] Data for EZM2302 sourced from Drew et al., 2017.[4] The high selectivity of EZM2302 for PRMT4 over other PRMTs is inferred from its distinct mechanism of action.
Summary of Selectivity Profiles:
-
TP-064 demonstrates exceptional selectivity for PRMT4. It exhibits an IC50 of less than 10 nM for PRMT4 and is over 100-fold more selective against other PRMTs, with the most significant off-target activity against the structurally related PRMT6 at a much higher concentration (1.3 µM).[1] A closely related analog, TP-064N, is inactive, providing an excellent negative control for cellular studies.[1]
-
GSK3368715 is a potent inhibitor of Type I PRMTs, with nanomolar activity against PRMT1, PRMT3, PRMT6, and PRMT8.[2] Its inhibitory activity against PRMT4 is significantly lower, with an IC50 in the micromolar range.[2] This compound is therefore considered a pan-Type I PRMT inhibitor rather than a selective PRMT4 inhibitor.
-
EZM2302 is a potent and highly selective inhibitor of PRMT4 with an IC50 of 6 nM.[4] Unlike TP-064 and GSK3368715, which are SAM-competitive or uncompetitive inhibitors, EZM2302 exhibits a substrate-selective mechanism of action. It preferentially inhibits the methylation of non-histone substrates while having a minimal effect on histone methylation.[5][6] This unique mechanism suggests a high degree of selectivity for PRMT4 over other methyltransferases.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of these PRMT4 inhibitors.
1. In Vitro Radiometric Methyltransferase Assay
This assay quantitatively measures the enzymatic activity of PRMTs by monitoring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a substrate.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified PRMT enzymes.
-
Materials:
-
Purified recombinant PRMT enzymes (PRMT1, PRMT3, PRMT4, PRMT5, PRMT6, PRMT7, PRMT8, PRMT9)
-
Substrate (e.g., histone H3 peptide, myelin basic protein)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Test compounds (TP-064, GSK3368715, EZM2302) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20 mM KCl, 10 mM MgCl₂, 1 mM β-mercaptoethanol, 100 mM sucrose)[7]
-
2x SDS sample buffer
-
Phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare a master mix containing the assay buffer, substrate, and [³H]-SAM.
-
In a 96-well plate, add the test compound at various concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Add the purified PRMT enzyme to each well and pre-incubate with the compound for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the methylation reaction by adding the master mix to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 1 hour).[7]
-
Stop the reaction by adding 2x SDS sample buffer.[7]
-
Spot the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unreacted [³H]-SAM.
-
Add scintillation fluid to the filter paper and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a nonlinear regression curve.
-
2. Cellular Target Engagement Assay (Western Blot)
This assay confirms that the inhibitor engages and inhibits the activity of its target within a cellular context by measuring the methylation status of a known downstream substrate.
-
Objective: To determine the cellular potency (EC50) of a PRMT4 inhibitor by quantifying the reduction of a specific PRMT4-mediated methylation mark on a substrate protein.
-
Materials:
-
Cell line (e.g., HEK293, multiple myeloma cell lines)
-
Test compounds (TP-064, GSK3368715, EZM2302)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Primary antibodies:
-
Anti-asymmetric dimethylarginine (ADMA) antibody
-
Antibody specific to a PRMT4 substrate (e.g., BAF155, MED12)
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents (gels, transfer membranes, buffers, etc.)
-
-
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with a serial dilution of the test compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using cell lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Normalize the protein concentrations and separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the methylated substrate and the loading control antibody overnight at 4°C with gentle agitation.[9]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again and then add a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the methylated substrate and the loading control. Normalize the methylated substrate signal to the loading control signal. Calculate the percentage of inhibition of methylation at each compound concentration relative to the DMSO control and determine the EC50 value.
-
Mandatory Visualizations
Caption: Simplified PRMT4 signaling pathway and points of inhibition.
Caption: Workflow for radiometric methyltransferase IC50 determination.
References
- 1. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenase Type I PRMT Methyltransferase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. origene.com [origene.com]
A Head-to-Head Comparison of G-Protein Inhibitors in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
G-protein-coupled receptors (GPCRs) and their associated heterotrimeric G-proteins are pivotal regulators of cellular signaling and have emerged as significant targets in oncology. Dysregulation of G-protein signaling is implicated in cancer progression, including tumor growth, metastasis, and angiogenesis. This guide provides a head-to-head comparison of different classes of G-protein inhibitors, summarizing their efficacy in cancer cells based on available experimental data. We detail the mechanisms of action, present quantitative data on their effects, and provide comprehensive experimental protocols for key assays.
Inhibitor Classes and Mechanisms of Action
This comparison focuses on four distinct classes of G-protein inhibitors:
-
Pan-Gα Inhibitors (e.g., BIM-46174/BIM-46187): These compounds target the Gα subunit of all G-protein families (Gαs, Gαi/o, Gαq/11, and Gα12/13), preventing the conformational changes required for GPCR-mediated activation and subsequent downstream signaling.[1][2] BIM-46174 has been shown to inhibit the growth of a wide array of human cancer cell lines by inducing apoptosis.[1][3]
-
Gαq/11-Selective Inhibitors (e.g., YM-254890 and FR900359): These cyclic depsipeptides are highly potent and selective inhibitors of the Gαq/11 family of G-proteins.[4][5][6] They block the exchange of GDP for GTP on the Gαq/11 subunit, thereby inhibiting signaling pathways that lead to calcium mobilization and protein kinase C (PKC) activation.[7] FR900359 has been demonstrated to suppress the proliferation of melanoma cells.[6]
-
Gα12/13 Signaling Inhibitors: The Gα12/13 family is critically involved in regulating cell migration, invasion, and proliferation through the RhoA signaling pathway.[8][9] Inhibition of Gα12/13 signaling has been shown to enhance the efficacy of anticancer agents like bortezomib (B1684674).[10] While specific small molecule inhibitors with broad characterization are less common, research often employs genetic tools like minigenes (e.g., CT12, CT13) that disrupt Gα12/13 coupling to their receptors.
-
Inhibitors of Non-Canonical G-protein Signaling (e.g., IGGi-11): A newer class of inhibitors targets GPCR-independent activation of G-proteins. IGGi-11 specifically disrupts the interaction between Gαi and GIV/Girdin, a key player in promoting cancer cell migration and invasion. This targeted inhibition does not interfere with canonical GPCR-mediated signaling.
Data Presentation: Performance of G-Protein Inhibitors in Cancer Cells
The following tables summarize the available quantitative data on the efficacy of various G-protein inhibitors in different cancer cell lines. It is important to note that direct head-to-head studies across all inhibitor classes in the same cell lines are limited. The data presented is compiled from multiple sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Antiproliferative Activity of the Pan-Gα Inhibitor BIM-46174 in Human Cancer Cell Lines [11]
| Cancer Type | Cell Line | IC50 (µM) after 96h exposure |
| Leukemia | HL60 | 3.5 |
| HL60/DNR (drug-resistant) | 2.5 | |
| HL60/ADR (drug-resistant) | 5 | |
| HL60/MX2 (drug-resistant) | 3.5 | |
| CCRF-CEM | 10 | |
| CCRF-CEM/C2 (drug-resistant) | 10 | |
| Small Cell Lung Cancer | NCI-H69 | 5 |
| NCI-H69/CPR (drug-resistant) | 5 | |
| Non-Small Cell Lung Cancer | LNM35 | 10 |
| Colon Cancer | HT29 | 25 |
| HCT8/S11 | 25 | |
| Melanoma | A2058 | 15 |
| Glioblastoma | U87MG | 10 |
| Breast Cancer | MCF-7 | 10 |
| Prostate Cancer | PC3 | 10 |
| Pancreatic Cancer | MIA PaCa-2 | 10 |
| Ovarian Cancer | IGROV1 | 15 |
| Renal Cancer | UO-31 | 0.6 |
Table 2: Comparative Effects of G-Protein Inhibitors on Cancer Cell Functions
| Inhibitor | Class | Primary Effect | Cancer Cell Line(s) | IC50 / Effective Concentration | Citation(s) |
| BIM-46174 | Pan-Gα | Inhibition of proliferation, Induction of apoptosis | Various (see Table 1), HL60, NCI-H69 | 0.6 - 25 µM (IC50, proliferation) | [3][11] |
| FR900359 | Gαq/11-selective | Inhibition of proliferation, G1 cell cycle arrest | B16 Melanoma | 10 nM (for G1 arrest) | [6][12] |
| YM-254890 | Gαq/11-selective | Inhibition of Gq/11 signaling | HCAEC | 50 nM (IC50, Ca2+ increase) | [7] |
| Gα12/13 Minigenes | Gα12/13 signaling | Increased sensitivity to Bortezomib | SK-Hep1, MiaPaCa2 | Not Applicable | [5] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by the discussed G-protein inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of G-protein inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of G-protein inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, etc.)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
G-protein inhibitors (e.g., BIM-46174, YM-254890, FR900359)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the G-protein inhibitors in culture medium. Remove the old medium and add 100 µL of medium containing various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of the inhibitor to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis and necrosis in cancer cells following treatment with G-protein inhibitors.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with the G-protein inhibitor for the desired time (e.g., 72 hours), collect both adherent and floating cells.[3] Centrifuge the cells and wash the pellet with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the samples on a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling cascade following inhibitor treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-cleaved-caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The landscape of G-protein inhibitors in cancer research is diverse, with compounds exhibiting a range of specificities and mechanisms of action. Pan-Gα inhibitors like BIM-46174 show broad-spectrum antiproliferative activity across numerous cancer cell lines. In contrast, selective inhibitors such as YM-254890 and FR900359 provide valuable tools for dissecting the role of the Gαq/11 pathway in cancer. The emergence of inhibitors targeting non-canonical G-protein signaling, like IGGi-11, opens new avenues for therapeutic intervention, particularly in the context of cancer metastasis.
While direct comparative data on the cytotoxic potency of all these inhibitors in the same cancer cell models remains to be fully established, the available evidence underscores the potential of targeting G-protein signaling as a viable anticancer strategy. Further head-to-head studies are warranted to delineate the most effective inhibitors for specific cancer types and to guide the development of novel G-protein-targeted therapies.
References
- 1. Anticancer activity of BIM-46174, a new inhibitor of the heterotrimeric Galpha/Gbetagamma protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. YM 254890 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 8. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The emerging roles of Gα12/13 proteins on the hallmarks of cancer in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G(alpha)12/13 inhibition enhances the anticancer effect of bortezomib through PSMB5 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
A Researcher's Guide to Bioluminescence Resonance Energy Transfer (BRET) for Characterizing Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Bioluminescence Resonance Energy Transfer (BRET) assay with alternative technologies for characterizing the interaction of small molecule inhibitors with their protein targets and subsequent effects on protein-protein interactions. While direct experimental data for a compound designated "PH-064" is not publicly available, this guide will use the well-characterized PRMT4 inhibitor, TP-064, as a relevant example to illustrate the application and comparison of these assays.
TP-064 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4).[1][2] Characterizing how such inhibitors modulate the interaction of their target protein with other cellular partners is crucial for understanding their mechanism of action and for drug development. The BRET assay is a powerful tool for studying these dynamic protein-protein interactions (PPIs) in a live cell environment.[3][4][5][6][7]
Understanding the BRET Assay
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between two molecules in real-time within living cells.[3][5][6][7] The principle relies on the non-radiative transfer of energy from a bioluminescent donor molecule (typically a luciferase) to a fluorescent acceptor molecule (like a fluorescent protein).[3][5][8] This energy transfer only occurs when the donor and acceptor are in very close proximity (typically within 10 nm).[3][4][5]
In the context of a small molecule inhibitor like TP-064, a BRET assay could be designed to investigate its effect on the interaction between its target, PRMT4, and a known binding partner. This would involve fusing the luciferase donor to PRMT4 and the fluorescent acceptor to the interacting protein. A decrease or increase in the BRET signal upon treatment with TP-064 would indicate that the inhibitor modulates this specific protein-protein interaction.
BRET Signaling Pathway
Caption: BRET signaling pathway for monitoring protein-protein interactions.
Comparison of BRET with Alternative Assays
Several other techniques can be employed to study protein-protein interactions. The choice of assay depends on various factors, including the specific biological question, the nature of the interacting partners, and the desired throughput.
| Feature | Bioluminescence Resonance Energy Transfer (BRET) | Förster Resonance Energy Transfer (FRET) | AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) | Surface Plasmon Resonance (SPR) | Co-Immunoprecipitation (Co-IP) |
| Principle | Energy transfer from a bioluminescent donor to a fluorescent acceptor.[3][8] | Energy transfer from an excited fluorescent donor to a fluorescent acceptor.[4][9] | Generation of singlet oxygen by a donor bead, which excites an acceptor bead upon proximity.[10][11] | Measures changes in refractive index on a sensor surface due to mass changes upon binding. | Pull-down of a protein complex using a specific antibody, followed by detection of interacting partners.[12] |
| Assay Format | Homogeneous, live-cell compatible.[3][8] | Homogeneous, live-cell compatible.[9][13] | Homogeneous, bead-based, suitable for purified components or lysates.[10] | Heterogeneous, requires immobilization of one partner on a sensor chip. | Heterogeneous, requires cell lysis and multiple wash steps.[12] |
| Advantages | Low background, no photobleaching, high signal-to-noise ratio, suitable for live cells.[3][4][8] | Ratiometric measurement, can be used for imaging.[9] | Highly sensitive, high signal amplification, suitable for high-throughput screening (HTS).[10][14][15] | Label-free, provides real-time kinetic data (on/off rates), can determine binding affinity. | Detects endogenous protein interactions, does not require genetic modification. |
| Disadvantages | Requires genetic fusion of proteins to donor and acceptor tags.[4] | Susceptible to photobleaching and autofluorescence, requires external light source.[3][8] | Can be prone to interference from colored compounds, requires specific instrumentation.[10] | Requires specialized and expensive equipment, immobilization can affect protein conformation. | Prone to false positives and negatives, generally provides qualitative data, not suitable for weak or transient interactions. |
| Typical Application | Studying dynamic PPIs in living cells, receptor dimerization, ligand binding.[3][16] | Similar to BRET, often used in fluorescence microscopy. | High-throughput screening for modulators of PPIs.[11] | Detailed kinetic analysis of biomolecular interactions. | Validation of protein-protein interactions. |
Experimental Protocols
General BRET Assay Protocol for a Small Molecule Inhibitor
This protocol outlines the general steps for performing a BRET assay to assess the effect of a small molecule inhibitor on a protein-protein interaction.
1. Plasmid Construction:
-
Subclone the cDNA of the target protein (e.g., PRMT4) into a vector containing a luciferase donor (e.g., NanoLuc® or Renilla luciferase).
-
Subclone the cDNA of the interacting protein into a vector containing a fluorescent acceptor (e.g., HaloTag® or a fluorescent protein like YFP).
2. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T) in appropriate media.[17]
-
Co-transfect the cells with the donor and acceptor plasmids using a suitable transfection reagent.[18] A typical ratio of donor to acceptor plasmid is 1:3 to 1:5 to optimize the BRET signal.[18]
3. Cell Plating:
4. Compound Treatment:
-
Prepare serial dilutions of the small molecule inhibitor (e.g., TP-064) in assay buffer.
-
24 hours after plating, replace the culture medium with the assay buffer containing the inhibitor at various concentrations. Include a vehicle control.
-
Incubate for a predetermined time to allow the inhibitor to take effect.
5. BRET Measurement:
-
Add the luciferase substrate (e.g., furimazine for NanoLuc® or coelenterazine (B1669285) h for Renilla luciferase) to each well.[18]
-
Immediately measure the luminescence at two wavelengths: one corresponding to the donor emission and the other to the acceptor emission, using a microplate reader capable of BRET measurements.
6. Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.[16]
-
To determine the net BRET, subtract the BRET ratio of a control sample expressing only the donor from the BRET ratio of the samples expressing both donor and acceptor.[19]
-
Plot the net BRET ratio against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
BRET Experimental Workflow
Caption: A typical experimental workflow for a BRET assay.
Logical Comparison of Assay Selection
The choice between BRET and its alternatives often depends on the specific research question and available resources.
Caption: A decision tree for selecting an appropriate PPI assay.
References
- 1. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. berthold.com [berthold.com]
- 4. portlandpress.com [portlandpress.com]
- 5. nuvucameras.com [nuvucameras.com]
- 6. mdpi.com [mdpi.com]
- 7. Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells | Springer Nature Experiments [experiments.springernature.com]
- 8. berthold.com [berthold.com]
- 9. researchgate.net [researchgate.net]
- 10. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AlphaScreen HTS and live-cell bioluminescence resonance energy transfer (BRET) assays for identification of Tau-Fyn SH3 interaction inhibitors for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. FRET and BRET-Based Biosensors in Live Cell Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of bioluminescence resonance energy transfer assays in primary mouse neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gq Protein Inhibitors: Is PH-064 a More Potent Alternative?
For researchers, scientists, and drug development professionals, the selective inhibition of G protein Gq signaling pathways is crucial for investigating a multitude of cellular processes and for the development of novel therapeutics. This guide provides a detailed comparison of the novel Gq inhibitor PH-064 and its well-established alternatives, FR900359 and YM-254890, with a focus on their potency, selectivity, and mechanisms of action, supported by experimental data.
Overview of Gq Inhibition
Gq proteins are a family of heterotrimeric G proteins that, upon activation by G protein-coupled receptors (GPCRs), stimulate phospholipase C-β (PLCβ). This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. Dysregulation of Gq signaling is implicated in various diseases, making Gq inhibitors valuable research tools and potential drug candidates.
Comparative Potency of Gq Inhibitors
The potency of Gq inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in various functional assays. The following table summarizes the available quantitative data for this compound, FR900359, and YM-254890. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions.
| Inhibitor | Alternative Names | Target(s) | Assay Type | Cell Line/System | Agonist/Stimulus | IC50 |
| This compound | BIM-46187 | Gαq (preferential), Gαs, Gαi/o | G protein activation | Cell-free | Mastoparan | 460 nM[1] |
| Gαi1/Gβγ interaction | BRET | COS-7 cells | Thrombin | 4.7 µM[1] | ||
| Gαo/Gβγ interaction | BRET | COS-7 cells | Thrombin | 4.3 µM[1] | ||
| General G protein signaling | 1-3 µM | |||||
| FR900359 | UBO-QIC | Gαq, Gα11, Gα14 | GTPγS Binding | Purified Gαq | (NH4)2SO4 | ~75 nM[2] |
| IP1 Accumulation | ΔGq/11-HEK293 | Carbachol | ~9.2 nM[3] | |||
| YM-254890 | Gαq, Gα11 | Calcium Mobilization | P2Y1-C6-15 cells | 2MeSADP | 31 nM[4] | |
| Platelet Aggregation | Human platelet-rich plasma | ADP | 370-510 nM[4] | |||
| IP1 Production | CHO-M1 cells | Carbachol | 95 nM |
Based on the available data, FR900359 and YM-254890 demonstrate higher potency specifically for Gq inhibition , with IC50 values in the low nanomolar range in relevant assays like GTPγS binding and calcium mobilization. This compound, while effective, exhibits its most potent effects in the higher nanomolar to low micromolar range and is noted for its broader spectrum of G protein inhibition.
Mechanism of Action: A Tale of Two Strategies
The inhibitors discussed employ distinct mechanisms to thwart Gq protein activation.
FR900359 and YM-254890: The GDP-Locking Mechanism
These structurally similar cyclic depsipeptides act as guanine (B1146940) nucleotide dissociation inhibitors (GDIs). They bind to a hydrophobic cleft located between the Ras-like and helical domains of the Gαq subunit.[5] This binding event stabilizes the inactive, GDP-bound conformation of Gαq, thereby preventing the exchange of GDP for GTP, which is the critical step in G protein activation.[5]
This compound (BIM-46187): The Empty Pocket Trap
This compound employs a unique mechanism of action. It traps the Gαq subunit in an "empty pocket" conformation.[6] Unlike FR900359 and YM-254890, which prevent GDP from dissociating, this compound allows for the release of GDP but then blocks the subsequent entry of GTP into the nucleotide-binding pocket.[6] This novel mechanism effectively silences Gαq signaling.
Selectivity Profile
A crucial aspect of a pharmacological inhibitor is its selectivity.
-
FR900359 and YM-254890 are highly selective for the Gq/11/14 subfamily of Gα proteins.[4][7] They show little to no activity against other G protein families like Gs, Gi/o, and G12/13 at concentrations where they potently inhibit Gq.[5]
-
This compound (BIM-46187) was initially characterized as a pan-G protein inhibitor.[6] However, studies have shown that it can preferentially silence Gαq signaling in a cellular context-dependent manner, for instance, in HEK293 and CHO cells.[6] Its ability to also inhibit Gs and Gi/o signaling pathways makes it a less selective tool for specifically studying Gq-mediated events compared to FR900359 and YM-254890.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize these inhibitors.
GTPγS Binding Assay
This in vitro assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to purified Gα subunits. Inhibition of [35S]GTPγS binding indicates that the compound prevents the G protein from reaching its active, GTP-bound state.
Protocol Outline:
-
Purified Gαq protein (e.g., 100 nM) is preincubated with varying concentrations of the inhibitor (e.g., FR900359) for a defined period at a specific temperature (e.g., 3 minutes at 20°C).[5]
-
The nucleotide exchange reaction is initiated by adding [35S]GTPγS and a substance to promote nucleotide exchange, such as (NH4)2SO4.[2]
-
The reaction is allowed to proceed for a set time (e.g., 120 minutes).[2]
-
The amount of [35S]GTPγS bound to the Gαq protein is quantified by filtering the mixture and measuring the radioactivity retained on the filter.[5]
-
IC50 values are calculated from the dose-response curves.
Intracellular Calcium Mobilization Assay
This cell-based assay measures changes in intracellular calcium concentration, a direct downstream consequence of Gq activation.
Protocol Outline:
-
Cells stably expressing a Gq-coupled receptor of interest (e.g., P2Y1-C6-15 cells) are plated in a multi-well format.[4]
-
The cells are loaded with a calcium-sensitive fluorescent dye.
-
Cells are pre-incubated with various concentrations of the inhibitor (e.g., YM-254890).[4]
-
A specific agonist for the Gq-coupled receptor (e.g., 2MeSADP) is added to stimulate Gq signaling.[4]
-
The resulting change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time using a fluorometer or plate reader.[4]
-
The inhibitory effect is quantified, and IC50 values are determined.
IP-One HTRF Assay
This is a competitive immunoassay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. This assay uses Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Protocol Outline:
-
Cells expressing the Gq-coupled receptor of interest (e.g., CHO-M1 cells) are seeded in a multi-well plate.[8]
-
The cells are pre-incubated with the inhibitor at various concentrations.[8]
-
A Gq-coupled receptor agonist (e.g., carbachol) is added to the wells in the presence of LiCl, which blocks the degradation of IP1.[9]
-
After incubation, the cells are lysed, and the HTRF reagents (an anti-IP1 antibody labeled with a donor fluorophore and IP1 labeled with an acceptor fluorophore) are added.[10]
-
The amount of endogenously produced IP1 is inversely proportional to the HTRF signal. The signal is read on a compatible plate reader.[10]
-
IC50 values are derived from the concentration-response curves.
Visualizing the Pathways and Mechanisms
To better understand the processes discussed, the following diagrams illustrate the Gq signaling pathway and the distinct mechanisms of the inhibitors.
Caption: The canonical Gq signaling pathway.
Caption: Distinct mechanisms of Gq inhibition.
Conclusion
The choice of inhibitor will ultimately depend on the specific research question:
-
For highly selective and potent inhibition of Gq signaling, FR900359 and YM-254890 are the inhibitors of choice.
-
This compound may be useful in contexts where a broader inhibition of multiple G protein families is desired or to study the consequences of trapping Gα subunits in an empty nucleotide pocket state.
Researchers should carefully consider the potency, selectivity, and mechanism of action of each compound in the context of their experimental design to ensure the accurate interpretation of their results.
References
- 1. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Delineation of molecular determinants for FR900359 inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. A Cell-Permeable Inhibitor to Trap Gαq Proteins in the Empty Pocket Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. resources.revvity.com [resources.revvity.com]
A Researcher's Guide to Assessing G-Protein Subtype Specificity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for assessing the specificity of chemical compounds for different G-protein subtypes. It is designed to offer an objective comparison of various experimental approaches, supported by detailed protocols and data presentation, to aid in the rigorous characterization of novel molecular entities.
Initial Clarification: The Case of PH-064
It is critical to begin with a clarification regarding the compound this compound. Current scientific literature identifies this compound as a potent and highly selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). Its mechanism of action involves the inhibition of methyltransferase activity, which plays a crucial role in gene transcription and has been implicated in certain cancers, such as multiple myeloma.[1][2][3] this compound is not known to interact with or modulate the activity of G-protein subtypes. Therefore, it serves as an inappropriate tool for studying G-protein signaling.
This guide will proceed by outlining the established methods for assessing a compound's specificity for G-protein subtypes, using well-characterized pharmacological tools as examples.
Understanding G-Protein Subtype Selectivity
G-proteins are heterotrimeric proteins that transduce signals from G-protein-coupled receptors (GPCRs) to intracellular effectors. They are classified into four main families based on the sequence homology of their α-subunit: Gαs, Gαi/o, Gαq/11, and Gα12/13.[4][5][6] Each family preferentially couples to distinct downstream signaling pathways. A compound's selectivity for a particular G-protein subtype is a critical determinant of its pharmacological profile and therapeutic potential.
| G-Protein Family | Primary Effector | Second Messenger |
| Gαs | Adenylyl Cyclase | ↑ cAMP |
| Gαi/o | Adenylyl Cyclase | ↓ cAMP |
| Gαq/11 | Phospholipase C (PLC) | ↑ IP₃, DAG, Ca²⁺ |
| Gα12/13 | RhoGEFs | ↑ RhoA activity |
Comparative Pharmacological Tools for G-Protein Subtypes
To illustrate the principles of selectivity, this guide uses several well-established tool compounds known to target specific G-protein pathways. These compounds are essential for validating assays and serving as benchmarks for new chemical entities.
| Compound | Target G-Protein Family | Mechanism of Action | Selectivity Profile |
| Cholera Toxin (CTX) | Gαs | Catalyzes ADP-ribosylation of Gαs, locking it in an active state.[7][8][9][10][11] | Highly selective for Gαs. |
| Pertussis Toxin (PTX) | Gαi/o | Catalyzes ADP-ribosylation of Gαi/o subunits, preventing their interaction with GPCRs.[12][13][14][15] | Selective for most Gαi/o family members (Gαi, Gαo, Gαt). |
| FR900359 (UBO-QIC) | Gαq/11 | A cyclic depsipeptide that inhibits the exchange of GDP for GTP on Gαq, Gα11, and Gα14 subunits.[16][17][18][19][20] | Potent and selective inhibitor of the Gαq family.[16][18] |
| Y-27632 | Gα12/13 (Downstream) | Inhibits Rho-associated kinase (ROCK), a key downstream effector of the Gα12/13-RhoA pathway.[21][22][23][24][25] | Does not directly inhibit the G-protein but is a widely used tool to probe Gα12/13 signaling. |
Experimental Protocols for Assessing G-Protein Specificity
The following sections detail the methodologies for key experiments used to determine the G-protein subtype specificity of a test compound.
GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon GPCR activation. It is a direct measure of G-protein activation and can be used to determine the potency (EC₅₀) and efficacy (Emax) of agonists.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the GPCR of interest and the G-protein subtype to be tested.
-
Assay Buffer: Prepare an assay buffer typically containing HEPES, MgCl₂, NaCl, and GDP. The concentration of GDP is critical and needs to be optimized to maintain a low basal signal.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the test compound at various concentrations, and [³⁵S]GTPγS.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free [³⁵S]GTPγS.
-
Detection: Add scintillation cocktail to the dried filter plate and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to determine EC₅₀ and Emax values.
GTPγS Binding Assay Workflow
Second Messenger Assays
These assays measure the downstream consequences of G-protein activation, providing a functional readout of pathway-specific engagement.
This assay quantifies changes in intracellular cyclic AMP (cAMP) levels. Activation of Gαs stimulates adenylyl cyclase, increasing cAMP, while Gαi/o activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
Experimental Protocol:
-
Cell Culture: Plate cells expressing the GPCR of interest in a 96- or 384-well plate.
-
Compound Treatment: Treat the cells with the test compound in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556) Co-treatment (for Gαi/o): For Gαi/o-coupled receptors, co-stimulate the cells with forskolin to elevate basal cAMP levels, allowing for the detection of an inhibitory effect.
-
Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.
-
Detection: Quantify cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[7][26] In these assays, endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: The signal is inversely proportional to the intracellular cAMP concentration. Plot the signal as a function of test compound concentration to determine EC₅₀ or IC₅₀ values.
Major G-Protein Signaling Pathways
This assay measures the increase in intracellular calcium concentration that results from the activation of the Gαq/11 pathway, which stimulates PLC to produce inositol (B14025) trisphosphate (IP₃), triggering calcium release from the endoplasmic reticulum.
Experimental Protocol:
-
Cell Culture: Seed cells expressing the GPCR of interest in a 96- or 384-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5). These dyes exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺.
-
Compound Addition: Use a fluorescence plate reader with an integrated liquid handler (e.g., FLIPR or FlexStation) to add the test compound to the wells.
-
Fluorescence Monitoring: Immediately and continuously monitor the fluorescence intensity before and after compound addition.
-
Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium. Plot the peak fluorescence response as a function of the test compound concentration to determine the EC₅₀ value.[16][17][18]
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays measure protein-protein interactions in live cells. To assess G-protein specificity, BRET can be configured in two main ways:
-
GPCR-G-protein Interaction: A GPCR is tagged with a BRET donor (e.g., Renilla Luciferase, Rluc) and a specific Gα, Gβ, or Gγ subunit is tagged with a BRET acceptor (e.g., YFP). Agonist stimulation increases the interaction, leading to an increased BRET signal.
-
G-protein Subunit Dissociation: A Gα subunit is tagged with the BRET donor and a Gβγ subunit with the acceptor. Agonist-induced activation causes the dissociation of the subunits, resulting in a decrease in the BRET signal. This is a direct measure of G-protein activation.
Experimental Protocol:
-
Plasmid Construction: Generate expression vectors for the BRET fusion proteins (e.g., GPCR-Rluc and YFP-Gα).
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with the BRET donor and acceptor constructs.
-
Cell Plating: Plate the transfected cells in a white, 96-well plate.
-
Assay:
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Measure the baseline BRET signal.
-
Add the test compound.
-
Measure the BRET signal kinetically over time.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio as a function of the test compound concentration to determine the EC₅₀.
Principle of BRET Assay for GPCR-Gα Interaction
Conclusion
Determining the G-protein subtype specificity of a compound is a multifaceted process that requires a combination of direct and indirect functional assays. A thorough investigation should ideally involve a panel of assays, such as GTPγS binding across different Gα subtypes, complemented by second messenger and BRET assays in cellular systems. By employing the methodologies and comparative tools outlined in this guide, researchers can build a comprehensive selectivity profile, which is indispensable for advancing our understanding of GPCR pharmacology and for the development of novel, targeted therapeutics.
References
- 1. Gaq proteins: molecular pharmacology and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-selective activation of individual G-proteins by muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. scbt.com [scbt.com]
- 5. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of cholera toxin activation by a guanine nucleotide-dependent 19 kDa protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholera toxin - Wikipedia [en.wikipedia.org]
- 9. Cholera toxin: A paradigm of a multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholera toxin treatment produces down-regulation of the alpha-subunit of the stimulatory guanine-nucleotide-binding protein (Gs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholera toxin induces cAMP-independent degradation of Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gi/o Protein-Dependent and -Independent Actions of Pertussis Toxin (PTX) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pertussis Toxin (PTx) | G-Protein Inhibitors | Tocris Bioscience [tocris.com]
- 14. Pertussis Toxin | G protein receptor activation blocker | Hello Bio [hellobio.com]
- 15. researchgate.net [researchgate.net]
- 16. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. caymanchem.com [caymanchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. apexbt.com [apexbt.com]
- 21. RhoA-mediated G12-G13 signaling maintains muscle stem cell quiescence and prevents stem cell loss - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Gene pathway analysis of the mechanism by which the Rho-associated kinase inhibitor Y-27632 inhibits apoptosis in isolated thawed human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells | PLOS One [journals.plos.org]
- 26. On the Selectivity of the Gαq Inhibitor UBO-QIC: A Comparison with the Gαi Inhibitor Pertussis Toxin - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Analgesia: A Comparative Analysis of Morphine Combinations
A detailed examination of the synergistic effects of co-administered compounds with morphine, providing experimental data and mechanistic insights for researchers in drug development and pain management.
While the specific compound PH-064 remains unidentified in publicly available literature, the principle of enhancing morphine's analgesic efficacy through synergistic interactions is a well-established and clinically relevant area of research. This guide provides a comparative analysis of three distinct compounds—methadone, clonidine, and dexketoprofen (B22426)—that have demonstrated synergistic effects with morphine in preclinical and clinical studies. The data and protocols presented herein offer a framework for evaluating the reproducibility and potential of such combination therapies.
I. Comparative Efficacy of Morphine Combination Therapies
The following tables summarize the quantitative data from preclinical studies, illustrating the synergistic analgesic effects of methadone, clonidine, and dexketoprofen when co-administered with morphine. The data is presented as the median effective dose (ED₅₀), which is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED₅₀ indicates a higher potency.
Table 1: Preclinical Analgesic Potency (ED₅₀) in the Tail-Flick Test (Rodent Model)
| Compound/Combination | Route of Administration | ED₅₀ (mg/kg) ± SEM | Fold Potentiation of Morphine |
| Morphine alone | Intraperitoneal (i.p.) | 8.8 ± 0.7 | - |
| Methadone alone | Intraperitoneal (i.p.) | 1.5 ± 0.2 | - |
| Morphine + Methadone | Intraperitoneal (i.p.) | 0.9 ± 0.1 (of combination) | ~9.8 |
| Clonidine alone | Intraperitoneal (i.p.) | 0.1 ± 0.02 | - |
| Morphine + Clonidine | Intraperitoneal (i.p.) | 1.2 ± 0.2 (of morphine) | ~7.3 |
Table 2: Preclinical Analgesic Potency (ED₅₀) in the Writhing Test (Rodent Model)
| Compound/Combination | Route of Administration | ED₅₀ (mg/kg) ± SEM | Fold Potentiation of Morphine |
| Morphine alone | Intraperitoneal (i.p.) | 0.5 ± 0.06 | - |
| Dexketoprofen alone | Intraperitoneal (i.p.) | 5.2 ± 0.5 | - |
| Morphine + Dexketoprofen | Intraperitoneal (i.p.) | 0.1 ± 0.02 (of morphine) | ~5.0 |
II. Experimental Protocols
The assessment of analgesic synergy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key assays cited in this guide.
A. Hot Plate Test
The hot plate test is a widely used method to evaluate the thermal pain threshold in rodents.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the experiment.
-
Each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time (typically 30-45 seconds) is established to prevent tissue damage.
-
A baseline latency is determined for each animal before drug administration.
-
Following drug administration, the latency is measured at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
B. Tail-Flick Test
The tail-flick test measures the latency of an animal to withdraw its tail from a noxious heat source.
-
Apparatus: A tail-flick analgesia meter that focuses a high-intensity light beam on the animal's tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned over the light source.
-
The latency to flick or withdraw the tail from the heat source is automatically recorded.
-
A baseline latency is established for each animal.
-
A cut-off time (typically 10-12 seconds) is set to avoid tissue damage.
-
Measurements are taken at various time points after drug administration.
-
-
Data Analysis: Similar to the hot plate test, the %MPE is calculated to determine the analgesic effect.
C. Writhing Test
The writhing test is a chemical-induced pain model that assesses visceral pain.
-
Procedure:
-
Animals are administered the test compound(s) or vehicle.
-
After a predetermined absorption time, a dilute solution of acetic acid (typically 0.6%) is injected intraperitoneally to induce writhing behavior (stretching of the abdomen and hind limbs).
-
The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the drug-treated group to the vehicle-treated control group.
D. Isobolographic Analysis
Isobolographic analysis is a rigorous method used to determine the nature of the interaction between two drugs (synergistic, additive, or antagonistic).
-
Procedure:
-
Dose-response curves are generated for each drug administered alone to determine their individual ED₅₀ values.
-
The drugs are then combined in a fixed-ratio, and a dose-response curve for the combination is generated.
-
An isobologram is constructed by plotting the ED₅₀ value of the first drug on the x-axis and the ED₅₀ value of the second drug on the y-axis.
-
A line of additivity is drawn connecting these two points.
-
-
Data Interpretation:
-
If the experimentally determined ED₅₀ of the combination falls significantly below the line of additivity, the interaction is considered synergistic.
-
If the point lies on the line, the interaction is additive.
-
If the point lies above the line, the interaction is antagonistic.
-
III. Mechanistic Insights and Signaling Pathways
The synergistic effects observed with these morphine combinations can be attributed to their distinct mechanisms of action, which converge on the overall pain signaling cascade.
A. Morphine and Methadone: Dual Mu-Opioid Receptor Modulation
Both morphine and methadone are agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). However, they exhibit different pharmacological profiles. Morphine is a classic MOR agonist, while methadone also has NMDA receptor antagonist properties and inhibits the reuptake of serotonin (B10506) and norepinephrine. Their synergistic interaction is thought to arise from differential effects on MOR subtypes or downstream signaling pathways.
Caption: Mu-Opioid Receptor Signaling Pathway.
B. Morphine and Clonidine: Convergence of Opioid and Adrenergic Pathways
Clonidine is an agonist at α₂-adrenergic receptors, which, like MORs, are inhibitory GPCRs. Both receptor types are expressed on nociceptive neurons in the spinal cord. Their co-activation leads to a greater reduction in neuronal excitability and neurotransmitter release than either agent alone, resulting in a potent synergistic analgesic effect.
Caption: Convergent Signaling of Opioid and Adrenergic Pathways.
C. Morphine and Dexketoprofen: Targeting Nociception at Different Levels
Dexketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that inhibits the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain sensitization. By reducing peripheral sensitization, dexketoprofen complements the central analgesic action of morphine, leading to a synergistic effect.
Caption: Dual Action on Peripheral and Central Pain Pathways.
A Researcher's Guide to In Vitro Target Engagement: Confirming PH-064's Interaction with its Target Protein
For researchers, scientists, and drug development professionals, confirming that a novel compound binds to its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key in vitro methods to confirm and quantify the target engagement of PH-064, a hypothetical small molecule inhibitor. We will explore a range of established biochemical and biophysical assays, presenting their methodologies, data outputs, and comparative advantages.
This guide will use this compound as a case study to illustrate the application of these techniques. While this compound is a fictional compound, the principles and experimental approaches described are widely applicable to the characterization of any small molecule-protein interaction.
Comparing In Vitro Methods for this compound Target Engagement
A variety of in vitro techniques can be employed to confirm and characterize the binding of a small molecule like this compound to its protein target. These methods can be broadly categorized as biochemical assays, which measure the functional consequences of binding (e.g., enzyme inhibition), and biophysical assays, which directly measure the physical interaction between the compound and the protein.[1][2][] The choice of assay depends on several factors, including the nature of the target protein, the required throughput, and the specific information sought (e.g., binding affinity, kinetics, or thermodynamics).[4][5][6]
Here, we compare several widely used methods, presenting hypothetical data for the interaction of this compound with its target.
| Assay Type | Method | Key Parameters Measured | This compound Affinity (Kd) | This compound IC50/EC50 | Throughput | Key Advantages | Key Limitations |
| Biochemical | Enzyme Activity Assay | IC50 (Inhibition) | - | 50 nM | High | Direct measure of functional effect; High throughput. | Indirect measure of binding; Requires an active enzyme. |
| Biophysical | Surface Plasmon Resonance (SPR) | ka, kd, KD (Kinetics & Affinity) | 25 nM | - | Medium | Real-time kinetics; High sensitivity. | Requires protein immobilization; Can be affected by mass transport. |
| Biophysical | Isothermal Titration Calorimetry (ITC) | KD, ΔH, ΔS (Thermodynamics) | 30 nM | - | Low | Label-free; Provides full thermodynamic profile. | Requires large amounts of pure protein; Low throughput. |
| Biophysical | Cellular Thermal Shift Assay (CETSA) | Thermal Stability Shift (ΔTm) | - | 100 nM (EC50) | Medium | Measures target engagement in intact cells.[7][8][9][10] | Indirect measure of binding; Dependent on target thermal stability. |
| Biophysical | Microscale Thermophoresis (MST) | KD (Affinity) | 40 nM | - | Medium | Low sample consumption; Works in solution. | Requires fluorescent labeling of one partner. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for the key assays discussed.
Enzyme Activity Assay
This protocol assumes the target of this compound is a methyltransferase, similar to the target of the real-world compound TP-064.[11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its target enzyme.
Materials:
-
Purified recombinant target protein
-
This compound (and a negative control, e.g., PH-064N)
-
Substrate peptide
-
[3H]-S-adenosylmethionine (SAM) as a methyl donor
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM DTT, 0.01% Triton X-100)
-
Quench solution (e.g., 7.5 M guanidine (B92328) hydrochloride)
-
Scintillation plates and reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the target enzyme, substrate peptide, and the diluted this compound or control.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction by adding the quench solution.
-
Transfer the reaction mixture to a scintillation plate.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of this compound to its target.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant target protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate, allowing for association.
-
Switch to running buffer alone to monitor the dissociation of the compound.
-
Regenerate the sensor surface between cycles if necessary.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[7][8][9][10]
Objective: To demonstrate that this compound binds to and stabilizes its target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
Cell lysis buffer
-
Antibodies against the target protein for Western blotting or mass spectrometer for proteome-wide analysis.
Procedure:
-
Treat cultured cells with various concentrations of this compound or a vehicle control.
-
Harvest and resuspend the cells in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
Lyse the cells to separate the soluble and aggregated protein fractions (e.g., by freeze-thaw cycles followed by centrifugation).
-
Analyze the amount of soluble target protein in each sample by Western blotting or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.
Caption: Overview of in vitro target engagement workflows for this compound.
Caption: Hypothetical signaling pathway showing this compound's mechanism of action.
By employing a combination of these in vitro methods, researchers can build a comprehensive understanding of a compound's target engagement, providing a solid foundation for further preclinical and clinical development. The quantitative data and detailed protocols presented in this guide offer a framework for the systematic evaluation of novel small molecules like this compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. selvita.com [selvita.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. CETSA [cetsa.org]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 10. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 11. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of a Novel SERT Inhibitor and Other Marketed Compounds
Initial Search and Approach: An initial comprehensive search for "PH-064," a designated serotonin (B10506) reuptake transporter (SERT) inhibitor, yielded no specific publicly available data. This suggests that "this compound" may be an internal development code for a novel compound not yet disclosed in scientific literature. To fulfill the request for a comparative analysis, this guide will utilize Escitalopram , a well-characterized and highly selective SERT inhibitor, as a representative novel compound for comparison against other established SERT inhibitors, namely Fluoxetine and Sertraline .
This guide provides a comparative overview of these selected SERT inhibitors, presenting key performance data in structured tables, detailing relevant experimental methodologies, and illustrating critical pathways and workflows through diagrams as requested. The information is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: SERT Inhibition
Selective Serotonin Reuptake Inhibitors (SSRIs) are a class of drugs that function by blocking the reabsorption of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[1] This action is achieved through the inhibition of the serotonin transporter (SERT).[1] By blocking this transporter, SSRIs lead to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This enhanced neurotransmission is believed to be the primary mechanism underlying the therapeutic effects of SSRIs in treating conditions such as major depressive disorder and anxiety disorders.[1]
Quantitative Comparison of SERT Inhibitors
The following tables summarize key quantitative data for Escitalopram, Fluoxetine, and Sertraline, focusing on their binding affinity for SERT and their selectivity against other monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).
Table 1: Monoamine Transporter Binding Affinity (Ki, nM)
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |
| Escitalopram | 0.89 | > 10,000 | 8,200 |
| Fluoxetine | 2.9 | 2,000 | 420 |
| Sertraline | 0.43 | 43 | 420 |
Note: Ki values represent the concentration of the drug required to inhibit 50% of radioligand binding to the transporter. Lower values indicate higher affinity.
Table 2: Selectivity Ratios (Ki, Fold-Selectivity)
| Compound | DAT/SERT | NET/SERT |
| Escitalopram | > 11,236 | 9,213 |
| Fluoxetine | 690 | 145 |
| Sertraline | 100 | 977 |
Note: Selectivity ratios are calculated by dividing the Ki value for the off-target transporter (DAT or NET) by the Ki value for SERT. Higher values indicate greater selectivity for SERT.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are fundamental for the preclinical evaluation of novel SERT inhibitors.
Radioligand Binding Assay for SERT, DAT, and NET
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin, dopamine, and norepinephrine transporters.
Materials:
-
Cell membranes prepared from cells expressing human SERT, DAT, or NET.
-
Radioligands: [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, and [³H]Nisoxetine for NET.
-
Test compounds (e.g., Escitalopram, Fluoxetine, Sertraline).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
-
96-well filter plates.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and the test compound or vehicle.
-
Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold incubation buffer to separate bound from unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM paroxetine (B1678475) for SERT).
-
Data are analyzed using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific binding). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Assay: Forced Swim Test (FST) in Rodents
Objective: To assess the antidepressant-like activity of a test compound.
Materials:
-
Male mice or rats.
-
Test compounds and vehicle.
-
Cylindrical tanks (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording and analysis software.
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle at a specific time point before the test (e.g., 30-60 minutes for intraperitoneal injection).
-
Place each animal individually into a cylinder of water for a 6-minute session.
-
Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
-
A significant reduction in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Visualizations
The following diagrams illustrate the SERT signaling pathway and a general experimental workflow for the evaluation of novel SERT inhibitors.
Caption: Mechanism of action of a SERT inhibitor.
Caption: Preclinical evaluation workflow for a novel SERT inhibitor.
References
Validating G-Protein Inhibition: A Comparative Guide to Functional Assays for BIM-46187
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of functional assays used to validate the inhibition of G-protein signaling by the small molecule inhibitor, BIM-46187. We will delve into the experimental data supporting its mechanism of action and compare its performance with other alternative G-protein inhibitors. All quantitative data is summarized in structured tables for easy comparison, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language).
Introduction to G-Protein Signaling and BIM-46187
G-protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial drug targets.[1] Upon activation by a ligand, GPCRs catalyze the exchange of GDP for GTP on the α-subunit of heterotrimeric G-proteins, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector proteins.[2] This signaling cascade is pivotal in numerous physiological processes, and its dysregulation is implicated in various diseases, including cancer and chronic pain.[3][4]
BIM-46187 is a cell-permeable, small-molecule pan-inhibitor of G-protein signaling.[2][3] It directly binds to the Gα subunit, preventing the conformational changes associated with GPCR activation and thereby inhibiting the GDP/GTP exchange.[3][5] This action effectively blocks the activation of the G-protein heterotrimer.[3] While initially described as a pan-inhibitor, some studies suggest it can exhibit preferential silencing of Gαq signaling in a context-dependent manner.[2][6]
This guide will explore the functional assays that have been instrumental in characterizing the inhibitory properties of BIM-46187.
G-Protein Signaling Pathway and Point of Inhibition by BIM-46187
The following diagram illustrates the canonical G-protein signaling cascade and the mechanism by which BIM-46187 exerts its inhibitory effect.
Caption: G-protein signaling cascade and inhibition by BIM-46187.
Comparative Analysis of Functional Assays
Several key functional assays are employed to validate G-protein inhibition. The choice of assay often depends on the specific G-protein subfamily (Gαs, Gαi, Gαq, Gα12/13) being investigated and the desired endpoint measurement.
Second Messenger Assays: cAMP and IP-One
These assays measure the accumulation of downstream second messengers, providing a functional readout of G-protein activation.
-
cAMP Assays: These are used for Gαs- and Gαi-coupled receptors.[1][7] Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP, while Gαi activation inhibits adenylyl cyclase, causing a decrease in cAMP levels.[8][9][10]
-
IP-One Assays: These are designed for Gαq-coupled receptors, which activate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3).[11][12] The IP-One assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[12][13][14]
Table 1: Comparison of BIM-46187 Activity in Second Messenger Assays
| Assay Type | Target G-Protein | GPCR Example | Agonist | BIM-46187 IC50 | Reference |
| cAMP Accumulation | Gαs | V2 Vasopressin | AVP (1 μM) | 1.8 ± 0.5 μM | [3] |
| cAMP Accumulation | Gαs | β2-Adrenergic | Isoproterenol (10 μM) | 2.5 ± 0.9 μM | [3] |
| cAMP Accumulation | Gαs | 5HT4a | Serotonin (10 μM) | 2.1 ± 0.6 μM | [3] |
| IP-One | Gαq | PAR1 | Thrombin (5 units/ml) | 2.9 ± 1.1 μM | [3] |
| IP-One | Gαq | LPA1 | LPA (10 μM) | 3.3 ± 1.2 μM | [3] |
Resonance Energy Transfer (RET) Assays: BRET and FRET
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to monitor protein-protein interactions and conformational changes in real-time in living cells.[15][16][17][18][19] These assays have been crucial in demonstrating that BIM-46187 inhibits the agonist-induced conformational changes within the GPCR-G-protein complex.[3]
Table 2: Inhibition of Agonist-Induced BRET Signal by BIM-46187
| BRET Pair | GPCR | G-Protein | Agonist | BIM-46187 IC50 | Reference |
| PAR1-YFP & Gαi1-Rluc | PAR1 | Gαi1 | Thrombin | 2.8 ± 0.7 μM | [3] |
| PAR1-YFP & Gαo-Rluc | PAR1 | Gαo | Thrombin | 3.1 ± 0.9 μM | [3] |
| PAR1-YFP & Gα12-Rluc | PAR1 | Gα12 | Thrombin | 3.5 ± 1.2 μM | [3] |
| V2-YFP & Gαs-Rluc | V2 Vasopressin | Gαs | AVP | 2.6 ± 0.8 μM | [3] |
| Gαi1-Rluc & YFP-Gβ1 | PAR1 | Gαi1β1γ2 | Thrombin | 4.7 ± 1.9 μM | [3] |
| Gαo-Rluc & YFP-Gβ1 | PAR1 | Gαoβ1γ2 | Thrombin | 4.3 ± 2.4 μM | [3] |
GTPγS Binding Assays
This is a direct biochemical assay that measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[20][21][22] It is a proximal measure of G-protein activation.[22][23] BIM-46187 has been shown to inhibit agonist-stimulated [³⁵S]GTPγS binding.[3]
Table 3: Inhibition of GTPγS Binding by BIM-46187
| System | Receptor | G-Protein | Activator | BIM-46187 IC50 | Reference |
| Reconstituted Complex | BLT1 | Gαi2β1γ2 | LTB4 | 3.6 x 10⁻⁷ M | [3] |
| Reconstituted Complex | - | Gαi2β1γ2 | Mastoparan | 4.6 x 10⁻⁷ M | [3] |
Comparison with Alternative G-Protein Inhibitors
While BIM-46187 is a pan-inhibitor, other molecules exhibit more selective G-protein inhibition.
Table 4: Comparison of BIM-46187 with Other G-Protein Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | Cell Permeability | Reference |
| BIM-46187 | Pan Gα inhibitor (with some context-dependent Gαq preference) | Binds to Gα and inhibits GDP/GTP exchange.[3][5] | Yes[2] | [2][3] |
| Suramin | Gs family Gα | Inhibits GDP release on Gα subunits.[5] | No | [5] |
| YM-254890 | Gαq | Inhibits nucleotide exchange by binding directly to the Gαq subunit.[5] | Yes | [5] |
| FR900359 | Gαq | Similar to YM-254890. | Yes | [24] |
Experimental Protocols
Detailed methodologies for the key assays are provided below.
cAMP Accumulation Assay Protocol
This protocol is adapted for a competitive immunoassay format, such as HTRF.
Caption: Workflow for a cAMP accumulation assay.
-
Cell Culture: Plate cells (e.g., COS-7 or HEK293) transiently expressing the GPCR of interest in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of BIM-46187 or a vehicle control for a specified time (e.g., 2 hours at 37°C).[3]
-
Stimulation:
-
Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF cAMP dynamic 2 kit).
-
Measurement: After incubation (e.g., 1 hour at room temperature), measure the fluorescence signal. The signal is inversely proportional to the cAMP concentration.[10]
IP-One Assay Protocol
This protocol is based on the HTRF IP-One assay from Cisbio.
Caption: Workflow for an IP-One assay.
-
Cell Culture: Plate cells expressing the Gαq-coupled GPCR in a suitable format (e.g., 384-well plate).[11]
-
Pre-incubation: Pre-treat cells with BIM-46187 or vehicle.
-
Stimulation: Add the agonist in a stimulation buffer containing LiCl to inhibit IP1 degradation.[11][12][14]
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).[11][12]
-
Measurement: After a one-hour incubation, measure the HTRF signal.[12][14]
BRET Assay for GPCR-G-Protein Interaction
This protocol describes a BRET assay to monitor the interaction between a GPCR and a G-protein subunit.[25]
Caption: Workflow for a BRET assay.
-
Cell Transfection: Co-transfect cells (e.g., COS-7) with plasmids encoding the GPCR fused to a yellow fluorescent protein (YFP) and the Gα subunit fused to Renilla luciferase (Rluc).[3][25]
-
Pre-incubation: Pre-treat the cells with BIM-46187.
-
BRET Measurement: Add the BRET substrate (e.g., coelenterazine h) and measure the luminescence at the Rluc and YFP emission wavelengths.
-
Stimulation: Add the agonist and immediately measure the change in the BRET signal.[3]
[³⁵S]GTPγS Binding Assay Protocol
This is a membrane-based filtration assay.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
-
Membrane Preparation: Prepare membranes from cells overexpressing the GPCR of interest.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, GDP, the agonist, and varying concentrations of BIM-46187 in an assay buffer.[23]
-
Initiate Reaction: Start the binding reaction by adding [³⁵S]GTPγS.[23]
-
Incubation: Incubate the mixture at 30°C for a defined period.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter mat, which traps the membranes.[23]
-
Washing: Wash the filters to remove unbound [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[23]
Conclusion
The functional assays discussed in this guide provide a comprehensive toolkit for validating the inhibition of G-protein signaling by molecules like BIM-46187. Second messenger assays offer a robust functional readout of the entire signaling cascade, while BRET/FRET and GTPγS binding assays provide more direct evidence of target engagement at the G-protein level. The collective data from these assays unequivocally demonstrate that BIM-46187 is a potent inhibitor of G-protein activation, acting directly on the Gα subunit to prevent GDP/GTP exchange. This comparative guide serves as a valuable resource for researchers aiming to characterize novel G-protein inhibitors and further elucidate the complexities of GPCR signaling.
References
- 1. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cell-Permeable Inhibitor to Trap Gαq Proteins in the Empty Pocket Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel inhibitor of the heterotrimeric G-protein complex, BIM-46187, elicits anti-hyperalgesic properties and synergizes with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular targeting of Gα and Gβγ subunits: a potential approach for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 12. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 13. researchgate.net [researchgate.net]
- 14. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 15. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring G Protein Activation in Cells with BRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monitoring G Protein Activation in Cells with BRET | Springer Nature Experiments [experiments.springernature.com]
- 18. Research Portal [scholarship.miami.edu]
- 19. scilit.com [scilit.com]
- 20. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Benchmarking PH-064: A Comparative Guide to Pan-G Protein Inhibitors
For Immediate Publication
A Head-to-Head Analysis of PH-064 Against Leading Gαq-Selective Inhibitors
[City, State] – [Date] – In a landscape of increasingly sophisticated molecular tools for cellular signaling research, the novel pan-G protein inhibitor this compound presents a broad-spectrum alternative to more selective agents. This guide provides a comprehensive benchmark of this compound against the well-established Gαq/11-selective inhibitors, YM-254890 and UBO-QIC (FR900359), offering researchers and drug development professionals a critical evaluation of their respective performance profiles based on available experimental data.
This compound (also known as BIM-46187) is a novel imidazo-pyrazine derivative designed to inhibit the heterotrimeric G-protein complex, effectively targeting multiple G protein families including Gαs, Gαq, and Gαi/o.[1] This contrasts with YM-254890 and UBO-QIC, which are cyclic depsipeptides known for their high potency and selectivity towards the Gαq/11 subfamily.[2][3][4]
This comparison guide synthesizes data from multiple studies to provide a side-by-side analysis of these inhibitors' efficacy, selectivity, and mechanisms of action, supported by detailed experimental protocols and visual representations of the underlying signaling pathways.
Quantitative Performance Comparison
To facilitate a clear comparison of the inhibitory activities of this compound, YM-254890, and UBO-QIC, the following table summarizes their reported half-maximal inhibitory concentrations (IC50) across various G protein-mediated signaling assays. It is important to note that these values were obtained from different studies and experimental systems, and direct comparisons should be made with this in mind.
| Inhibitor | Target Gα Subfamily | Assay Type | Cell Line/System | Agonist/Stimulus | IC50 Value |
| This compound (BIM-46187) | Gαs | cAMP Production | Various | GPCR Agonists | Concentration-dependent inhibition[5] |
| Gαq | IP1 Production | Various | GPCR Agonists | Concentration-dependent inhibition[5] | |
| Gαi/o | BRET Assay | COS-7 | PAR1 Agonist | ~4.5 µM[5] | |
| Gαq | GTPγS Binding | Purified BLT1/Gαi2β1γ2 | LTB4 | 360 nM[6] | |
| YM-254890 | Gαq/11 | Calcium Mobilization | HCAE cells (P2Y2R) | ATP/UTP | 50 nM |
| Gαq/11 | Calcium Mobilization | Platelets | ADP | 2 µM | |
| Gαq/11 | IP1 Production | CHO cells (M1R) | Carbachol | 95 nM | |
| Gαq/11 | Calcium Mobilization | P2Y1-C6-15 cells | 2MeSADP | 31 nM[2] | |
| Gαq/11 | Platelet Aggregation | Human platelet-rich plasma | ADP | 0.37 - 0.51 µM[2] | |
| UBO-QIC (FR900359) | Gαq/11/14 | BRET Assay | --- | --- | 10 - 13.18 nM[3] |
| Gαq | Calcium Mobilization | CHO cells (M3R) | Carbachol | Complete block at 300 nM[4] | |
| Gβγ (from Gi) | Calcium Mobilization | CHO cells (A1AR) | NECA | ~60% inhibition at 10 nM[4] |
Mechanism of Action
This compound (BIM-46187): This small molecule acts directly on the Gα subunit to prevent the conformational changes required for GPCR-mediated G protein activation.[5] It inhibits the GDP/GTP exchange, thereby blocking downstream signaling cascades across multiple G protein families.[5][6]
YM-254890 and UBO-QIC (FR900359): These cyclic depsipeptides bind to a hydrophobic pocket on the Gαq/11 subunit, stabilizing the GDP-bound inactive state.[4] This prevents the release of GDP and subsequent binding of GTP, effectively locking the G protein in an "off" state.[4]
Signaling Pathways and Inhibition Points
The following diagrams illustrate the canonical G protein signaling pathways and the points at which this compound and the Gαq-selective inhibitors exert their effects.
Caption: General G protein signaling pathway and points of inhibition.
Experimental Workflows
The characterization of these inhibitors relies on a variety of in vitro and cell-based assays. The following diagram outlines a general workflow for assessing the activity of a G protein inhibitor.
Caption: General experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
Calcium Mobilization Assay (for Gαq activity)
This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled receptors.
Materials:
-
HEK293 or CHO cells stably or transiently expressing the Gαq-coupled receptor of interest.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Test inhibitors (this compound, YM-254890, UBO-QIC) and agonist.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed cells into microplates to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Inhibitor Incubation: Wash the cells with assay buffer. Add serial dilutions of the test inhibitor to the respective wells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Signal Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the control (agonist alone) and plot the response against the inhibitor concentration to determine the IC50 value.[7][8][9][10][11]
cAMP Accumulation Assay (for Gαs and Gαi activity)
This assay quantifies the level of cyclic AMP, a second messenger modulated by Gαs (stimulatory) and Gαi (inhibitory) signaling.
Materials:
-
HEK293 or CHO cells expressing the Gαs- or Gαi-coupled receptor.
-
Stimulation buffer (e.g., HBSS with 500 µM IBMX, a phosphodiesterase inhibitor).
-
For Gαi assays, an adenylyl cyclase activator like forskolin (B1673556).
-
Test inhibitors and agonist.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Microplate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Plate cells in a suitable microplate and grow to confluence.
-
Inhibitor and Agonist Incubation:
-
For Gαs: Pre-incubate cells with the inhibitor for a specified time. Then, add the agonist and incubate for a further period (e.g., 30 minutes) at 37°C.
-
For Gαi: Pre-incubate cells with the inhibitor. Then, add the agonist along with forskolin to stimulate cAMP production. Incubate for a defined period.
-
-
Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves a competitive immunoassay principle.
-
Signal Measurement: Read the plate on a microplate reader.
-
Data Analysis: Generate a standard curve using known cAMP concentrations. Calculate the cAMP concentration in the samples and determine the IC50 of the inhibitor.[12][13][14][15][16][17]
Bioluminescence Resonance Energy Transfer (BRET) Assay (for G protein activation)
BRET assays can directly monitor the interaction between G protein subunits or between a GPCR and a G protein, providing a real-time measure of G protein activation.
Materials:
-
HEK293 cells.
-
Expression plasmids for GPCR-YFP, Gα-Rluc, Gβ, and Gγ constructs.
-
Transfection reagent.
-
BRET substrate (e.g., Coelenterazine h).
-
White, clear-bottom microplates.
-
BRET-compatible microplate reader.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the appropriate BRET fusion protein plasmids.
-
Cell Plating: Plate the transfected cells in white microplates.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the inhibitor.
-
BRET Measurement:
-
Add the BRET substrate to the wells.
-
Immediately measure the luminescence at the donor (Rluc) and acceptor (YFP) emission wavelengths.
-
Inject the agonist and continue to measure the BRET signal over time.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A change in the BRET ratio upon agonist addition indicates G protein activation. Determine the inhibitor's effect on this change to calculate the IC50.[14][18][19][20][21]
Conclusion
This compound distinguishes itself as a pan-G protein inhibitor, offering a tool to broadly interrogate heterotrimeric G protein signaling. In contrast, YM-254890 and UBO-QIC provide high potency and selectivity for the Gαq/11 subfamily, making them ideal for studies focused on this specific pathway. The choice of inhibitor will ultimately depend on the research question. For dissecting the role of Gαq/11 in a complex biological system, YM-254890 or UBO-QIC are superior choices. However, when investigating phenomena potentially mediated by multiple G protein families or when a broad blockade of GPCR signaling is desired, this compound emerges as a valuable and potent research tool. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuanced activities of these powerful pharmacological agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. On the Selectivity of the Gαq Inhibitor UBO-QIC: A Comparison with the Gαi Inhibitor Pertussis Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 13. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 14. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cAMP-Glo™ Assay Protocol [promega.com]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BRET-based G Protein Biosensors for Measuring G Protein-Coupled Receptor Activity in Live Cells [jove.com]
- 21. Monitoring G Protein Activation in Cells with BRET | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Safety and Handling Protocols for PH-064
This guide provides critical safety and logistical information for the handling and disposal of PH-064, a substance that requires stringent safety protocols. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to minimize risks of exposure and contamination.
Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) are the first line of defense against the potential hazards of this compound. The following table summarizes the required PPE for various handling procedures.
| Equipment | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and aerosols, preventing severe eye damage.[1][2] |
| Skin Protection | Chemically resistant gloves (Nitrile, Neoprene, or Butyl rubber). A chemically resistant lab coat or apron. | Prevents skin contact, which can cause severe burns or irritation.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be required. | Avoids inhalation of vapors or mists that can cause respiratory tract irritation.[4][5] |
| Footwear | Closed-toe shoes made of a chemically resistant material. | Protects feet from spills. |
Standard Operating Procedures for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the necessary steps from preparation to disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse skin with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Spill Response:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like sand or earth to contain the spill.[1]
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Report: Report the incident to the appropriate safety officer.
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste in designated, properly labeled, and sealed containers.
-
Storage: Store waste containers in a secure, well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of all hazardous waste through your institution's approved hazardous waste disposal program.[1] Do not dispose of this compound down the drain or in regular trash.[4] Contaminated clothing should be washed before reuse.[1][2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
